molecular formula C7H3BrF2N2 B1292531 3-Bromo-4,6-difluoro-1H-indazole CAS No. 887567-78-4

3-Bromo-4,6-difluoro-1H-indazole

Cat. No.: B1292531
CAS No.: 887567-78-4
M. Wt: 233.01 g/mol
InChI Key: OMGZJDWENSGDAU-UHFFFAOYSA-N
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Description

3-Bromo-4,6-difluoro-1H-indazole is a useful research compound. Its molecular formula is C7H3BrF2N2 and its molecular weight is 233.01 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-bromo-4,6-difluoro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2N2/c8-7-6-4(10)1-3(9)2-5(6)11-12-7/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGZJDWENSGDAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646404
Record name 3-Bromo-4,6-difluoro-2H-indazole
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Molecular Weight

233.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887567-78-4
Record name 3-Bromo-4,6-difluoro-1H-indazole
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4,6-difluoro-2H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Bromo-4,6-difluoro-1H-indazole (CAS: 887567-78-4): A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 3-Bromo-4,6-difluoro-1H-indazole, a key heterocyclic building block in medicinal chemistry. The indazole core is a recognized "privileged scaffold," frequently appearing in a multitude of clinically relevant molecules due to its ability to mimic the indole ring and engage in crucial hydrogen bonding interactions with biological targets.[1] The strategic introduction of bromine and fluorine atoms onto this scaffold significantly enhances its utility, offering a versatile handle for synthetic elaboration and modulating the physicochemical properties of derivative compounds. This guide will explore the synthesis, chemical properties, reactivity, and, most importantly, the application of this compound in the development of targeted therapeutics, with a focus on protein kinase inhibitors.

Introduction: The Significance of the Fluorinated Indazole Motif

Nitrogen-containing heterocycles are fundamental components of a vast number of natural products and pharmaceutical agents.[2] Among these, the indazole ring system, a bicyclic structure composed of a benzene ring fused to a pyrazole ring, has garnered immense attention in drug discovery.[2] Indazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and potent antitumor effects.[3] Several successful drugs, such as the PARP inhibitor Niraparib and the multi-kinase inhibitor Pazopanib, feature the indazole core, underscoring its therapeutic relevance.

The subject of this guide, this compound, is a highly functionalized derivative designed for maximum synthetic versatility. The key features are:

  • The 1H-Indazole Core: Serves as a bioisostere of an indole, with the N-H group acting as a hydrogen bond donor and the pyrazolic nitrogen at position 2 acting as a hydrogen bond acceptor. This dual functionality is critical for binding to the hinge region of many protein kinases.

  • Bromine at Position 3: Provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the straightforward introduction of diverse aryl and heteroaryl substituents to explore structure-activity relationships (SAR).

  • Difluoro Substitution at Positions 4 and 6: The presence of fluorine atoms significantly impacts the molecule's properties. Fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the acidity of the N-H proton, thereby influencing its hydrogen bonding capabilities.

This combination of features makes this compound a valuable starting material for the synthesis of compound libraries aimed at discovering novel therapeutics, particularly in oncology.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of a starting material is paramount for its effective use in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 887567-78-4[4]
Molecular Formula C₇H₃BrF₂N₂[4]
Molecular Weight 233.01 g/mol [5]
Appearance White solid (predicted/reported by suppliers)[6]
Boiling Point 331.4 ± 37.0 °C (Predicted)[5][6]
Density 1.946 ± 0.06 g/cm³ (Predicted)[6]
pKa 10.25 ± 0.40 (Predicted)[6]
XLogP3 3.03[5]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the two protons on the benzene ring, as well as a broad singlet for the N-H proton. The fluorine atoms will cause splitting of the adjacent proton signals.

  • ¹³C NMR: The carbon spectrum will display seven distinct signals for the aromatic carbons. The carbons bonded to fluorine will show characteristic large one-bond C-F coupling constants.

  • ¹⁹F NMR: Two distinct signals are expected, one for each fluorine atom, with coupling to each other and to adjacent protons.

  • Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The exact mass should correspond to the molecular formula C₇H₃BrF₂N₂.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic N-H stretching band, as well as aromatic C-H and C=C stretching vibrations. C-F and C-Br stretching bands will also be present in the fingerprint region.

Synthesis of this compound: A Proposed Pathway

A definitive, published synthesis protocol for this compound is not currently available. However, based on established indazole synthesis methodologies and a patent for the closely related isomer, 5-bromo-4-fluoro-1H-indazole, a reliable synthetic route can be proposed.[7][8] The most plausible approach involves a diazotization and cyclization of a suitably substituted aniline precursor.

The logical starting material for this synthesis would be 3,5-difluoro-2-methylaniline. The proposed multi-step synthesis is outlined below.

Synthesis_Pathway A 3,5-Difluoro-2-methylaniline B 4-Bromo-3,5-difluoro-2-methylaniline A->B  Bromination  (e.g., NBS, Acetonitrile) C N-Acetyl-3-bromo-4,6-difluoro-1H-indazole (Protected Intermediate) B->C  Diazotization & Cyclization  (e.g., Isoamyl nitrite, Acetic Anhydride) D This compound C->D  Deprotection  (e.g., K2CO3, MeOH/H2O)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Proposed Protocol:

This protocol is adapted from the synthesis of 5-bromo-4-fluoro-1H-indazole and should be optimized by the end-user.[7]

Part 1: Bromination of 3,5-Difluoro-2-methylaniline

  • Dissolve 3,5-difluoro-2-methylaniline in a suitable solvent such as acetonitrile in a reaction vessel.

  • Cool the solution to 0-10 °C using an ice bath.

  • Slowly add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 10 °C. The ortho-methyl group and the meta-directing fluorine atoms should favor bromination at the 4-position.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with an aqueous solution of sodium bisulfite.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Bromo-3,5-difluoro-2-methylaniline.

Part 2: Diazotization, Cyclization, and Acetyl Protection

  • Dissolve the 4-Bromo-3,5-difluoro-2-methylaniline intermediate in a high-boiling point solvent like toluene.

  • Add acetic anhydride, which will serve as the acetylating agent for in-situ protection of the indazole nitrogen.

  • Heat the mixture to approximately 110 °C.

  • Slowly add an alkyl nitrite, such as isoamyl nitrite, dropwise. This reagent will effect the diazotization of the amino group, which is followed by an intramolecular cyclization to form the indazole ring.

  • Maintain the reaction at 110 °C and monitor for completion.

  • After cooling, concentrate the reaction mixture and purify the residue, for instance by slurrying in methanol, to obtain the acetyl-protected indazole intermediate.

Part 3: Deprotection to Yield the Final Product

  • Suspend the N-acetylated intermediate in a mixture of methanol and water.

  • Add an inorganic base, such as potassium carbonate or sodium hydroxide.

  • Stir the reaction at room temperature and monitor for the cleavage of the acetyl group.

  • Upon completion, add water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to afford the final product, this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound lies in its capacity to undergo functionalization, primarily at the bromine-bearing C3 position and the N1 position.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The bromine atom at the 3-position is perfectly poised for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is the most common and powerful method for this transformation.[5] This reaction allows for the facile creation of C-C bonds, enabling the introduction of a wide array of aryl and heteroaryl moieties.

Suzuki_Coupling cluster_reactants Reactants cluster_product Product Indazole This compound Product 3-Aryl-4,6-difluoro-1H-indazole (Kinase Inhibitor Scaffold) Indazole->Product Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) BoronicAcid Aryl/Heteroaryl Boronic Acid or Ester

Caption: General scheme for Suzuki-Miyaura cross-coupling of this compound.

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts bearing phosphine ligands are standard for Suzuki couplings. Catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are often effective for heteroaromatic substrates as they are generally stable and promote efficient catalytic turnover.[5]

  • Base: A base is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or dimethoxyethane) and water is often employed. The water is necessary to dissolve the inorganic base, creating a biphasic system where the reaction occurs.

This synthetic handle is paramount in the construction of inhibitors targeting protein kinases such as VEGFR, PLK4, and others, where a substituted indazole core often serves as the hinge-binding element.[6][7]

N-H Functionalization

The N-H proton of the indazole is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form an indazolide anion. This anion can then react with various electrophiles, allowing for alkylation or arylation at the N1 position. It is important to note that a mixture of N1 and N2 isomers can sometimes be formed, although the N1 isomer is often the thermodynamic product. This functionalization is frequently used to block the hydrogen-donating capability of the ring or to introduce additional points of interaction with a biological target.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The indazole scaffold is a cornerstone in the design of protein kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Indazole-based compounds have been successfully developed as inhibitors for a variety of kinases.

The this compound is an ideal starting point for synthesizing analogs of potent kinase inhibitors. The general strategy involves using the indazole as the "hinge-binding" fragment, which forms hydrogen bonds with the backbone of the kinase hinge region. The substituent introduced at the C3 position via Suzuki coupling typically projects into the ATP-binding pocket, where it can be optimized for potency and selectivity.

Example Application Workflow: Synthesis of a Generic Kinase Inhibitor Scaffold

  • N-Protection (Optional but Recommended): To avoid side reactions during the subsequent coupling, the indazole N-H can be protected with a group like tert-butyloxycarbonyl (Boc) or by reaction with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl).

  • Suzuki-Miyaura Coupling: The protected 3-bromo-indazole is coupled with a desired aryl or heteroaryl boronic acid. This boronic acid is chosen based on the structure of the target kinase's active site.

  • Deprotection: The protecting group is removed under appropriate conditions (e.g., acid for Boc) to yield the final 3-aryl-indazole derivative, which can then be evaluated for its biological activity.

This modular approach allows for the rapid synthesis of a library of compounds, which is a key strategy in modern lead optimization.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear suitable personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[5]

  • Storage: Store in a tightly closed container in a cool, dry place.[5]

  • Hazards: While specific toxicology data is not available, similar halogenated aromatic compounds may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Assume the compound is hazardous and handle accordingly.

Conclusion

This compound is a high-value, strategically designed building block for medicinal chemistry and drug discovery. Its trifecta of a privileged indazole core, a versatile brominated handle for cross-coupling, and modulating fluorine substituents make it an exemplary starting material for the synthesis of targeted therapeutics. While detailed public data on its synthesis and spectral characterization is sparse, its structural similarity to other well-studied indazoles allows for the confident prediction of its reactivity and application. For research groups focused on the discovery of novel kinase inhibitors and other targeted agents, this compound represents a powerful tool for accelerating the drug discovery process.

References

  • Suzhou Health Chemicals Co., Ltd. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

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  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019). Google Patents.
  • Jin, L., Asad, N., Lyons, M., Muniz-Machado, S., Burns, J. M., Roper, T. D., ... & Klumpp, D. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved January 17, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Retrieved January 17, 2026, from [Link]

  • Jin, L., Asad, N., Lyons, M., Muniz-Machado, S., Burns, J. M., Roper, T. D., ... & Klumpp, D. (2024).
  • CN107805221A - Method for preparing 1H-indazole derivative. (2018). Google Patents.
  • Liu, Y., Zhang, Y., & Wang, Q. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6567.
  • Cambridge Open Engage. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved January 17, 2026, from [Link]

  • Wang, Y., Li, S., Zhang, Y., Wang, Y., & Sun, J. (2023).
  • Asad, N., Lyons, M., Muniz-Machado, S., Burns, J. M., Roper, T. D., Laidlaw, G. M., ... & Klumpp, D. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705.
  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Retrieved January 17, 2026, from [Link]

  • US6982274B2 - 1H-indazole compound. (2006). Google Patents.
  • Alkorta, I., Elguero, J., & Yranzo, G. I. (2010). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 75(21), 7248–7257.
  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole. (2014). Google Patents.
  • Intermediates for critical molecular building block. (n.d.). 6-bromo-3-iodo-1H-indazole. Retrieved January 17, 2026, from [Link]

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Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4,6-difluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-4,6-difluoro-1H-indazole is a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its substituted indazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules.[1] The presence of bromine and fluorine atoms provides unique electronic properties and metabolic stability, while also offering synthetic handles for further molecular elaboration, particularly through cross-coupling reactions.[2][3][4][5][6] A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in drug discovery and development, influencing parameters such as solubility, permeability, and formulation.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Where experimental data is not publicly available, this guide details robust, field-proven protocols for their determination, empowering researchers to generate high-quality data for their specific applications.

Chemical Identity and Core Properties

The fundamental characteristics of this compound are summarized below. These properties form the basis for understanding its behavior in various chemical and biological systems.

PropertyValueSource
Chemical Name This compound[7][8]
CAS Number 887567-78-4[7][8]
Molecular Formula C₇H₃BrF₂N₂[7][8]
Molecular Weight 233.01 g/mol [8]
Appearance White solid[8]

Structural Elucidation and Spectral Analysis

The structural integrity and purity of this compound are critical for its application. Spectroscopic analysis provides the definitive confirmation of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide unambiguous evidence of its structure.

Experimental Protocol for NMR Analysis

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[9]

    • Ensure complete dissolution, using gentle vortexing or sonication if necessary.

    • Filter the solution through a small plug of glass wool packed in a Pasteur pipette into a clean NMR tube to remove any particulate matter.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, a standard single-pulse experiment is typically sufficient.

    • For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to obtain singlets for each carbon atom.

    • Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed for unequivocal assignment of all proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol for GC-MS Analysis

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • For complex matrices, a headspace or solid-phase microextraction (SPME) method may be employed to isolate the analyte.[10][11]

  • Instrumentation and Analysis:

    • Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).[12]

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The GC separates the analyte from any impurities before it enters the MS.

    • The MS ionizes the molecule (typically via electron impact, EI) and separates the resulting ions based on their mass-to-charge ratio (m/z).[12]

    • The resulting mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, as well as characteristic isotopic patterns for bromine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for FTIR Analysis

  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount (a few milligrams) of this compound in a volatile solvent (e.g., methylene chloride).[13]

    • Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid sample.[13]

    • Alternatively, for a solid sample, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.[14]

  • Data Acquisition:

    • Place the prepared sample in the sample compartment of an FTIR spectrometer.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[15]

    • The resulting spectrum will show absorption bands characteristic of the functional groups present in the molecule, such as N-H stretching, C-H aromatic stretching, and C-F and C-Br stretching vibrations.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for development as a therapeutic agent.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Experimental Protocol for Melting Point Determination

  • Sample Preparation:

    • Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.[16][17]

    • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.[18]

  • Measurement:

    • Place the capillary tube in a melting point apparatus.[19]

    • Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[18]

    • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the compound. A sharp melting range (typically ≤ 2 °C) is indicative of high purity.

Solubility

Solubility is a crucial parameter that affects a drug's absorption and bioavailability. It is typically determined in aqueous and organic solvents.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

  • Procedure:

    • Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO).[20][21][22][23]

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).[20][21]

    • After equilibration, allow any undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

Acidity Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For an indazole, the pKa of the N-H proton is a key determinant of its ionization state at physiological pH.

Predicted pKa

The predicted pKa for the N-H proton of this compound is approximately 10.25 .[8] This suggests that at physiological pH (around 7.4), the compound will exist predominantly in its neutral, un-ionized form.

Experimental Protocol for pKa Determination by UV-Vis Spectrophotometry

  • Procedure:

    • Prepare a series of buffer solutions with a range of pH values that bracket the expected pKa (e.g., from pH 8 to pH 12).[24][25]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).[24]

    • Add a small, constant volume of the stock solution to each buffer solution in a 96-well UV-transparent plate.[24]

    • Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

    • Plot the absorbance at a wavelength where the protonated and deprotonated forms have different absorbances as a function of pH.

    • The pKa can be determined from the inflection point of the resulting sigmoidal curve.[26][27]

Reactivity and Applications in Drug Discovery

The chemical structure of this compound makes it a valuable building block in synthetic and medicinal chemistry. The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[2][3][4][5][6] These reactions allow for the introduction of a wide variety of substituents at this position, enabling the synthesis of diverse compound libraries for biological screening. The difluoro substitution on the benzene ring can enhance metabolic stability and modulate the electronic properties of the molecule, which can be beneficial for optimizing drug-like properties.

The indazole scaffold itself is a well-established pharmacophore found in numerous approved drugs and clinical candidates with a wide range of biological activities.

Diagrams

Experimental Workflow for Physicochemical Characterization

G Figure 1. Workflow for Physicochemical Characterization cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physicochemical Characterization cluster_application Application Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Structural_Elucidation Structural_Elucidation Purification->Structural_Elucidation Purified Compound Physicochemical_Properties Physicochemical_Properties Purification->Physicochemical_Properties Purified Compound NMR NMR Structural_Elucidation->NMR Spectroscopic Analysis MS MS Structural_Elucidation->MS Spectroscopic Analysis IR IR Structural_Elucidation->IR Spectroscopic Analysis Melting_Point Melting_Point Physicochemical_Properties->Melting_Point Property Determination Solubility Solubility Physicochemical_Properties->Solubility Property Determination pKa pKa Physicochemical_Properties->pKa Property Determination Biological_Screening Biological_Screening Melting_Point->Biological_Screening Informs Solubility->Biological_Screening Informs pKa->Biological_Screening Informs

Caption: Workflow for the synthesis, purification, and physicochemical characterization of this compound.

Relationship of Physicochemical Properties to Drug Development

G Figure 2. Impact of Physicochemical Properties on Drug Development Solubility Solubility Absorption Absorption Solubility->Absorption Formulation Formulation Solubility->Formulation Permeability Permeability Permeability->Absorption pKa pKa pKa->Absorption Distribution Distribution pKa->Distribution Bioavailability Bioavailability Absorption->Bioavailability Distribution->Bioavailability

Sources

An In-depth Technical Guide to 3-Bromo-4,6-difluoro-1H-indazole: A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Bromo-4,6-difluoro-1H-indazole, a halogenated heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular characteristics, outline a robust synthetic strategy, and explore its potential applications as a versatile scaffold in the synthesis of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic aromatic compound featuring a benzene ring fused to a pyrazole ring. The strategic placement of three distinct functional groups—a bromine atom at the 3-position and two fluorine atoms at the 4- and 6-positions—creates a unique electronic and steric profile, making it a valuable intermediate for chemical library synthesis and lead optimization.

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a variety of biological targets.[1][2] The addition of fluorine atoms often enhances metabolic stability, binding affinity, and membrane permeability of drug candidates, while the bromine atom at the C3 position serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions.

Molecular Structure:

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 887567-78-4[3]
Molecular Formula C₇H₃BrF₂N₂[3]
Molecular Weight 233.01 g/mol Calculated
Exact Mass 231.9448 DaCalculated
Appearance White to off-white solid (anticipated)N/A
Purity ≥98.5% (typical commercial grade)[3]
Solubility Soluble in organic solvents like DMSO, DMF, Methanol (anticipated)N/A
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[4]

Proposed Synthesis Methodology

While specific literature detailing the synthesis of this compound is scarce, a reliable synthetic route can be designed based on established indazole synthesis protocols, particularly the diazotization and cyclization of a substituted aniline precursor.[5][6] The following multi-step protocol outlines a logical and field-proven approach.

Causality Behind Experimental Choices:

  • Starting Material: 2,4-Difluoroaniline is a commercially available and logical starting point, containing the required fluorine substitution pattern.

  • Nitration: Regioselective nitration is the first key step to install the nitrogen functionality required for the pyrazole ring formation. The conditions must be controlled to favor the desired isomer.

  • Bromination: The introduction of bromine ortho to the nitro group and meta to the amino group is a crucial step. N-Bromosuccinimide (NBS) is a common and effective brominating agent for activated aromatic rings.

  • Reduction: The nitro group is selectively reduced to an amine, creating the vicinal diamine functionality necessary for diazotization and cyclization.

  • Diazotization and Cyclization: The final ring-closing step involves the formation of a diazonium salt from the newly formed primary amine, followed by intramolecular cyclization to form the stable indazole ring system.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Representative):

This protocol is a representative methodology. Researchers should perform small-scale trials to optimize reaction conditions, concentrations, and purification methods.

Step 1: Synthesis of 2,4-Difluoro-6-nitroaniline

  • Cool a stirred solution of concentrated sulfuric acid to 0°C.

  • Slowly add 2,4-difluoroaniline (1.0 eq) while maintaining the temperature below 5°C.

  • Add a solution of nitric acid (1.1 eq) in sulfuric acid dropwise to the reaction mixture.

  • Stir the reaction at 0-5°C for 2-3 hours, monitoring completion by TLC or LC-MS.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the nitroaniline intermediate.

Step 2: Synthesis of 2-Bromo-4,6-difluoro-nitroaniline

  • Dissolve the 2,4-difluoro-6-nitroaniline (1.0 eq) in a suitable solvent such as acetonitrile or acetic acid.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution.

  • Stir the reaction at room temperature for 12-16 hours until the starting material is consumed.

  • Quench the reaction with an aqueous solution of sodium bisulfite.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography if necessary.

Step 3: Synthesis of 2-Bromo-4,6-difluoro-1,3-phenylenediamine

  • Suspend the 2-bromo-4,6-difluoro-nitroaniline (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

  • Add iron powder (Fe) or tin(II) chloride (SnCl₂) (3-5 eq) portion-wise.

  • Heat the mixture to reflux (approx. 80°C) for 4-6 hours.

  • Cool the reaction, filter off the solids, and neutralize the filtrate.

  • Extract the product into an organic solvent and purify as needed.

Step 4: Synthesis of this compound

  • Dissolve the diamine intermediate (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5°C in an ice bath.

  • Add an aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, keeping the temperature below 10°C.

  • Allow the reaction to stir at low temperature for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Pour the mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers, dry, and concentrate. The crude product can be purified by recrystallization or silica gel chromatography to yield pure this compound.

Reactivity and Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile building block. Its key reactive sites allow for controlled, stepwise elaboration into more complex molecules.

  • C-Br Bond Reactivity: The bromine atom at the 3-position is primed for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the direct installation of aryl, heteroaryl, alkyl, alkynyl, and amino moieties, providing a powerful tool for structure-activity relationship (SAR) studies.

  • N-H Acidity and Alkylation: The proton on the indazole nitrogen is acidic and can be deprotonated with a suitable base. The resulting anion can be alkylated or arylated, providing another vector for molecular diversification. This is particularly important for modulating physicochemical properties like solubility and for probing interactions with biological targets.

  • Role in Kinase Inhibition: The 1H-indazole-3-amine substructure is a known and effective "hinge-binding" fragment that interacts with the hinge region of many protein kinases.[2] This makes bromo-indazoles like this compound highly valuable starting materials for the synthesis of kinase inhibitors, a major class of anti-cancer drugs.[1]

G cluster_reactions Key Reactions cluster_applications Therapeutic Areas A This compound B Suzuki Coupling (C-C Bond Formation) A->B Versatile Handle C Buchwald-Hartwig (C-N Bond Formation) A->C Versatile Handle D N-Alkylation/Arylation (N-R Bond Formation) A->D Scaffold Modification E Kinase Inhibitors (Oncology) B->E G Anti-inflammatory Agents B->G C->E F GPCR Modulators (Neuroscience) D->F

Caption: Logical relationships of reactivity and potential applications.

Safety and Handling

As a research chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, data from structurally similar bromo-indazoles suggests the following hazards:

  • Acute Toxicity: Harmful if swallowed.[7]

  • Skin Irritation: Causes skin irritation.[7]

  • Eye Irritation: Causes serious eye irritation.[7]

  • Respiratory Irritation: May cause respiratory irritation.[7]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[4] Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong acids.[4]

This guide provides a foundational understanding of this compound, highlighting its structural features, a logical synthetic pathway, and its significant potential as a building block in the development of next-generation therapeutics.

References

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A Technical Guide to the Synthesis of 3-Bromo-4,6-difluoro-1H-indazole: A Key Intermediate for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Bromo-4,6-difluoro-1H-indazole is a pivotal building block in medicinal chemistry, primarily serving as a precursor to a new generation of targeted therapeutics, particularly protein kinase inhibitors. The strategic incorporation of a difluoro-substitution pattern enhances metabolic stability and binding affinity, while the C3-bromo handle allows for versatile downstream functionalization. This guide presents an in-depth, technically robust, and efficient two-stage synthetic pathway for this compound, designed for researchers and professionals in drug development. The synthesis proceeds via the formation of the 4,6-difluoro-1H-indazole core from a commercially available starting material, followed by a highly regioselective bromination at the C3 position. This document provides detailed mechanistic insights, step-by-step experimental protocols, and data interpretation to ensure reproducibility and success.

Part 1: Strategic Importance in Medicinal Chemistry

The indazole nucleus is recognized as a "privileged scaffold" in drug discovery, forming the structural core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it an ideal fragment for engaging with biological targets. Indazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-HIV, and antitumor effects.[1][2]

The target molecule, this compound, is of particular strategic importance as a direct precursor to 3-amino-4,6-difluoro-1H-indazole derivatives. This amino-indazole substructure is a highly effective "hinge-binding" fragment, crucial for the activity of many protein kinase inhibitors used in oncology.[3] Kinases are a class of enzymes that are often dysregulated in cancer, and designing small molecules to inhibit their activity is a cornerstone of modern cancer therapy.[4][5]

The Role of Fluorine: The inclusion of fluorine atoms at the C4 and C6 positions is a deliberate design choice. Fluorine substitution is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties. It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electronic interactions, and improve membrane permeability.[6] The 4,6-difluoro pattern, specifically, has been shown to be beneficial in potent kinase inhibitors targeting pathways like VEGFR-2.[7]

This guide details a logical and efficient pathway to access this high-value intermediate, empowering researchers to accelerate their drug discovery programs.

Part 2: Retrosynthetic Analysis and Synthesis Strategy

A logical approach to the synthesis of this compound involves a two-part strategy: first, the construction of the core heterocyclic system, followed by the introduction of the bromine atom.

Retrosynthetic Disconnection:

The C3-bromo bond is readily disconnected via an electrophilic bromination reaction, leading back to the 4,6-difluoro-1H-indazole intermediate. The indazole ring itself can be formed through a reductive cyclization process, a strategy common in heterocyclic chemistry.[8] This points to a substituted o-nitrotoluene as a plausible precursor. This retrosynthetic logic is illustrated below.

Retrosynthesis Target This compound Intermediate1 4,6-Difluoro-1H-indazole Target->Intermediate1 Electrophilic Bromination Intermediate2 1,5-Difluoro-2-methyl-3-nitrobenzene Intermediate1->Intermediate2 Reductive Cyclization StartingMaterial 3,5-Difluorotoluene Intermediate2->StartingMaterial Electrophilic Nitration

Caption: Retrosynthetic analysis of the target molecule.

Forward Synthesis Strategy:

Based on the retrosynthesis, a robust two-step forward synthesis is proposed:

  • Stage 1: Synthesis of 4,6-Difluoro-1H-indazole. This stage is accomplished via a modified Leimgruber–Batcho synthesis.[9][10] It begins with the regioselective nitration of commercially available 3,5-difluorotoluene to yield 1,5-difluoro-2-methyl-3-nitrobenzene. This intermediate is then condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a reactive enamine, which undergoes reductive cyclization to furnish the desired indazole core.

  • Stage 2: Regioselective C3-Bromination. The 4,6-difluoro-1H-indazole intermediate is then subjected to a mild and highly regioselective bromination at the electron-rich C3 position using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source.[11][12]

This overall workflow is efficient and utilizes readily available reagents, making it suitable for laboratory-scale synthesis.

Workflow Start 3,5-Difluorotoluene Step1 Stage 1: Indazole Core Formation (Nitration & Reductive Cyclization) Start->Step1 Intermediate 4,6-Difluoro-1H-indazole Step1->Intermediate Step2 Stage 2: C3-Bromination (DBDMH) Intermediate->Step2 End This compound Step2->End

Caption: Overall two-stage synthetic workflow.

Part 3: Mechanistic Discussion

A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Mechanism of Indazole Formation (Leimgruber–Batcho Type):

The formation of the indazole ring from the o-nitrotoluene derivative is a two-part process within Stage 1.

  • Enamine Formation: The methyl group of 1,5-difluoro-2-methyl-3-nitrobenzene is activated (made acidic) by the strongly electron-withdrawing nitro group. In the presence of DMF-DMA, the methyl group is deprotonated, and the resulting carbanion attacks the electrophilic carbon of the acetal. Subsequent elimination of methanol yields a highly conjugated enamine intermediate.[13]

  • Reductive Cyclization: The nitro group of the enamine is reduced to an amino group. While various reducing agents can be used, a common method involves iron powder in acetic acid.[14] The newly formed amino group then undergoes a rapid intramolecular nucleophilic attack on the enamine's double bond. This cyclization event, followed by the elimination of dimethylamine and tautomerization, yields the aromatic 1H-indazole ring system.[10]

Indazole_Mechanism cluster_enamine Enamine Formation cluster_cyclization Reductive Cyclization Nitrotoluene 1,5-Difluoro-2-methyl- 3-nitrobenzene Enamine Intermediate Enamine Nitrotoluene->Enamine Condensation DMFDMA DMF-DMA DMFDMA->Enamine AminoEnamine Amino-Enamine Enamine->AminoEnamine [H] Reduction Nitro Reduction (e.g., Fe/AcOH) Reduction->AminoEnamine Indazole 4,6-Difluoro-1H-indazole AminoEnamine->Indazole Cyclized Cyclization & Elimination of Dimethylamine Cyclized->Indazole

Caption: Mechanism for the formation of the indazole core.

Mechanism of C3-Bromination:

The bromination of the indazole core is a classic electrophilic aromatic substitution. The C3 position of the 1H-indazole tautomer is analogous to the alpha-position of a pyrrole ring, making it electron-rich and susceptible to electrophilic attack. 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) serves as a source of an electrophilic bromine species ("Br+"). The reaction proceeds via the attack of the C3 carbon onto the electrophilic bromine, forming a cationic intermediate (sigma complex). A base in the reaction medium (or the hydantoin byproduct) then abstracts the proton from the C3 carbon, restoring aromaticity and yielding the final 3-bromo product.[15][16][17] This method is favored over using elemental bromine (Br₂) due to its milder nature, easier handling, and higher selectivity, minimizing side reactions.[18]

Part 4: Detailed Experimental Protocols

Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Stage 1: Synthesis of 4,6-Difluoro-1H-indazole (Intermediate I)

  • Step 1a: Nitration of 3,5-Difluorotoluene

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add concentrated sulfuric acid (98%, 40 mL). Cool the flask to 0 °C in an ice-water bath.

    • Slowly add fuming nitric acid (90%, 15 mL) dropwise to the sulfuric acid while maintaining the internal temperature below 10 °C.

    • Once the nitrating mixture is prepared, add 3,5-difluorotoluene (10.0 g, 78.0 mmol) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour.

    • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

    • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1,5-difluoro-2-methyl-3-nitrobenzene as a yellow oil, which can be used in the next step without further purification.

  • Step 1b: Reductive Cyclization to 4,6-Difluoro-1H-indazole (I)

    • In a 500 mL flask, dissolve the crude nitrotoluene from the previous step in N,N-dimethylformamide (DMF, 100 mL).

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 20.9 g, 175 mmol) and pyrrolidine (6.1 g, 86 mmol).

    • Heat the mixture to 110 °C and stir for 4 hours. The solution should turn a deep red/brown color.

    • Cool the reaction to room temperature and concentrate under high vacuum to remove the volatiles.

    • To the crude enamine residue, add a mixture of acetic acid (150 mL) and water (50 mL).

    • Add iron powder (21.8 g, 390 mmol) portion-wise, as the reaction is exothermic.

    • Heat the suspension to 80 °C and stir for 2 hours. Monitor the reaction by TLC until the starting enamine is consumed.

    • Cool the mixture to room temperature and filter through a pad of Celite®, washing the pad with ethyl acetate.

    • Neutralize the filtrate by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of 20-40% ethyl acetate in hexanes) to afford 4,6-Difluoro-1H-indazole (I) as a pale solid.

Stage 2: Synthesis of this compound (Target)

  • Dissolve 4,6-Difluoro-1H-indazole (I) (5.0 g, 32.4 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask.

  • Add sodium carbonate (6.9 g, 65.0 mmol) followed by 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (4.6 g, 16.2 mmol, 0.5 eq).

  • Place the flask in an ultrasonic bath and sonicate at 40 °C for 30-45 minutes.[11][12] Alternatively, stir vigorously at 40-50 °C for 2-3 hours. Monitor reaction completion by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Add water (100 mL) to the residue and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with 1M sodium thiosulfate solution (30 mL) to remove any residual bromine, followed by brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an ethanol/water mixture or by a short plug of silica gel to yield This compound as a white to off-white solid.

Part 5: Data Summary and Characterization

The following table summarizes the expected outcomes for the synthetic pathway. Yields are representative and may vary based on experimental conditions and purification efficiency.

StepReactantProductMW ( g/mol )Typical YieldCharacterization Notes
1a 3,5-Difluorotoluene1,5-Difluoro-2-methyl-3-nitrobenzene173.11>90% (crude)Used directly in the next step.
1b 1,5-Difluoro-2-methyl-3-nitrobenzene4,6-Difluoro-1H-indazole (I) 154.1260-75%¹H NMR, ¹³C NMR, MS (m/z [M+H]⁺ = 155.1)
2 4,6-Difluoro-1H-indazole (I)This compound 233.0285-95%¹H NMR, ¹³C NMR, MS (m/z [M+H]⁺ = 232.9, 234.9)

Part 6: Conclusion

This guide has outlined a reliable and efficient synthetic route for the preparation of this compound, a high-value intermediate for the synthesis of kinase inhibitors and other potential therapeutics. The described two-stage process, beginning from 3,5-difluorotoluene, employs a robust indazole core formation strategy followed by a modern, selective C3-bromination. The detailed protocols and mechanistic discussions provided herein are intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize this important building block, thereby facilitating the advancement of new therapeutic agents.

References

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A Senior Application Scientist's Guide to the Synthesis of 3-Bromo-4,6-difluoro-1H-indazole: Starting Materials and Strategic Execution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-4,6-difluoro-1H-indazole is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of numerous therapeutic candidates, particularly kinase inhibitors. Its unique substitution pattern—a reactive bromine atom at the C3 position and two fluorine atoms activating the benzene ring—offers a versatile scaffold for drug discovery. This technical guide provides an in-depth analysis of the prevalent synthetic strategies for this compound, with a primary focus on the selection of starting materials. We will dissect the most common and efficient synthetic pathways, offering a rationale for experimental choices, detailed protocols, and a comparative analysis to aid researchers in selecting the optimal route for their specific needs.

Introduction: The Strategic Importance of this compound

The indazole core is a privileged heterocyclic motif in drug design, appearing in a multitude of approved drugs and clinical candidates.[1][2] The title compound, this compound (CAS No. 887567-78-4), has emerged as a particularly valuable intermediate.[3] The fluorine atoms at positions 4 and 6 significantly modulate the electronic properties of the molecule, often enhancing metabolic stability and binding affinity. The bromine at the 3-position provides a crucial handle for further functionalization, typically via cross-coupling reactions, allowing for the systematic exploration of the chemical space around the indazole core.

This guide is structured to provide a logical progression from retrosynthetic analysis to a detailed examination of forward syntheses, empowering researchers to make informed decisions based on efficiency, scalability, and cost.

Retrosynthetic Analysis: Identifying Key Precursors

A logical retrosynthetic disconnection of the target molecule points to two primary strategies:

  • Strategy A: Late-Stage Bromination. This approach involves the initial synthesis of the 4,6-difluoro-1H-indazole core, followed by a regioselective bromination at the C3 position. This is often the most direct route.

  • Strategy B: Indazole Ring Formation from a Brominated Precursor. This strategy involves constructing the indazole ring from a starting material that already contains the necessary bromine and fluorine substituents.

This analysis reveals that the most critical precursor is either 4,6-difluoro-1H-indazole or a suitably substituted aniline or toluene derivative that can be cyclized to form the brominated indazole ring.

Core Synthetic Pathway: Synthesis of 4,6-difluoro-1H-indazole and Subsequent Bromination

The most widely adopted and practical approach commences with a commercially available difluoro-substituted aniline or toluene. The synthesis can be conceptually divided into two main stages: formation of the indazole ring and its subsequent bromination.

Stage 1: Synthesis of the 4,6-Difluoro-1H-indazole Core

A common and effective method for constructing the indazole ring is through the diazotization and cyclization of an appropriately substituted aniline.[4] A highly relevant starting material for this pathway is 3,5-difluoroaniline .

Rationale for Starting Material Selection:

  • Commercial Availability: 3,5-difluoroaniline is a readily available and relatively inexpensive starting material.

  • Reaction Pathway: It allows for a straightforward reaction sequence involving diazotization followed by an intramolecular cyclization to form the indazole scaffold. While direct cyclization of 3,5-difluoroaniline itself is not the standard route, a related precursor, such as a 2-amino-4,6-difluorotoluene or a derivative thereof, is typically used. A more direct and documented industrial route often starts from 2,4-difluoro-6-nitrotoluene, which undergoes reduction and cyclization.

Workflow Diagram: Synthesis via Diazotization/Cyclization

Synthesis_Workflow A 2,4-Difluoro-6-nitrotoluene B 2-Amino-4,6-difluorotoluene A->B Reduction (e.g., Fe/AcOH) C 4,6-Difluoro-1H-indazole B->C Diazotization & Cyclization (e.g., NaNO2, acid) D This compound C->D Bromination (e.g., NBS or DBDMH)

Caption: General synthetic workflow from a substituted toluene.

Stage 2: Regioselective Bromination

With the 4,6-difluoro-1H-indazole core in hand, the final step is the introduction of a bromine atom at the C3 position. The indazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C3 position is the most nucleophilic and sterically accessible site for this reaction.

Choice of Brominating Agent:

  • N-Bromosuccinimide (NBS): A mild and highly selective reagent for the bromination of electron-rich heterocycles. It is often the reagent of choice to avoid over-bromination and harsh reaction conditions.

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Another efficient and mild brominating agent that can be used under ultrasound-assisted conditions to accelerate the reaction.[5]

  • Elemental Bromine (Br₂): While effective, Br₂ is more aggressive and can lead to side products. Its use often requires careful control of stoichiometry and temperature.[5]

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies and represent a reliable pathway for laboratory-scale synthesis.

Protocol 1: Synthesis of 4,6-Difluoro-1H-indazole

This procedure is adapted from analogous indazole syntheses involving the cyclization of substituted anilines.[4][6]

  • Reduction: To a stirred solution of 2,4-difluoro-6-nitrotoluene (1.0 eq) in acetic acid, add iron powder (3.0-5.0 eq) portion-wise at a temperature maintained below 110°C.

  • Reaction Monitoring: Stir the mixture vigorously at 110°C for 1.5-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite®. Wash the filter cake with ethyl acetate.

  • Extraction: Dilute the filtrate with water and extract with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-amino-4,6-difluorotoluene, which can often be used in the next step without further purification.

  • Cyclization: Dissolve the crude 2-amino-4,6-difluorotoluene (1.0 eq) in glacial acetic acid. Cool the solution to 0-5°C in an ice bath.

  • Diazotization: Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. The formation of the indazole ring occurs spontaneously.

  • Isolation: Pour the reaction mixture into ice water. Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to afford 4,6-difluoro-1H-indazole.

Protocol 2: Synthesis of this compound

This protocol utilizes a mild brominating agent for high regioselectivity.[5]

  • Dissolution: Dissolve 4,6-difluoro-1H-indazole (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05-1.1 eq) portion-wise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS until complete consumption of the starting material.

  • Quenching: Pour the reaction mixture into water to precipitate the product.

  • Isolation & Purification: Collect the solid by filtration. Wash the crude product with water and then a minimal amount of cold diethyl ether or hexane to remove any succinimide byproduct. The product can be further purified by recrystallization from ethanol/water or by column chromatography on silica gel if necessary.

Comparative Analysis of Synthetic Strategies

While the two-stage approach via 4,6-difluoro-1H-indazole is most common, alternative routes, such as those starting from pre-brominated aromatics, exist.[7] Below is a comparative table summarizing the key aspects of these strategies.

FeatureStrategy A: Late-Stage Bromination Strategy B: Cyclization of Brominated Precursor
Typical Starting Material 2,4-Difluoro-6-nitrotoluene2-Bromo-4,6-difluoroaniline derivative
Number of Steps Typically 3 (Reduction, Cyclization, Bromination)Typically 1-2 (Cyclization, potential deprotection)
Overall Yield Good to ExcellentModerate to Good
Key Advantages Utilizes more common starting materials. Final bromination step is usually high-yielding and clean.Shorter synthetic route.[7]
Key Limitations Longer overall sequence.Starting materials can be more complex and expensive or require separate synthesis.
Scalability Generally considered highly scalable.May be limited by the availability of the advanced starting material.

Mechanism Spotlight: Electrophilic Bromination of the Indazole Core

The regioselectivity of the bromination at C3 is a classic example of electrophilic aromatic substitution on an electron-rich heterocyclic system.

Bromination_Mechanism cluster_0 Electrophilic Attack cluster_1 Aromatization Indazole Indazole (Nucleophile) Intermediate Sigma Complex (Cationic Intermediate) Indazole->Intermediate Attack at C3 Br_plus Br+ from NBS (Electrophile) Br_plus->Intermediate Final_Product 3-Bromo-indazole (Product) Intermediate->Final_Product -H+ H_plus H+

Caption: Mechanism of C3 bromination on the indazole ring.

The lone pair on the N1 nitrogen participates in the aromatic system, significantly increasing the electron density at the C3 position, making it the kinetic site for electrophilic attack. The resulting cationic intermediate (sigma complex) is stabilized by resonance. Subsequent deprotonation restores aromaticity, yielding the stable 3-bromo product.

Conclusion and Expert Recommendations

For the majority of research and development applications, the synthesis of this compound is most reliably and cost-effectively achieved through a two-stage process:

  • Formation of 4,6-difluoro-1H-indazole from a readily available precursor like 2,4-difluoro-6-nitrotoluene.

  • Regioselective C3 bromination using a mild agent such as N-Bromosuccinimide (NBS).

This strategy offers a robust, scalable, and well-documented pathway. The starting materials are accessible, and the individual reactions are high-yielding, making it the recommended route for producing this critical building block for drug discovery programs.

References

  • BenchChem. (n.d.). Comparative analysis of synthetic routes to functionalized indazoles.
  • ChemicalBook. (n.d.). 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis.
  • Organic Chemistry Frontiers. (n.d.). Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. RSC Publishing.
  • National Institutes of Health. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. PMC.
  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods.
  • ChemScene. (n.d.). 1H-Indazole, 4-bromo-6-chloro-5-(difluoromethyl)-1-(tetrahydro-2H-pyran-2-yl).
  • PrepChem.com. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole.
  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • ResearchGate. (n.d.). Pathways for the synthesis of indazole derivatives.
  • Google Patents. (n.d.). US3988347A - Process for the preparation of substituted indazoles.
  • Google APIs. (n.d.). WO 2009/144554 A1.
  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • PubMed Central. (n.d.). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
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Spectroscopic Characterization of 3-Bromo-4,6-difluoro-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic characteristics of the novel heterocyclic compound, 3-Bromo-4,6-difluoro-1H-indazole (CAS No. 887567-78-4).[1] In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the compound's spectral data. Detailed theoretical analyses of ¹H, ¹³C, and ¹⁹F NMR spectra, including predicted chemical shifts and coupling constants, are presented. Furthermore, characteristic IR absorption bands and anticipated mass spectrometric fragmentation patterns are discussed. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of fluorinated indazole derivatives. Standardized protocols for the acquisition of spectroscopic data for this class of compounds are also provided.

Introduction to this compound

This compound is a halogenated derivative of the indazole heterocyclic system. Indazoles are a class of bicyclic aromatic compounds consisting of a benzene ring fused to a pyrazole ring. They are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-tumor, anti-inflammatory, and kinase inhibitory properties. The introduction of fluorine atoms and a bromine atom into the indazole scaffold can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. A precise understanding of the molecular structure and electronic properties, as afforded by spectroscopic analysis, is paramount for its rational application in drug design and development.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a detailed picture of its atomic connectivity and electronic environment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring, and a broad signal for the N-H proton.

  • Aromatic Protons: The protons at the C5 and C7 positions are in a complex electronic environment due to the influence of the fluorine and bromine substituents. The C7-H is ortho to the C6-F and will exhibit a doublet of doublets due to coupling with the C5-H and the C6-F. The C5-H is ortho to the C6-F and meta to the C4-F, leading to a more complex multiplet, likely a triplet of doublets.

  • N-H Proton: The N-H proton of the indazole ring is typically observed as a broad singlet at a downfield chemical shift, often in the range of 10-13 ppm, due to hydrogen bonding and exchange with the solvent.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-5~7.2 - 7.5tJ(H5-F6) ≈ 8-10, J(H5-H7) ≈ 1-2
H-7~7.6 - 7.9ddJ(H7-F6) ≈ 10-12, J(H7-H5) ≈ 1-2
N1-H~12.0 - 13.5br s-
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display seven distinct signals for the seven carbon atoms in the molecule. The chemical shifts will be significantly influenced by the electronegative fluorine and bromine atoms, and the carbon signals will exhibit C-F coupling.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constants (J, Hz)
C3~115 - 125s-
C4~155 - 160dd¹J(C4-F4) ≈ 240-250, ²J(C4-F6) ≈ 10-15
C5~100 - 105d²J(C5-F4) ≈ 20-25, ²J(C5-F6) ≈ 20-25
C6~158 - 163dd¹J(C6-F6) ≈ 245-255, ³J(C6-F4) ≈ 3-5
C7~105 - 110d³J(C7-F6) ≈ 5-8
C3a~140 - 145d³J(C3a-F4) ≈ 10-15
C7a~120 - 125d⁴J(C7a-F6) ≈ 2-4

Note: The carbon attached to bromine (C3) will have its chemical shift influenced by the heavy atom effect, though it is often less pronounced than for iodine.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum will provide direct information about the fluorine environments and their couplings. Two distinct signals are expected for the two non-equivalent fluorine atoms.

  • F4 and F6: The chemical shifts of fluorine atoms on an aromatic ring are sensitive to the electronic nature of other substituents. The F4 signal is expected to be a doublet of doublets due to coupling with F6 and H5. The F6 signal will also be a doublet of doublets due to coupling with F4 and H7.

Table 3: Predicted ¹⁹F NMR Data (referenced to CFCl₃)

FluorinePredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F-4~ -110 to -120ddJ(F4-F6) ≈ 15-20, J(F4-H5) ≈ 5-7
F-6~ -100 to -110ddJ(F6-F4) ≈ 15-20, J(F6-H7) ≈ 10-12

Rationale for Predictions: The predicted chemical shifts and coupling constants are based on established data for fluorinated benzenes and heterocyclic compounds.[2][3] The strong electron-withdrawing nature of fluorine leads to a downfield shift for adjacent protons and carbons. The magnitude of H-F and C-F coupling constants depends on the number of intervening bonds.[2]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the vibrational modes of the functional groups present in the molecule.

Table 4: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3000Aromatic C-H stretchMedium
~3300N-H stretchMedium, Broad
1620 - 1580C=C and C=N aromatic ring stretchMedium-Strong
1500 - 1450Aromatic ring stretchMedium-Strong
1250 - 1100C-F stretchStrong
850 - 750C-H out-of-plane bendStrong
~600 - 500C-Br stretchMedium

Interpretive Insights: The presence of strong C-F stretching bands is a key diagnostic feature for fluorinated compounds.[4] The position of the C-H out-of-plane bending bands can sometimes provide information about the substitution pattern of the aromatic ring.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of approximately equal intensity.[5][6] The nominal molecular weight of C₇H₃⁷⁹BrF₂N₂ is 231.94 g/mol .

  • Major Fragmentation Pathways: The fragmentation of the indazole ring is expected to be a prominent feature. Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atom and the loss of HX (where X is the halogen).

Predicted Fragmentation Workflow:

fragmentation_pathway M [C₇H₃BrF₂N₂]⁺˙ m/z = 232/234 frag1 [C₇H₃F₂N₂]⁺ m/z = 153 M->frag1 - Br• frag2 [C₇H₂BrFN₂]⁺˙ m/z = 213/215 M->frag2 - HF frag3 [C₆H₂BrF]⁺˙ m/z = 174/176 frag2->frag3 - HCN

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument parameters may need to be optimized.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (5 seconds) and a larger number of scans (1024 or more) may be necessary due to the lower natural abundance of ¹³C and the quaternary carbons.

  • ¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. A dedicated fluorine probe is recommended for optimal sensitivity.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Reference the spectra internally to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).

IR Spectroscopy
  • Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via a direct insertion probe for a solid or dissolved in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peaks (M⁺ and M+2) and major fragment ions. Propose fragmentation pathways consistent with the observed masses.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The theoretical data presented herein, derived from established spectroscopic principles and comparison with related structures, offers a robust framework for the identification and characterization of this compound. The provided experimental protocols serve as a practical starting point for researchers. As experimental data for this specific molecule becomes available, this guide can be used as a reference for comparison and interpretation.

References

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]2]

  • Mahadevan, D., Periandy, S., Karabacak, M., & Ramalingam, S. (2011). FT-IR and FT-Raman, UV spectroscopic investigation of 1-bromo-3-fluorobenzene using DFT (B3LYP, B3PW91 and MPW91PW91) calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 82(1), 481–492.[4]

  • Hodgkinson, P. (Ed.). (2018). Modern Methods in Solid-State NMR: A Practitioner's Guide. Royal Society of Chemistry.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Gómez-Serranillos, P. P., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8114–8120.[7][8]

  • Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83–756.[3]

  • Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. [Link]6]

  • Suzhou Health Chemicals Co. (n.d.). This compound. Retrieved from [Link]1]

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An In-depth Technical Guide to the Solubility of 3-Bromo-4,6-difluoro-1H-indazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 3-Bromo-4,6-difluoro-1H-indazole in common organic solvents. In the landscape of drug discovery and medicinal chemistry, this halogenated indazole represents a valuable scaffold, yet publicly available data on its fundamental physicochemical properties, such as solubility, is scarce. This document serves to bridge that gap, not by presenting pre-existing data, but by equipping researchers, scientists, and drug development professionals with the theoretical principles and robust, field-proven experimental protocols necessary to characterize the compound's solubility profile. We delve into the molecular characteristics that govern its solubility, provide predictive insights into its behavior across a spectrum of solvents, and offer detailed, step-by-step methodologies for both thermodynamic and kinetic solubility determination. This guide is designed to be an enabling resource, fostering a systematic and scientifically sound approach to handling and applying this compound in a research setting.

Introduction: The Imperative of Solubility in Drug Discovery

This compound is a heterocyclic compound of increasing interest within medicinal chemistry. Its rigid bicyclic core, decorated with a bromine atom and two fluorine atoms, presents a unique combination of hydrogen bonding capabilities, lipophilicity, and potential for diverse chemical modifications. These features make it an attractive starting point for the synthesis of novel therapeutic agents.

However, the journey from a promising molecular structure to a viable drug candidate is critically dependent on a fundamental physicochemical property: solubility. Solubility dictates the feasibility of chemical reactions, impacts the ease of purification, governs the formulation of dosing solutions for biological assays, and profoundly influences a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1] Poor solubility can lead to unreliable in vitro data, underestimated toxicity, and low bioavailability, ultimately causing the failure of otherwise promising candidates.[2]

The objective of this guide is to provide a comprehensive technical resource for researchers working with this compound. We will first dissect its molecular structure to predict its solubility characteristics. Following this theoretical analysis, we will present detailed, actionable protocols for the experimental determination of both its thermodynamic and kinetic solubility, ensuring that researchers can generate the high-quality, reliable data essential for advancing their discovery programs.

Molecular Profile and Predicted Physicochemical Characteristics

To understand the solubility of this compound, we must first analyze its structural features.

Chemical Structure:

  • Name: this compound

  • Molecular Formula: C₇H₃BrF₂N₂

  • CAS Number: 887567-78-4

PropertyValue/InformationSource
Molecular Weight233.02 g/mol (Calculated)
AppearanceTypically an off-white to yellow solidGeneral supplier information
Predicted Physicochemical Influence on Solubility
  • Polarity and Hydrogen Bonding: The indazole ring system contains a pyrrolic nitrogen atom (N-H), which can act as a hydrogen bond donor. The pyridine-type nitrogen atom can act as a hydrogen bond acceptor. These features impart a degree of polarity to the molecule and suggest favorable interactions with polar solvents, particularly those that can participate in hydrogen bonding (e.g., alcohols).

  • Lipophilicity and Halogen Effects: The molecule is heavily substituted with halogens. The two fluorine atoms and one bromine atom contribute significantly to its properties. While the high electronegativity of fluorine creates strong C-F bond dipoles, increasing localized polarity, halogens as a whole tend to increase a molecule's overall lipophilicity (fat-solubility).[3][4] This is due to their size and the polarizability of their electron clouds, which enhance van der Waals interactions (London dispersion forces) with nonpolar solvents.[4] Therefore, this compound possesses a dual character: a polar, hydrogen-bonding core shielded by a lipophilic halogenated periphery.

  • Acidity/Basicity (pKa): The N-H proton of the indazole ring is weakly acidic, similar to that of pyrrole. This acidity means it can be deprotonated by a strong base, but in the context of most organic solvents, it is the hydrogen-bond-donating capability that is more relevant. The pyridine-type nitrogen is weakly basic.

  • Crystal Lattice Energy: As a solid, the compound's molecules are arranged in a crystal lattice. To dissolve, solvent molecules must provide sufficient energy to overcome the intermolecular forces holding this lattice together. A high crystal lattice energy can lead to poor solubility, even if the molecule has favorable interactions with the solvent. This is a key factor in thermodynamic solubility.

A Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5] This means polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. The solubility of this compound is therefore a balance between its polar indazole core and its lipophilic halogenated exterior.

G cluster_solute Solute Characteristics cluster_solvent Solvent Characteristics solute Solute Properties (this compound) polar_core Polar Core (Indazole N-H, N) solute->polar_core lipo_shell Lipophilic Shell (C-Br, C-F, Aryl Ring) solute->lipo_shell crystal Crystal Lattice Energy solute->crystal solvent Solvent Properties polarity Polarity (Dipole Moment) solvent->polarity h_bond H-Bonding (Donor/Acceptor) solvent->h_bond solubility Solubility Outcome polar_core->solubility Favors Polar Solvents lipo_shell->solubility Favors Nonpolar Solvents crystal->solubility Opposes Dissolution polarity->solubility Matches Solute Polarity? h_bond->solubility Matches Solute H-Bonding?

Caption: Interplay of solute and solvent properties governing solubility.

Predicted Solubility Profile in Common Organic Solvents

Based on the molecular structure, a qualitative solubility profile can be predicted. This serves as a valuable starting point for solvent selection in experimental work.

Solvent CategoryRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)High to Very High These solvents have large dipole moments and can effectively solvate the polar indazole core. DMSO and DMF are particularly effective at dissolving a wide range of organic molecules.
Polar Protic Methanol (MeOH), Ethanol (EtOH)Moderate to High These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the indazole N-H and N atoms. Solubility may be slightly lower than in polar aprotic solvents if the lipophilic character of the solute dominates.
Ethers Tetrahydrofuran (THF)Moderate THF has a moderate dipole moment and can act as a hydrogen bond acceptor, but its overall polarity is lower than alcohols or DMSO.
Chlorinated Dichloromethane (DCM)Low to Moderate DCM is a weakly polar solvent. It may solvate the lipophilic portions of the molecule but will be less effective at disrupting the hydrogen bonding network of the solid-state compound.
Aromatic TolueneLow As a nonpolar solvent, toluene is unlikely to effectively solvate the polar indazole core and overcome the crystal lattice energy.
Nonpolar Alkanes Hexanes, HeptaneVery Low / Insoluble These nonpolar solvents lack the ability to interact favorably with the polar functional groups of the molecule.

Protocols for Experimental Solubility Determination

Theoretical predictions must be validated by empirical data. The following protocols describe robust methods for determining thermodynamic (equilibrium) and kinetic solubility.

A. Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the true equilibrium solubility of a compound and is considered the gold standard.[6][7] It involves equilibrating an excess of the solid compound with a solvent over a defined period.

Principle: A supersaturated slurry of the compound is agitated in the solvent until the concentration of the dissolved solute in the supernatant reaches a constant value, representing the equilibrium state.

Methodology:

  • Compound Dispensing: Accurately weigh approximately 1-2 mg of solid this compound into a 1.5 mL glass vial or a well of a 96-well glass-coated plate.[6] Prepare in triplicate for each solvent to be tested.

  • Solvent Addition: Add a precise volume (e.g., 500 µL) of the desired organic solvent to each vial. This should create a visible slurry.

  • Equilibration: Seal the vials tightly. Place them in a shaker or thermomixer set to a constant temperature (e.g., 25 °C) and agitate vigorously (e.g., 700-1000 rpm) for 24 hours.[6][7] This extended incubation is crucial to ensure equilibrium is reached.

  • Phase Separation: After incubation, allow the vials to stand for 1-2 hours to let undissolved solids settle. Centrifuge the samples (e.g., at 10,000 x g for 10 minutes) to pellet any remaining suspended material.

  • Sample Dilution: Carefully remove an aliquot of the clear supernatant, being cautious not to disturb the solid pellet. Perform a precise serial dilution of the supernatant with the same solvent used for the assay. A 10-fold and 100-fold dilution are typical starting points.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calibration and Calculation:

    • Prepare a set of calibration standards of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.

    • Use the calibration curve to determine the concentration of the diluted supernatant samples.

    • Calculate the original solubility value by multiplying the determined concentration by the dilution factor. The final solubility is typically reported in mg/mL or µM.

G start Start step1 1. Weigh 1-2 mg of Solid Compound (Triplicate) start->step1 step2 2. Add Known Volume of Solvent (e.g., 500 µL) step1->step2 step3 3. Seal and Agitate (24h at 25°C) step2->step3 step4 4. Centrifuge to Pellet Solid step3->step4 step5 5. Serially Dilute Supernatant step4->step5 step6 6. Analyze by HPLC-UV or LC-MS step5->step6 step7 7. Calculate Concentration (vs. Calibration Curve) step6->step7 end End: Thermodynamic Solubility Value step7->end

Caption: Workflow for Thermodynamic Solubility Determination.

B. Kinetic Solubility Determination

This high-throughput method is commonly used in early drug discovery to assess the solubility of compounds upon precipitation from a concentrated DMSO stock solution into an aqueous or organic medium.[8][9] It measures the concentration of a compound that remains in solution under non-equilibrium conditions.

Principle: A small volume of a high-concentration DMSO stock solution is rapidly diluted into the test solvent. If the resulting concentration exceeds the solubility limit, the compound precipitates. The concentration remaining in solution after a short incubation is measured.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Solvent Dispensing: Dispense the desired organic solvent into the wells of a 96-well microplate (e.g., 198 µL per well).

  • Compound Addition: Using an automated liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the solvent-containing wells (e.g., 2 µL of 10 mM stock into 198 µL of solvent to achieve a final concentration of 100 µM and 1% DMSO).

  • Incubation: Seal the plate and shake at room temperature for a defined, shorter period (e.g., 2 hours).[1]

  • Precipitate Removal: Filter the samples using a 96-well filter plate (e.g., with a 0.45 µm membrane) to separate any precipitated solid.

  • Analysis: Analyze the filtrate directly, or after appropriate dilution, using a plate-based UV-Vis spectrophotometer or by LC-MS.

  • Calculation: The concentration is determined by comparing the analytical response to a standard curve prepared under identical solvent conditions (including the final percentage of DMSO).

Data Presentation and Interpretation

Quantitative solubility data should be recorded systematically to allow for easy comparison and analysis.

Template for Recording Solubility Data:

SolventSolvent CategoryMethodTemperature (°C)Solubility (mg/mL)Solubility (µM)Observations
DMSOPolar AproticThermodynamic25
AcetonitrilePolar AproticThermodynamic25
MethanolPolar ProticThermodynamic25
THFEtherThermodynamic25
DichloromethaneChlorinatedThermodynamic25
TolueneAromaticThermodynamic25
Solvent XCategoryKinetic (2h)25e.g., Precipitation observed

Interpreting the Results:

  • Thermodynamic vs. Kinetic: It is common for the kinetic solubility value to be higher than the thermodynamic solubility. This is because the kinetic method can generate a temporary supersaturated solution that has not yet had time to fully precipitate and reach equilibrium.[2]

  • Impact of Solvent: The results will provide a clear, empirical ranking of solvents for this compound. This data is invaluable for selecting appropriate solvents for chemical reactions (to ensure reactants remain in solution), chromatography (for mobile phase selection), and formulation for biological screens.

  • Informing Further Studies: If solubility is low in all tested solvents, this may indicate strong crystal lattice forces. In such cases, formulation strategies such as using co-solvents, preparing amorphous material, or salt formation (if applicable) may need to be explored.

Conclusion

While specific solubility data for this compound is not readily found in the public domain, its solubility profile is not an intractable problem. Through a systematic approach that combines a theoretical understanding of its molecular structure with rigorous experimental validation, researchers can generate the critical data needed to effectively utilize this compound. By understanding the interplay of its polar indazole core and lipophilic halogenated exterior, and by employing the standardized protocols for thermodynamic and kinetic solubility provided herein, scientists can confidently select appropriate solvent systems, generate reliable data in biological assays, and make informed decisions in the complex process of drug discovery and development.

References

  • Open Oregon Educational Resources. (n.d.). 9.2 Properties of Halogenated Compounds. In Introductory Organic Chemistry. Retrieved from [Link]

  • Palmer, D. S., et al. (2023). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

  • Kodavanti, P. R. S., & Loganathan, B. G. (2023). Perspective on halogenated organic compounds. Neurotoxicology and Teratology. Retrieved from [Link]

  • Janvian, M. (2016). Why do halogen substituents make molecules more lipophilic?. Chemistry Stack Exchange. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Sun, F., et al. (2015). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. Chemosphere. (Semantic Scholar provides an abstract and links, but not a direct URL to the full text).
  • Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]

  • protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews. (ResearchGate provides an abstract and links, but not a direct URL to the full text).
  • Alsenz, J., & Kansy, M. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies. (ResearchGate provides an abstract and links, but not a direct URL to the full text).
  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

Sources

reactivity and stability of 3-Bromo-4,6-difluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Stability of 3-Bromo-4,6-difluoro-1H-indazole

Executive Summary

This compound is a strategically important heterocyclic building block in modern medicinal chemistry and drug discovery. Its value is derived from the convergence of three key structural features: the indazole core, a privileged scaffold in numerous pharmacologically active compounds; a reactive bromine atom at the C-3 position, which serves as a versatile handle for synthetic diversification; and difluoro substitution on the benzene ring, which can enhance crucial drug-like properties such as metabolic stability and binding affinity.[1][2] This guide provides a comprehensive technical overview of the reactivity and stability of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its primary chemical transformations, particularly palladium-catalyzed cross-coupling reactions, and provide detailed protocols. Furthermore, this document consolidates the available data on its stability, safe handling, and storage, ensuring that its potential as a synthetic intermediate can be harnessed effectively and safely.

Introduction to a Key Synthetic Intermediate

The indazole nucleus is a bicyclic aromatic heterocycle that is considered a bioisostere of indole.[3] This structural similarity has allowed it to become a cornerstone in the design of a wide array of therapeutic agents, including potent kinase inhibitors used in oncology.[2][4]

Physicochemical Properties

The fundamental properties of this compound are critical for its application in synthesis and for predicting the characteristics of its derivatives.

PropertyValueSource(s)
CAS Number 887567-78-4[5][6]
Molecular Formula C₇H₃BrF₂N₂[5]
Molecular Weight 233.01 g/mol -
Appearance Solid[1]
Purity Typically ≥98.5%[5]
Tautomerism Exists as 1H and 2H tautomers, with the 1H form being predominant.[2][5]
The Strategic Importance of C-3 Bromination and Difluoro Substitution

The utility of this compound is not accidental; its design is strategic.

  • C-3 Bromine Atom : The bromine at the 3-position is the primary site of reactivity. It is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of carbon and nitrogen substituents. This position is often a key vector for exploring the chemical space around the indazole core to optimize interactions with biological targets.[1]

  • 4,6-Difluoro Substitution : The two fluorine atoms on the benzenoid ring are not merely passive spectators. They exert a strong electron-withdrawing effect, which can modulate the reactivity of the indazole ring system. From a drug design perspective, fluorine substitution is a well-established strategy to improve metabolic stability by blocking potential sites of oxidative metabolism, enhance binding affinity through favorable electrostatic interactions, and improve cell permeability.[1]

Chemical Reactivity Profile

The synthetic versatility of this compound is overwhelmingly defined by its performance in palladium-catalyzed cross-coupling reactions. The C-Br bond at the 3-position is the key linchpin for these transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis and is highly effective for the C-3 arylation of this indazole. This reaction enables the coupling of the indazole with a wide variety of aryl and heteroaryl boronic acids or esters, providing a direct route to 3-aryl-indazole derivatives, a common motif in kinase inhibitors.[7][8][9]

Causality of Experimental Design: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions like debromination.[8][10] Palladium catalysts like Pd(PPh₃)₄ or pre-catalysts combined with bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) are often employed to facilitate the oxidative addition step and promote efficient reductive elimination.[7][8] A mixed solvent system, such as dioxane and water, is frequently used to dissolve both the organic substrate and the inorganic base (e.g., Cs₂CO₃, K₃PO₄), which is necessary to activate the boronic acid for transmetalation.[7] Microwave irradiation is often used to accelerate the reaction, significantly reducing reaction times from hours to minutes.[7][8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ Active Catalyst ox_add Oxidative Addition pd0->ox_add pd_complex1 R¹-Pd(II)L₂-Br (R¹ = Indazole) ox_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal pd_complex2 R¹-Pd(II)L₂-R² (R² = Aryl) transmetal->pd_complex2 byproduct X-B(OH)₂ transmetal->byproduct red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 Catalyst Regeneration product R¹-R² (3-Aryl-Indazole) red_elim->product substrate1 Indazole-Br (R¹-Br) substrate1->ox_add substrate2 Ar-B(OH)₂ (R²-B(OH)₂) + Base substrate2->transmetal

Suzuki-Miyaura catalytic cycle for C-3 arylation.

Protocol 2.1: Microwave-Assisted Suzuki-Miyaura Coupling

  • Reagent Preparation : To a microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), cesium carbonate (Cs₂CO₃, 2.0-3.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 eq.).

  • Solvent Addition : Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the vial to achieve a substrate concentration of approximately 0.1 M.

  • Reaction : Seal the vial and place it in a microwave reactor. Heat the mixture to 120-140°C for 20-40 minutes.[7]

  • Workup : After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-4,6-difluoro-1H-indazole.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the reaction of the C-3 bromine with a vast range of primary and secondary amines.[11] This reaction is particularly relevant in the synthesis of modern therapeutics, such as "molecular glues" and PROTACs (Proteolysis Targeting Chimeras), where 3-aminoindazole derivatives serve as crucial binders for the E3 ligase Cereblon (CRBN).[12]

Causality of Experimental Design: Similar to the Suzuki coupling, the success of the Buchwald-Hartwig amination hinges on the careful selection of the palladium catalyst, ligand, and base. The catalyst system must be active enough to couple with the electron-rich indazole core. Ligands such as tBuDavePhos are designed to promote the challenging C-N reductive elimination step.[13] A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ Active Catalyst ox_add Oxidative Addition pd0->ox_add pd_complex1 R¹-Pd(II)L₂-Br (R¹ = Indazole) ox_add->pd_complex1 amine_coord Amine Binding & Deprotonation pd_complex1->amine_coord pd_complex2 [R¹-Pd(II)L₂(NR²R³)] Amido Complex amine_coord->pd_complex2 byproduct Base-H⁺ + Br⁻ amine_coord->byproduct red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 Catalyst Regeneration product R¹-NR²R³ (3-Amino-Indazole) red_elim->product substrate1 Indazole-Br (R¹-Br) substrate1->ox_add substrate2 HNR²R³ + Base substrate2->amine_coord

Buchwald-Hartwig amination catalytic cycle.

Protocol 2.2: Buchwald-Hartwig C-N Coupling

  • Reagent Preparation : In an oven-dried vial under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), sodium tert-butoxide (1.4 eq.), and a suitable palladium pre-catalyst/ligand system (e.g., Pd₂(dba)₃ with tBuDavePhos, 1-5 mol%).

  • Solvent Addition : Add anhydrous, degassed toluene or dioxane to the vial.

  • Reaction : Seal the vial and heat the mixture at 80-110°C with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup : Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue via column chromatography to obtain the 3-amino-indazole product.

Stability and Safe Handling

While specific decomposition temperatures and quantitative stability data for this compound are not widely published, a robust stability and handling profile can be established from Safety Data Sheets (SDS), analogous structures, and its behavior in chemical reactions.[14][15]

General, Thermal, and Photochemical Stability
  • General Stability : The compound is a solid that is stable under standard laboratory conditions.[1]

  • Thermal Stability : It demonstrates sufficient thermal stability to be used in reactions at elevated temperatures, often exceeding 100°C for extended periods.[7] However, like many halogenated aromatic compounds, it should be considered potentially unstable at very high temperatures. Materials are often considered to have good thermal stability if their decomposition temperature exceeds 150°C.[16]

  • Photochemical Stability : There is no specific data, but halogenated heterocycles can be susceptible to photodegradation upon prolonged exposure to high-energy UV light.[17][18] It is best practice to store the compound protected from light.

Recommended Handling and Storage

Adherence to proper laboratory safety protocols is essential when working with this compound.

ParameterRecommendationRationale & Source(s)
Ventilation Handle in a well-ventilated area or a chemical fume hood.To minimize inhalation of dust or potential vapors.[14][19]
Personal Protective Equipment (PPE) Wear safety glasses, a lab coat, and chemical-resistant gloves.To prevent eye and skin contact. The compound is a potential irritant.[14][19][20]
Handling Avoid dust formation. Use non-sparking tools.To prevent inhalation and minimize explosion risk from fine dust.[14][21]
Storage Container Store in a tightly closed, properly labeled container.To prevent contamination and exposure to moisture or air.[14]
Storage Conditions Store in a cool, dry, and dark place away from incompatible materials.To ensure long-term chemical stability.[14][20]
Inert Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., argon).To prevent potential slow degradation from atmospheric oxygen or moisture.[19]

Applications in Drug Discovery & Development

The true value of this compound lies in its role as a gateway to high-value, biologically active molecules. Its reactivity profile allows for the systematic and efficient exploration of structure-activity relationships (SAR).

Applications start This compound (Starting Material) suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald inter1 3-Aryl-Indazole Scaffolds suzuki->inter1 inter2 3-Amino-Indazole Scaffolds buchwald->inter2 app1 Kinase Inhibitors (e.g., for Oncology) inter1->app1 SAR Exploration app2 Cereblon (CRBN) Binders for Targeted Protein Degradation (PROTACs, Molecular Glues) inter2->app2 SAR Exploration

Synthetic utility workflow of this compound.
  • Kinase Inhibitors : By using Suzuki coupling, diverse aryl and heteroaryl groups can be installed at the C-3 position. This allows chemists to probe the ATP-binding pockets of various kinases, leading to the development of selective and potent inhibitors for cancer and inflammatory diseases.[1][22]

  • Targeted Protein Degradation : The Buchwald-Hartwig amination provides access to 3-aminoindazole derivatives that are foundational for creating CRBN-recruiting ligands.[12] These ligands are incorporated into PROTACs, which hijack the cell's natural protein disposal system to eliminate disease-causing proteins.

Conclusion

This compound is a high-value, versatile, and enabling reagent for drug discovery. Its reactivity is dominated by the C-3 bromine, which serves as a reliable handle for functionalization via robust and well-understood palladium-catalyzed cross-coupling reactions. While it is a stable solid under normal conditions, appropriate precautions for handling and storage are necessary to ensure its integrity and user safety. The strategic combination of the indazole core, the C-3 bromine handle, and beneficial fluorine substituents makes this compound a critical tool for scientists aiming to synthesize the next generation of targeted therapeutics.

References

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.). Google Patents.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024, December 12). PMC - NIH. Retrieved from [Link]

  • Ben-Yahia, A., et al. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Springer. Retrieved from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (n.d.). RSC Publishing. Retrieved from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021, January 4). PubMed Central. Retrieved from [Link]

  • Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. (n.d.). PrepChem.com. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 12). PMC - NIH. Retrieved from [Link]

  • 887567-78-4|this compound. (n.d.). Suzhou Health Chemicals Co.. Retrieved from [Link]

  • Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions. (2013, July 15). PubMed. Retrieved from [Link]

  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, photochemical stability and photo-stabilizing efficiency of probes based on benzothioxanthene chromophore and Hindere. (n.d.). ScienceDirect. Retrieved from [Link]

  • Photochemical Properties and Stability of BODIPY Dyes. (n.d.). MDPI. Retrieved from [Link]

  • Substituted Azolium Disposition: Examining the Effects of Alkyl Placement on Thermal Properties. (2019, January 11). MDPI. Retrieved from [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine... (n.d.). ResearchGate. Retrieved from [Link]

  • CN107805221A - Method for preparing 1H-indazole derivative. (n.d.). Google Patents.
  • Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. (n.d.). MDPI. Retrieved from [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling... (2025, October 13). ResearchGate. Retrieved from [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (n.d.). NIH. Retrieved from [Link]

  • Indazole – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Photochemical Stability of a Cotton Fabric Surface Dyed with a Reactive Triphenodioxazine Dye. (2021, November 18). MDPI. Retrieved from [Link]

  • 3-BROMO-6-HYDROXY-4-NITRO1H-INDAZOLE | CAS#:1082041-19-7. (2025, October 25). Chemsrc. Retrieved from [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates... (n.d.). PubMed Central. Retrieved from [Link]

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The Strategic Advantage of Fluorine in Indazole Scaffolds: A Technical Guide to Unlocking Novel Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Fluorine Advantage

In the landscape of medicinal chemistry, the indazole scaffold stands out as a "privileged" structure, a recurring motif in a multitude of biologically active compounds.[1] This bicyclic aromatic heterocycle, composed of a benzene ring fused to a pyrazole ring, offers a versatile framework for designing molecules that can interact with a wide array of biological targets.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antitumor, antimicrobial, and antiviral properties.[1]

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern drug design.[2][3] This is due to fluorine's unique physicochemical properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond.[2] Introducing fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity to target proteins.[2][3] Consequently, it is no surprise that over 20% of all pharmaceuticals on the market contain fluorine.[2]

This technical guide provides an in-depth exploration of the potent and diverse biological activities unlocked by the fluorination of indazole scaffolds. We will delve into the mechanistic underpinnings of these activities, supported by experimental data and protocols, to offer researchers, scientists, and drug development professionals a comprehensive resource for harnessing the synergistic potential of this chemical combination.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Fluorinated indazole derivatives have emerged as promising candidates in oncology, exhibiting cytotoxic effects against various cancer cell lines through diverse mechanisms of action.

Inhibition of F1F0-ATPase and Induction of Cytotoxicity

Several studies have highlighted the ability of fluorinated indazoles to inhibit F1F0-ATPase, a crucial enzyme in cellular energy production. This inhibition disrupts the energy supply of rapidly proliferating cancer cells, leading to cytotoxicity. A series of monofluorinated 3-guanidyl-indazole structures demonstrated potent inhibition of F1F0-ATPase activity with IC50 values typically below 5 µM.[2] These compounds also showed significant cytotoxicity in Ramos cells, a B-lymphocyte cell line, with EC50 values also under 5 µM.[2]

Table 1: Anticancer Activity of Fluorinated Indazole Derivatives

Compound ClassTargetCancer Cell LineActivity (IC50/EC50)Reference
Monofluorinated 3-guanidyl-indazolesF1F0-ATPaseRamos (B lymphocyte)<5 µM[2]
3-(pyrrolopyridin-2-yl)indazolesNot SpecifiedHL60 (leukemia)Nanomolar to micromolar range[1]
Indazole derivatives with 2,6-difluoro-3-methoxyphenyl groupFGFR1/FGFR2KG1 (leukemia)FGFR1: <4.1 nM, FGFR2: 2.0 ± 0.8 nM[1]
Dual Aurora A and B inhibitorAurora A/B KinaseNot SpecifiedAurora A: 0.026 µM, Aurora B: 0.015 µM[1]
Kinase Inhibition: Targeting Aberrant Signaling

Many cancers are driven by dysregulated kinase signaling pathways. Fluorinated indazoles have been successfully designed as potent kinase inhibitors. For instance, derivatives have been developed as selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Aurora kinases, which are key players in cell proliferation and division.[1]

A notable example involves a series of compounds where the introduction of a 2,6-difluoro-3-methoxyphenyl group led to potent enzymatic and antiproliferative activities against FGFR1 and FGFR2.[1] Another study utilized an in silico fragment-based approach to design indazole derivatives with sub-type selectivity for Aurora A and B kinases, with the most potent dual inhibitor exhibiting IC50 values of 0.026 µM and 0.015 µM, respectively.[1]

anticancer_pathway Fluorinated_Indazole Fluorinated_Indazole F1F0_ATPase F1F0_ATPase Fluorinated_Indazole->F1F0_ATPase Inhibits FGFR_Kinase FGFR_Kinase Fluorinated_Indazole->FGFR_Kinase Inhibits Aurora_Kinase Aurora_Kinase Fluorinated_Indazole->Aurora_Kinase Inhibits ATP_Depletion ATP_Depletion F1F0_ATPase->ATP_Depletion Signaling_Inhibition Signaling_Inhibition FGFR_Kinase->Signaling_Inhibition Cell_Cycle_Arrest Cell_Cycle_Arrest Aurora_Kinase->Cell_Cycle_Arrest Apoptosis Apoptosis ATP_Depletion->Apoptosis Signaling_Inhibition->Apoptosis Cell_Cycle_Arrest->Apoptosis anti_inflammatory_workflow cluster_screening In Vitro Screening cluster_validation In Vivo Validation Kinase_Assay Kinase Inhibition Assay (e.g., for Syk, ROCK) Cell_Based_Assay Cell-Based Assay (e.g., Cytokine Release) Kinase_Assay->Cell_Based_Assay Receptor_Binding_Assay Receptor Binding/Activation Assay (e.g., for CB2) Receptor_Binding_Assay->Cell_Based_Assay Animal_Model Animal Model of Inflammation (e.g., Rodent Inflammatory Pain) Cell_Based_Assay->Animal_Model Lead Compound Efficacy_Measurement Measurement of Efficacy (e.g., Reduction in Edema, Pain) Animal_Model->Efficacy_Measurement Fluorinated_Indazole_Library Fluorinated_Indazole_Library Fluorinated_Indazole_Library->Kinase_Assay Fluorinated_Indazole_Library->Receptor_Binding_Assay

Figure 2: A typical workflow for the discovery of anti-inflammatory fluorinated indazoles.

Antiviral Activity: Combating Viral Infections

Fluorinated indazoles have demonstrated significant potential as antiviral agents, particularly against human immunodeficiency virus (HIV) and hepatitis C virus (HCV).

Anti-HIV Activity

5-fluoroindazole derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). [2]The introduction of a fluorine atom at the 5-position of the indazole ring has been shown to dramatically improve potency against the wild-type reverse transcriptase enzyme. [2]For instance, two 5-fluoroindazole derivatives showed 7-fold and 13-fold better inhibitory activity (IC50 values of 50 nM and 25 nM, respectively) than their non-fluorinated counterpart (IC50 = 332 nM). [2]These compounds also exhibited promising activity against clinically relevant drug-resistant mutations. [2]

Anti-HCV Activity

Fluorinated indoles, structurally related to indazoles, have shown potent inhibition of HCV replication. [2][4]While specific examples of fluorinated indazoles for HCV are less detailed in the provided context, the principles of enhancing potency and metabolic stability through fluorination are highly applicable. The search for novel HCV inhibitors often involves targeting viral proteins like the NS3-NS4A protease or the NS5B polymerase.

Table 3: Antiviral Activity of Fluorinated Indazole and Related Scaffolds

Compound ClassVirusTargetActivity (IC50/EC50)Key FindingReference
5-fluoroindazole derivativesHIVReverse Transcriptase25-50 nMFluorination significantly enhances potency.[2]
7-substituted carboxamides-4-fluoro indoleHIV-1Not specifiedPicomolar to nanomolar rangeHigh potency against viral replication.[2][4]
N-(heteroaryl) 5-fluoroindole-3-carbonitrileHCVNS4B2-32 nMExcellent potency in cell-based replicon assays.[4]

Antimicrobial and Other Biological Activities

The therapeutic potential of fluorinated indazoles extends beyond the aforementioned areas.

Antimicrobial Activity

Oxadiazole-containing 4-fluoroindazoles have been tested for their antibacterial activity against Bacillus subtilis and Escherichia coli, and for their antifungal activity against Aspergillus niger. [3]Certain derivatives exhibited potent inhibitory activity, with one compound showing 94.4% inhibition against both bacterial strains, comparable to ciprofloxacin. [3]Another derivative displayed 94.4% inhibition against A. niger, comparable to griseofulvin. [3]

Enzymatic and Receptor Modulation

Fluorinated indazoles have also been investigated as:

  • Nitric Oxide Synthase (NOS) Inhibitors: With some derivatives showing selective inhibition of inducible NOS (iNOS) or neuronal NOS (nNOS), which has therapeutic implications for conditions like neurodegenerative disorders and arthritis. [4]* Muscarinic Receptor Positive Allosteric Modulators (M1-PAMs): For the potential treatment of Alzheimer's disease. [4]* Estrogen Receptor (ER) Modulators: For diseases dependent on estrogen receptors, with some compounds showing IC50 values below 100 nM. [4]

Conclusion and Future Perspectives

The strategic fluorination of the indazole scaffold is a powerful and proven strategy in modern drug discovery. The introduction of fluorine can significantly enhance a compound's biological activity, selectivity, and pharmacokinetic properties. This technical guide has highlighted the vast potential of fluorinated indazoles across multiple therapeutic areas, including oncology, inflammation, and infectious diseases.

Future research in this field will likely focus on:

  • Structure-Based Drug Design: Utilizing computational methods to design next-generation fluorinated indazoles with improved potency and selectivity for specific biological targets.

  • Exploring New Biological Targets: Investigating the activity of fluorinated indazole libraries against a wider range of enzymes and receptors to uncover novel therapeutic applications.

  • Advanced Synthetic Methodologies: Developing more efficient and regioselective methods for the synthesis of fluorinated indazoles to facilitate the rapid generation of diverse compound libraries.

The continued exploration of fluorinated indazole scaffolds holds immense promise for the development of novel and effective therapies for a wide range of human diseases.

References

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry. [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. National Institutes of Health. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthetic cannabinoids. Wikipedia. [Link]

  • Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Organic Chemistry Portal. [Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. ResearchGate. [Link]

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Introduction: The Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthesis of Substituted 1H-Indazoles

The 1H-indazole core, a bicyclic heteroaromatic system featuring a benzene ring fused to a pyrazole ring, has firmly established itself as a "privileged structure" in medicinal chemistry.[1] This scaffold is a cornerstone in a multitude of pharmacologically active compounds, demonstrating a vast spectrum of biological activities, including potent anti-cancer, anti-inflammatory, and anti-HIV properties.[2][3] The thermodynamic stability of the 1H-indazole tautomer, compared to its 2H-indazole counterpart, makes it the predominant and most frequently targeted isomer in drug design.[3][4]

The significance of this scaffold is underscored by its presence in several FDA-approved drugs. For instance, Niraparib is a poly(ADP-ribose) polymerase (PARP) inhibitor for ovarian cancer, Pazopanib and Axitinib are tyrosine kinase inhibitors used in cancer therapy, and Granisetron serves as a 5-HT3 antagonist to prevent chemotherapy-induced nausea.[3][5] The journey from initial discovery to the development of sophisticated, regioselective synthetic routes for these molecules is a testament to the evolution of synthetic organic chemistry. This guide provides a comprehensive overview of these discoveries, detailing the causality behind key experimental choices and providing field-proven protocols for researchers, scientists, and drug development professionals.

Foundational Discoveries: Classical Routes to the Indazole Core

The genesis of indazole synthesis dates back to the late 19th century. Emil Fischer reported the first synthesis in the 1880s through the thermal cyclization of o-hydrazinocinnamic acid.[6] However, the more classical and widely recognized methods emerged from the diazotization or nitrosation of ortho-substituted anilines.

The Jacobsen Indazole Synthesis

A cornerstone in the field, the Jacobsen synthesis involves the diazotization of o-toluidine derivatives. The process, later modified, typically involves the nitrosation of N-acetyl-o-toluidines.[7][8] The reaction proceeds through the formation of an N-nitroso intermediate, which then undergoes a rearrangement and subsequent intramolecular cyclization to form the 1H-indazole ring.[4][7]

  • Causality and Insight: This method leverages the reactivity of the diazonium group and the proximity of the ortho-methyl group. The initial N-acetylation serves to control the reactivity and improve the solubility of the starting material, making the process more convenient and scalable than using the free amine directly.[7] While historically significant, this approach often suffers from limitations in substrate scope and the use of harsh reagents.

Modern Synthetic Methodologies: Precision and Versatility

Contemporary synthetic chemistry has ushered in an era of highly efficient and regioselective methods for constructing the 1H-indazole scaffold. These strategies offer broader functional group tolerance, milder reaction conditions, and access to substitution patterns that were previously difficult to achieve.

Intramolecular C-H Amination of Arylhydrazones

A powerful strategy for forming the crucial N-N bond and completing the heterocyclic ring involves the intramolecular oxidative C-H amination of readily accessible arylhydrazones. This approach is particularly effective for synthesizing 3-substituted 1H-indazoles.[2][5]

  • Silver(I)-Mediated Synthesis: This method has proven highly efficient. The Ag(I) oxidant is believed to mediate the reaction via a single electron transfer (SET) mechanism, facilitating the C-N bond formation.[5] The operational simplicity and tolerance for various functional groups make it a highly attractive route.[2]

  • PIFA-Mediated Synthesis: As a metal-free alternative, the use of [bis(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant provides a practical and environmentally benign pathway.[3][9] This protocol is characterized by its broad substrate scope and mild conditions, allowing for the rapid construction of diverse 1H-indazoles.[9]

Transition Metal-Catalyzed Cross-Coupling Reactions

The advent of transition-metal catalysis has revolutionized heterocycle synthesis. Palladium, copper, and rhodium catalysts are now routinely employed to construct the indazole core through various C-N and N-N bond-forming strategies.

  • Palladium- and Copper-Catalyzed Intramolecular Amination: A common approach involves the cyclization of o-haloaryl N-sulfonylhydrazones.[3] Catalysts like Cu(OAc)₂·H₂O or palladium complexes facilitate the intramolecular C-N coupling to furnish the indazole ring.[3] A notable application is the copper-catalyzed tandem reaction of 2-bromoaryl oxime acetates with amines, which proceeds through a sequential Ullmann-type reaction and N-N bond formation.[10]

  • Rhodium-Catalyzed C-H Activation: Advanced methods utilize Rh(III) catalysts for the C-H activation and subsequent coupling of substrates like imidate esters or NH imines with nitrosobenzenes under redox-neutral conditions.[3] This strategy enables the direct functionalization of C-H bonds, offering high atom economy.

[3+2] Cycloaddition of Arynes

The reaction of highly reactive aryne intermediates with 1,3-dipoles provides a direct and efficient route to the 1H-indazole skeleton.

  • Reaction with Diazo Compounds/Hydrazones: Arynes, typically generated in situ from o-(trimethylsilyl)aryl triflates, undergo a [3+2] cycloaddition with diazo compounds or hydrazones.[11][12] This method is highly versatile, allowing for the synthesis of a wide range of substituted indazoles under mild conditions.[12] The choice of hydrazone precursor (e.g., N-tosylhydrazones vs. N-arylhydrazones) can be used to control the substitution pattern on the final product.[12]

The Davis-Beirut Reaction and its Derivatives

While the Davis-Beirut reaction primarily yields 2H-indazoles, its significance to the broader field of indazole synthesis is undeniable.[13][14] This N,N-bond forming heterocyclization uses inexpensive starting materials like o-nitrobenzylamines and does not require toxic metals.[13] Importantly, the resulting 2H-indazoles can be subsequently reacted with electrophiles to create disubstituted 1H-indazoles, providing an indirect but powerful entry point to this isomeric class.[13][15]

Comparative Analysis of Key Synthetic Routes

Method Typical Starting Materials Key Transformation Advantages Limitations
Jacobsen Synthesis N-Acetyl-o-toluidinesNitrosation & CyclizationHistorical significance, simple starting materials.Harsh conditions, limited functional group tolerance, potential for side reactions.
Silver(I)-Mediated C-H Amination ArylhydrazonesIntramolecular Oxidative C-H AminationHigh efficiency for 3-substituted indazoles, operational simplicity.[5]Requires stoichiometric silver oxidant.
PIFA-Mediated C-H Amination ArylhydrazonesIntramolecular Oxidative C-H AminationMetal-free, mild conditions, broad substrate scope.[9]PIFA is a strong oxidant and can be sensitive.
Cu/Pd-Catalyzed Cyclization o-Haloaryl HydrazonesIntramolecular C-N Cross-CouplingGood yields, access to diverse substitution patterns.[3][10]Requires pre-functionalized starting materials, potential for catalyst poisoning.
Aryne [3+2] Cycloaddition o-(TMS)aryl triflates, HydrazonesAnnulation of Aryne IntermediateHigh efficiency, mild conditions, direct access to complex indazoles.[12]Generation and handling of reactive arynes can be challenging.

Visualizing the Synthetic Landscape

The diverse strategies for synthesizing 1H-indazoles can be conceptually organized into several major workflows.

G cluster_start Starting Materials cluster_methods Core Synthetic Strategies A o-Substituted Anilines (e.g., o-toluidine) M1 Classical Diazotization /Nitrosation A->M1 B Arylhydrazones M2 Oxidative C-H Amination (Ag(I) or PIFA) B->M2 C o-Haloaryl Precursors M3 Transition-Metal Catalyzed Cross-Coupling C->M3 D Aryne Precursors M4 [3+2] Cycloaddition D->M4 End Substituted 1H-Indazoles M1->End M2->End M3->End M4->End caption Key Synthetic Pathways to 1H-Indazoles

Caption: Key Synthetic Pathways to 1H-Indazoles.

Experimental Protocols: From Theory to Practice

To bridge the gap between theoretical understanding and practical application, this section provides detailed, step-by-step methodologies for a key modern synthesis.

Protocol: Silver(I)-Mediated Intramolecular Oxidative C-H Amination

This protocol provides an efficient route to 3-substituted 1H-indazoles from arylhydrazones and is adapted from established literature procedures.[2][5]

Objective: To synthesize Methyl 1-(p-tolyl)-1H-indazole-3-carboxylate.

Materials:

  • Appropriate arylhydrazone precursor

  • Silver(I) oxide (Ag₂O)

  • Anhydrous solvent (e.g., Dichloromethane, DCM)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the starting arylhydrazone (1.0 mmol).

  • Reagent Addition: Add anhydrous DCM (10 mL) to dissolve the hydrazone. To this solution, add Silver(I) oxide (Ag₂O, 1.5 mmol).

  • Reaction Conditions: Stir the resulting suspension vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts. Wash the Celite pad with additional DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The final product, Methyl 1-(p-tolyl)-1H-indazole-3-carboxylate, is typically obtained as a white solid.[5] Characterization data should be compared with literature values: ¹H NMR (CDCl₃) δ 8.32 (d, J = 8.0 Hz, 1H), 7.69 (d, J = 8.5 Hz, 1H), 7.61 (d, J = 8.2 Hz, 2H), 7.47 (t, J = 7.6 Hz, 1H), 7.40–7.34 (m, 3H), 4.07 (s, 3H), 2.45 (s, 3H).[5]

Mechanistic Rationale Visualization: The Ag(I)-mediated C-H amination is a powerful transformation. The proposed mechanism involves a single electron transfer (SET) process that facilitates the crucial C-N bond formation.

G A Arylhydrazone Substrate C Single Electron Transfer (SET) A->C B Ag(I) Oxidant (Ag₂O) B->C Mediates D Radical Cation Intermediate C->D E Intramolecular C-H Amination D->E Cyclization F Rearomatization E->F Deprotonation G 3-Substituted 1H-Indazole F->G caption Ag(I)-Mediated C-H Amination Workflow

Caption: Ag(I)-Mediated C-H Amination Workflow.

Conclusion and Future Outlook

The synthesis of substituted 1H-indazoles has evolved dramatically from classical, often harsh methods to a sophisticated array of modern techniques characterized by high efficiency, selectivity, and mild conditions. The development of C-H amination, transition-metal cross-coupling, and cycloaddition strategies has granted chemists unprecedented access to a vast chemical space of indazole derivatives. This accessibility is crucial for driving forward drug discovery programs targeting kinases, polymerases, and other key biological targets.[3][16]

Future research will likely focus on developing even more sustainable and efficient protocols, such as those utilizing photoredox catalysis or electrochemical methods. Furthermore, the development of general and robust enantioselective syntheses for indazoles bearing chiral centers remains a significant challenge and a frontier for innovation in the field.[17] As our understanding of synthetic methodology deepens, the 1H-indazole scaffold will undoubtedly continue to be a source of novel and impactful therapeutic agents.

References

  • Davis–Beirut reaction - Wikipedia. (n.d.).
  • Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. (n.d.). National Institutes of Health.
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). ACS Publications.
  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. (2019, July 22). ACS Publications.
  • The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. (2010, August 25). ResearchGate.
  • Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes and Protocols. (2025, December). Benchchem.
  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. (2019, August 20). eScholarship, University of California.
  • The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals. (2025, November). Benchchem.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). National Center for Biotechnology Information.
  • A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. (2025). Benchchem.
  • Substituted Indazoles: A Comprehensive Technical Guide for Drug Discovery. (2025). Benchchem.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health.
  • Indazole. (n.d.). Organic Syntheses.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 12). MDPI.
  • Synthesis of indazoles. (n.d.). Organic Chemistry Portal.
  • Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results.
  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. (2023, March 23). ACS Publications.
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2021). Caribbean Journal of Sciences and Technology.
  • Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. (2012). Organic Chemistry Portal.
  • New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. (2006, November). ResearchGate.
  • Indazole - Synthesis and Reactions as a Chemical Reagent. (2022, January 29). ChemicalBook.

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Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling of 3-Bromo-4,6-difluoro-1H-indazole for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with applications as kinase inhibitors, anti-inflammatory agents, and anti-cancer drugs.[1] The specific substrate, 3-Bromo-4,6-difluoro-1H-indazole, represents a highly valuable building block. The electron-withdrawing fluorine atoms modulate the electronic properties of the indazole ring, potentially enhancing binding affinities and improving pharmacokinetic profiles, while the bromine at the C-3 position serves as a versatile synthetic handle for diversification.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[2][3] This palladium-catalyzed reaction, which couples an organohalide with an organoboron species, is an indispensable tool for derivatizing heterocyclic cores like this compound.[3][4] This guide provides an in-depth analysis of the reaction, detailed protocols, and troubleshooting advice tailored for researchers, scientists, and drug development professionals aiming to leverage this powerful transformation.

Pillar 1: The Mechanistic Core of the Suzuki-Miyaura Reaction

A foundational understanding of the reaction mechanism is paramount for rational protocol design and effective troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6][7]

The three key steps are:

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the this compound. This is often the rate-determining step and results in the formation of a Pd(II) complex.[3][8] The electron-deficient nature of the difluoro-indazole ring can facilitate this step compared to electron-rich aryl halides.[7]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This process requires activation of the organoboron species by a base. The base reacts with the boronic acid to form a more nucleophilic boronate complex, which then facilitates the ligand exchange on the palladium atom.[2][9][10]

  • Reductive Elimination: The final step involves the two organic groups coupled on the palladium center forming a new carbon-carbon bond and being expelled from the coordination sphere. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][7]

Below is a visualization of the catalytic cycle.

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X (Ar-Pd-Br) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diaryl_pd2 R¹-Pd(II)L₂-R² transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² (Coupled Product) reductive_elimination->product aryl_halide R¹-X (3-Bromoindazole) aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ (Boronic Acid) base Base (e.g., K₂CO₃) boronic_acid->base boronate [R²-B(OH)₃]⁻ (Activated Boronate) base->boronate Activation boronate->transmetalation Protocol_Workflow setup 1. Reaction Setup - Add reagents to flask - Seal and purge with N₂/Ar solvent 2. Add Solvents - Degassed Dioxane - Degassed Water setup->solvent reagents Reagents: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base reagents->setup heating 3. Heating & Stirring - Heat to 90-100 °C - Stir for 4-12 h solvent->heating workup 4. Aqueous Workup - Cool to RT - Add water & EtOAc - Separate layers heating->workup purification 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column chromatography workup->purification analysis 6. Characterization - NMR, LC-MS, HRMS purification->analysis

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a septum or cap, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical to prevent the oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL total). The use of degassed solvents minimizes oxidative degradation of the catalyst. [5]4. Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours. Reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the desired 3-aryl-4,6-difluoro-1H-indazole.

Protocol 2: Microwave-Assisted Coupling with Heteroarylboronic Acids

Coupling with heteroarylboronic acids can be more challenging due to their electronic properties and potential instability. [11]Microwave irradiation offers a significant advantage by rapidly heating the reaction, often leading to shorter reaction times and improved yields. [12][13] Step-by-Step Methodology:

  • Reaction Setup: In a microwave reaction vial, combine this compound (0.5 mmol, 1.0 equiv), the heteroarylboronic acid (0.75 mmol, 1.5 equiv), cesium carbonate (Cs₂CO₃, 1.0 mmol, 2.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.025 mmol, 5 mol%), and a specialized ligand such as RuPhos or SPhos (0.05 mmol, 10 mol%). The use of Buchwald-type ligands is often crucial for coupling challenging substrates. [14][15]2. Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/Ethanol/Water (3:1.5:0.5 v/v/v, 5 mL total), to the vial. [13]3. Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 140 °C for 15-45 minutes. [12][13]4. Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1. The use of a stronger base like Cs₂CO₃ is often beneficial in more difficult couplings. [2]

Pillar 3: Rationale for Parameter Selection

The success of a Suzuki coupling hinges on the judicious selection of each reaction component. The choices are interconnected and must be tailored to the specific substrates.

ParameterOptionsRationale & Causality
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)Pd(PPh₃)₄ is a pre-formed, active Pd(0) catalyst, making it convenient and reliable. [16]Pd(OAc)₂ or Pd₂(dba)₃ are Pd(II) and Pd(0) sources, respectively, that require an external phosphine ligand to form the active catalyst in situ. This allows for greater flexibility and the use of advanced, highly active ligands. [9][16]PdCl₂(dppf) is a robust, air-stable Pd(II) pre-catalyst often effective for a wide range of substrates. [17]
Ligand PPh₃, Buchwald Ligands (SPhos, XPhos, RuPhos), dppfTriphenylphosphine (PPh₃) is a standard, cost-effective ligand suitable for many common couplings. For more challenging substrates like electron-deficient or sterically hindered partners, bulky and electron-rich Buchwald ligands are superior. They promote faster oxidative addition and reductive elimination, increasing catalyst turnover and efficiency. [14][15][18]
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄The base's primary role is to activate the boronic acid for transmetalation. [2][10]K₂CO₃ is a common, effective base for general couplings. Cs₂CO₃ is more soluble in organic solvents and more basic, often providing superior results in difficult reactions. [2][13]K₃PO₄ is a non-nucleophilic base that is particularly effective for couplings involving sensitive functional groups or heteroarylboronic acids. [2][5]
Solvent Dioxane/H₂O, Toluene/H₂O, THF, DMFA polar aprotic solvent is typically used to dissolve the organic components. Water is added as a co-solvent to dissolve the inorganic base, which is crucial for activating the boronic acid. [6][8]Dioxane , THF , and Toluene are common choices. [6][8]The specific solvent can influence catalyst stability and reaction rates. [19][20]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure rigorous inert atmosphere and use degassed solvents. Try a more robust pre-catalyst like PdCl₂(dppf).2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.3. Increase temperature or switch to microwave heating.
Protodeborylation 1. Presence of excess water or protic sources.2. Boronic acid instability at high temperature.3. Prolonged reaction time.1. Use anhydrous solvents if possible (requires a soluble organic base) or minimize water content. Consider using a more stable boronic ester (e.g., pinacol ester).<[6]br>2. Lower the reaction temperature and use a more active catalyst/ligand system to shorten reaction time.3. Monitor the reaction closely and stop it upon completion.
Dehalogenation of Starting Material 1. Catalyst-mediated hydrodehalogenation.2. Base is too strong or reaction temperature too high.1. Use a different ligand or catalyst system. Sometimes lowering catalyst loading can help.2. Switch to a milder base (e.g., K₂CO₃ instead of K₃PO₄) and reduce the reaction temperature.
Homocoupling of Boronic Acid 1. Presence of oxygen.2. High catalyst loading.1. Rigorously degas all solvents and maintain a strict inert atmosphere.2. Reduce the palladium catalyst loading to 1-2 mol%.

References

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

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  • Suzuki reaction. Wikipedia. [Link]

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  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. ACS Publications. [Link]

  • Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Publications. [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]

  • Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. ResearchGate. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]

  • Use of Base Metals in Suzuki Coupling. Wordpress. [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. RSC Publishing. [Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Case Study: Solvent Selection for a Suzuki Reaction. Catalysis Consulting. [Link]

  • The Suzuki Reaction. Chem 115 Myers. [Link]

  • Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. ACS Publications. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. PMC - NIH. [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]

  • A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of. RSC Publishing. [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. ResearchGate. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. [Link]

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Application Notes and Protocols: Leveraging 3-Bromo-4,6-difluoro-1H-indazole for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Pursuit of Kinase Inhibition

Protein kinases, enzymes that regulate the vast majority of cellular processes, represent one of the most critical classes of drug targets in modern medicine. The development of small molecule kinase inhibitors has revolutionized the treatment of numerous diseases, particularly cancer. A cornerstone of successful kinase inhibitor design is the use of "privileged scaffolds"—core molecular structures that are predisposed to bind to the ATP-binding site of kinases.[1] The indazole ring system has emerged as a premier privileged scaffold, adept at forming crucial hydrogen bond interactions with the kinase hinge region, which is fundamental for potent inhibition.[2][3]

This guide focuses on a particularly valuable, functionalized building block: 3-Bromo-4,6-difluoro-1H-indazole . We will explore the distinct strategic advantages conferred by each component of this molecule—the indazole core, the difluoro substitution pattern, and the synthetically versatile bromo handle. This document provides researchers, medicinal chemists, and drug development professionals with a detailed understanding of its application, including field-tested protocols for its use in synthesizing next-generation kinase inhibitors.

Section 1: Deconstructing the Scaffold's Value Proposition

The efficacy of this compound as a precursor for kinase inhibitors is not accidental; it is the result of a deliberate combination of structural and electronic features designed to optimize drug-like properties and synthetic accessibility.

The Indazole Core: A Bioisostere for ATP Hinge-Binding

The indazole core is a bioisostere of adenine, the nitrogenous base in ATP. Its defining feature is the ability of the N1-H proton to act as a hydrogen bond donor and the N2 nitrogen to act as a hydrogen bond acceptor. This arrangement allows it to form a bidentate hydrogen bond network with the backbone amide and carbonyl groups of the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding site.[4][5] This interaction is a hallmark of many potent kinase inhibitors.

cluster_0 Kinase Hinge Region cluster_1 Indazole Scaffold Hinge_NH Backbone N-H Hinge_CO Backbone C=O Indazole_N1H N1-H Indazole_N1H->Hinge_CO Indazole_N2 N2 Indazole_N2->Hinge_NH H-Bond (Acceptor)

Caption: Indazole core forming key hydrogen bonds with the kinase hinge.

The C4/C6-Difluoro Pattern: Enhancing Drug-Like Properties

The strategic placement of two fluorine atoms on the benzene ring of the indazole scaffold is a common and highly effective medicinal chemistry tactic.[6] Fluorine's unique properties—high electronegativity and a size similar to hydrogen—impart several advantages.[7][8]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[9] Placing fluorine atoms at the C4 and C6 positions blocks potential sites of hydroxylation, thereby increasing the inhibitor's half-life.

  • Binding Affinity and Lipophilicity: Fluorine substitution can significantly alter a molecule's electronic properties. It can enhance binding affinity through favorable interactions with the protein backbone or specific residues in the binding pocket.[7][10] Furthermore, fluorination modulates lipophilicity, which is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[10]

  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the indazole N1-H. This can fine-tune the strength of the hydrogen bond with the kinase hinge, potentially increasing inhibitor potency and residence time.

The C3-Bromo Handle: A Gateway to Chemical Diversity

The bromine atom at the C3 position is the scaffold's primary synthetic vector. It is an ideal leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[11] This allows for the efficient and modular installation of a wide array of aryl and heteroaryl moieties. By varying the coupling partner, chemists can systematically explore the chemical space around the kinase active site to achieve desired potency and selectivity.

Start 3-Bromo-4,6-difluoro- 1H-indazole Reaction Pd-Catalyzed Cross-Coupling (e.g., Suzuki) Start->Reaction Result Diverse Library of Kinase Inhibitors Reaction->Result Partners Aryl/Heteroaryl Boronic Acids/ Esters Partners->Reaction

Caption: Synthetic workflow using the C3-bromo handle for diversification.

FeatureRationale & Contribution
Indazole Core Mimics ATP; acts as a hinge-binding pharmacophore.
C4, C6-Difluoro Enhances metabolic stability, modulates pKa, and improves binding affinity.[6][7]
C3-Bromo Provides a reactive handle for cross-coupling, enabling rapid library synthesis.[11]

Section 2: Protocol for Suzuki-Miyaura Cross-Coupling

This section provides a detailed, field-tested protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. This reaction is a cornerstone for building kinase inhibitors from this scaffold.[12][13]

Principle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide (the bromoindazole) and an organoboron compound (the boronic acid/ester). The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form a new carbon-carbon bond. Microwave-assisted heating is often employed to accelerate the reaction.[14][15]

Materials and Reagents
Reagent/MaterialPurposeSupplier Example
This compoundStarting MaterialSigma-Aldrich, Combi-Blocks
Arylboronic Acid or Pinacol EsterCoupling PartnerCombi-Blocks, TCI
Pd(PPh₃)₄ or Pd(dppf)Cl₂Palladium CatalystStrem Chemicals, Sigma-Aldrich
Cs₂CO₃ or K₂CO₃BaseSigma-Aldrich
1,4-Dioxane / Water (e.g., 4:1)Solvent SystemAcros Organics
Microwave Synthesis Vial (2-5 mL)Reaction VesselBiotage, CEM
Nitrogen or Argon GasInert AtmosphereAirgas
Ethyl Acetate, BrineExtraction SolventsFisher Scientific
Anhydrous MgSO₄ or Na₂SO₄Drying AgentFisher Scientific
Silica GelStationary PhaseSiliCycle
Step-by-Step Experimental Protocol

Note: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) to prevent degradation of the catalyst.

  • Vial Preparation: To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 100 mg, 0.43 mmol).

  • Reagent Addition: Add the arylboronic acid (1.2-1.5 eq) and the base (e.g., Cs₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 eq).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with nitrogen or argon three times.

  • Solvent Addition: Using a syringe, add the degassed solvent system (e.g., 4:1 1,4-dioxane/water, to achieve a concentration of ~0.1 M).

  • Microwave Irradiation: Place the vial in the microwave reactor. Heat the reaction to 120-140 °C for 20-40 minutes.[12][15] Reaction progress should be monitored by TLC or LC-MS.

  • Reaction Quench & Work-up:

    • Once the reaction is complete, cool the vial to room temperature.

    • Dilute the reaction mixture with ethyl acetate (~20 mL).

    • Wash the organic layer with water (2 x 10 mL) and then with brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 3-aryl-4,6-difluoro-1H-indazole product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient heat; Poorly degassed solvents.Use a fresh bottle of catalyst; Increase temperature or reaction time; Ensure solvents are thoroughly degassed before use.
Debromination of Starting Material Presence of water/protons; Catalyst degradation.Use anhydrous solvents and a stronger, non-nucleophilic base (e.g., K₃PO₄); Screen different palladium catalysts (e.g., Pd(dppf)Cl₂).
Homocoupling of Boronic Acid Excess boronic acid; Presence of oxygen.Use a stoichiometry closer to 1.1-1.2 eq of boronic acid; Maintain a strict inert atmosphere throughout the reaction.

Section 3: Advanced Application - Targeting Type II Kinase Inhibitors

The versatility of the 3-bromo-indazole scaffold extends beyond simple ATP-competitive (Type I) inhibitors. By installing larger, specifically designed aryl groups at the C3 position, it is possible to develop Type II inhibitors . These inhibitors bind not only to the ATP pocket but also extend into an adjacent hydrophobic allosteric site that is only accessible when the kinase is in an inactive, "DFG-out" conformation.[16][17]

Type II inhibitors often exhibit greater selectivity compared to their Type I counterparts because the allosteric pocket is less conserved across the kinome.[18] The synthesis of such molecules relies heavily on the C3-coupling strategy outlined above, demonstrating the scaffold's critical role in advanced inhibitor design.

cluster_0 Kinase Active Site cluster_1 Inhibitor Types ATP_Pocket ATP Binding Site (DFG-in/out) Allo_Pocket Allosteric Pocket (DFG-out only) TypeI Type I Inhibitor TypeI->ATP_Pocket Binds Here TypeII Type II Inhibitor TypeII->ATP_Pocket Binds Here... TypeII->Allo_Pocket ...and Extends Here

Caption: Conceptual binding modes of Type I vs. Type II kinase inhibitors.

Conclusion

This compound is a high-value, strategically designed building block for modern kinase inhibitor discovery. The combination of a proven hinge-binding core, metabolically robust difluoro substitutions, and a synthetically versatile bromo handle provides medicinal chemists with a powerful tool to rapidly generate diverse and potent inhibitor libraries. The protocols and concepts outlined in this guide are intended to empower researchers to fully leverage this scaffold in their pursuit of novel therapeutics targeting the human kinome.

References

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regul
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023).
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). (2021). Bentham Science Publishers.
  • The Role of Small Molecules Containing Fluorine
  • Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. (n.d.).
  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016). PubMed.
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). PMC - NIH.
  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. (n.d.). Journal of Medicinal Chemistry.
  • The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online.
  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). bioRxiv.
  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? (n.d.). NIH.
  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase St
  • Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Comput
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.).
  • Application Notes and Protocols for the Use of 3-Bromo-6-(trifluoromethyl)-1H-indazole in Kinase Inhibitor Synthesis. (n.d.). Benchchem.
  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (n.d.). NIH.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central.

Sources

Application Notes and Protocols: 3-Bromo-4,6-difluoro-1H-indazole as a Versatile Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Indazoles in Drug Discovery

The indazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its role as a bioisostere of indole and its prevalence in a multitude of biologically active compounds.[1][2] Its unique structure is a cornerstone in the design of therapeutics, particularly as a hinge-binding motif in numerous kinase inhibitors targeting diseases like cancer.[2][3][4] The strategic incorporation of fluorine atoms into drug candidates can significantly enhance key pharmaceutical properties, including metabolic stability, binding affinity, and membrane permeability.[3]

This guide focuses on 3-Bromo-4,6-difluoro-1H-indazole , a highly valuable building block that synergizes the structural benefits of the indazole core with the advantageous physicochemical properties of fluorine. The bromine atom at the C-3 position serves as a versatile synthetic handle, enabling a wide array of functionalizations through modern cross-coupling reactions. The difluoro substitution pattern at the 4- and 6-positions provides distinct electronic and steric properties, allowing medicinal chemists to fine-tune molecular interactions and optimize drug-like characteristics. These attributes make this compound an indispensable tool for constructing diverse compound libraries aimed at discovering next-generation targeted therapies.

Physicochemical Properties and Safety Guidelines

Accurate characterization and safe handling are paramount for the successful application of any chemical building block. Below are the key properties and safety recommendations for this compound.

Properties Overview
PropertyValueReference
CAS Number 887567-78-4[5][6]
Molecular Formula C₇H₃BrF₂N₂[5]
Molecular Weight 233.02 g/mol -
Appearance Off-white to light yellow solid-
Purity ≥98% (typical)[5]
Safety, Handling, and Storage

Researchers must consult the full Safety Data Sheet (SDS) before use. The following is a summary of key safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[7] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[7][8]

  • Handling: Avoid formation of dust and aerosols.[8] Use non-sparking tools and prevent electrostatic discharge.[8] Avoid contact with skin, eyes, and clothing.[8]

  • First Aid: In case of skin contact, wash off immediately with plenty of soap and water.[9] For eye contact, rinse cautiously with water for several minutes.[9] If inhaled, move the person to fresh air.[9] If swallowed, seek immediate medical attention.[9]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[8] Keep away from incompatible materials such as strong oxidizing agents.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The synthetic utility of this compound is most powerfully demonstrated in palladium-catalyzed cross-coupling reactions. The C-3 bromine atom provides a reactive site for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of complex drug molecules.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for constructing biaryl and heteroaryl-aryl linkages, which are ubiquitous motifs in kinase inhibitors.[1][10][11] This reaction offers high functional group tolerance and generally proceeds with high yields.

Causality Behind Protocol Choices:

  • Catalyst: A palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is chosen for its efficiency in catalyzing the cross-coupling of aryl halides.[1][10][12] The dppf ligand, in particular, is known to stabilize the palladium center and promote the catalytic cycle.

  • Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.[10][12]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) and water is typically used.[10][12] The water is necessary to dissolve the inorganic base and facilitate the reaction.

Suzuki_Miyaura_Workflow reagent reagent process process product product condition condition Indazole 3-Bromo-4,6-difluoro- 1H-indazole Mix Combine Reagents Indazole->Mix BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Mix Reaction Heat & Stir (e.g., 80-100 °C) Mix->Reaction Add Pd Catalyst & Base Workup Aqueous Work-up Reaction->Workup Monitor by TLC/LC-MS Purify Purification (Chromatography) Workup->Purify Extract & Dry FinalProduct 3-Aryl-4,6-difluoro- 1H-indazole Purify->FinalProduct Characterize (NMR, MS) Buchwald_Hartwig_Workflow reagent reagent process process product product condition condition Indazole 3-Bromo-4,6-difluoro- 1H-indazole Combine Combine Reagents under Inert Gas Indazole->Combine Amine Primary/Secondary Amine Amine->Combine Reaction Heat & Stir (e.g., 100 °C) Combine->Reaction Add Pd Precatalyst, Ligand, & Base Quench Quench & Dilute Reaction->Quench Monitor by TLC/LC-MS Purify Purification (Chromatography) Quench->Purify Aqueous Work-up FinalProduct 3-Amino-4,6-difluoro- 1H-indazole Derivative Purify->FinalProduct Characterize (NMR, MS) Kinase_Inhibitor_Workflow start start intermediate intermediate final final process process StartMol 3-Bromo-4,6-difluoro- 1H-indazole Step1 Suzuki Coupling StartMol->Step1 Pyrimidine-5- boronic acid, Pd(dppf)Cl₂, K₂CO₃ Inter1 3-(Pyrimidin-5-yl)-4,6- difluoro-1H-indazole Step1->Inter1 Step2 N-Alkylation Inter1->Step2 R-X (Alkyl Halide), Cs₂CO₃, DMF Inter2 1-Alkyl-3-(pyrimidin-5-yl)- 4,6-difluoro-1H-indazole Step2->Inter2

Sources

The Art of Molecular Architecture: A Guide to Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-4,6-difluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Fluorinated Indazole Scaffold

In the landscape of modern medicinal chemistry and drug development, the 1H-indazole core is a privileged scaffold, forming the backbone of numerous therapeutic agents, particularly in oncology.[1] The strategic introduction of fluorine atoms, as seen in 3-Bromo-4,6-difluoro-1H-indazole, can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making this building block particularly valuable for the synthesis of next-generation kinase inhibitors and other targeted therapies.[2]

Palladium-catalyzed cross-coupling reactions have revolutionized the way chemists construct complex molecules, offering a versatile and efficient means to form carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[3] This guide provides detailed application notes and protocols for leveraging these powerful reactions with this compound, empowering researchers to unlock the synthetic potential of this important intermediate.

Understanding the Engine: The Palladium Catalytic Cycle

At the heart of these transformations lies the elegant and predictable catalytic cycle of palladium.[4] A foundational understanding of this mechanism is not merely academic; it is the key to rational troubleshooting and optimization of your reactions. The cycle can be broadly understood in three key phases: oxidative addition, transmetalation (for C-C couplings) or amine/alkyne coordination/deprotonation, and reductive elimination.

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative_Addition Pd(0)L_n->Oxidative_Addition Ar-X Transmetalation Transmetalation Oxidative_Addition->Transmetalation [Ar-Pd(II)-X]L_n Reductive_Elimination Reductive_Elimination Transmetalation->Reductive_Elimination [Ar-Pd(II)-R]L_n Reductive_Elimination->Pd(0)L_n Ar-R

Figure 1: A simplified representation of the palladium catalytic cycle for a generic cross-coupling reaction.

The electronic nature of the this compound, with its electron-withdrawing fluorine atoms, can influence the kinetics of the oxidative addition step. This understanding allows for the rational selection of ligands and reaction conditions to facilitate efficient catalysis.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, prized for its operational simplicity and the commercial availability of a vast array of boronic acids and their derivatives.[5] This reaction is particularly well-suited for the arylation and vinylation of the 3-position of our indazole core.

Causality Behind the Choices: Key Parameters for Success
  • Catalyst and Ligand Selection: For electron-deficient substrates like this compound, electron-rich and bulky phosphine ligands are often essential. Ligands such as SPhos, XPhos, and RuPhos can accelerate the reductive elimination step and stabilize the active Pd(0) species.[6] A common and effective catalyst is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).

  • The Role of the Base: The base is crucial for the transmetalation step, activating the boronic acid. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed. The choice of base can significantly impact the reaction rate and yield, and empirical screening is often necessary.

  • Solvent Systems: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl or vinyl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a dry reaction vessel, add this compound, the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂K₂CO₃DME/H₂O801275-95[7]
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O100470-90[7]
SPhos-Pd-G2K₃PO₄1,4-Dioxane/H₂O90680-98[6]

Table 1: Representative conditions for Suzuki-Miyaura coupling with bromo-heterocycles.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Indazole This compound Heating Heat (80-110°C) Indazole->Heating Boronic_Acid Ar-B(OH)2 Boronic_Acid->Heating Catalyst Pd Catalyst/Ligand Catalyst->Heating Base Base (e.g., K2CO3) Base->Heating Solvent Solvent (e.g., Dioxane/H2O) Solvent->Heating Extraction Extraction Heating->Extraction Chromatography Column Chromatography Extraction->Chromatography Product 3-Aryl-4,6-difluoro-1H-indazole Chromatography->Product

Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for the synthesis of aryl and vinyl alkynes, proceeding via the palladium- and copper-cocatalyzed reaction of a terminal alkyne with an aryl or vinyl halide.[8] This reaction allows for the direct introduction of an sp-hybridized carbon at the 3-position of the indazole ring.

Causality Behind the Choices: Navigating the Sonogashira Reaction
  • Dual Catalysis: The classic Sonogashira reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The copper facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used both as a base and often as the solvent or co-solvent.

  • Copper-Free Conditions: Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. These often require stronger bases and more specialized ligands.

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.5 - 2.0 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Amine base (e.g., Et₃N or DIPEA)

  • Optional co-solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed amine base and any co-solvent, followed by the terminal alkyne.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.

  • Once complete, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂ / CuIEt₃NTHF50670-90[8]
Pd(PPh₃)₄ / CuIDIPEADMFRT1265-85[8]
Pd(OAc)₂ / XPhos (Copper-free)Cs₂CO₃1,4-Dioxane80860-80[9]

Table 2: Representative conditions for Sonogashira coupling of bromo-heterocycles.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has become an indispensable tool for the formation of C-N bonds, enabling the coupling of a wide variety of amines with aryl halides.[10] This reaction is key for synthesizing 3-aminoindazole derivatives, which are important pharmacophores.[11]

Causality Behind the Choices: Mastering the Amination
  • Ligand is Key: The success of the Buchwald-Hartwig amination hinges on the use of bulky, electron-rich phosphine ligands. Ligands like Xantphos, RuPhos, and BrettPhos are highly effective in promoting the reductive elimination of the C-N bond.[12]

  • Strong Base Required: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.

  • Solvent Considerations: Anhydrous, aprotic solvents such as toluene or dioxane are typically used.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-3 mol%)

  • Phosphine ligand (e.g., Xantphos or RuPhos, 2-6 mol%)

  • Strong base (e.g., NaOtBu, 1.5-2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction tube.

  • Add the this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.

Precatalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XantphosNaOtBuToluene1001270-95[13]
RuPhos-Pd-G3LHMDS1,4-Dioxane90875-98[12]
Pd(OAc)₂ / BrettPhosK₂CO₃t-Amyl alcohol1101660-90[14]

Table 3: Representative conditions for Buchwald-Hartwig amination of bromo-heterocycles.

Heck and Stille Couplings: Expanding the Synthetic Toolkit

While often requiring more specialized conditions, the Heck and Stille reactions offer valuable alternative strategies for C-C bond formation.

Heck Reaction: Vinylation with Alkenes

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[15] For this compound, this provides a direct route to 3-vinylindazole derivatives. A base is used to regenerate the active Pd(0) catalyst in the final step of the catalytic cycle.

Generalized Protocol for Heck Coupling:

  • Reactants: this compound, alkene (1.5-2.0 equiv.)

  • Catalyst: Pd(OAc)₂ or PdCl₂ (2-5 mol%)

  • Ligand: PPh₃ or a more electron-rich phosphine (4-10 mol%)

  • Base: Et₃N, K₂CO₃, or Ag₂CO₃ (2-3 equiv.)

  • Solvent: DMF, NMP, or acetonitrile

  • Temperature: 100-140 °C

Stille Coupling: Coupling with Organostannanes

The Stille reaction utilizes organostannanes as the coupling partners.[16] A key advantage is the tolerance of a wide range of functional groups, though the toxicity of tin reagents necessitates careful handling and purification.

Generalized Protocol for Stille Coupling:

  • Reactants: this compound, organostannane (1.1-1.3 equiv.)

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-5 mol%)

  • Solvent: Toluene, THF, or DMF

  • Additives: In some cases, a copper(I) co-catalyst or a lithium chloride additive can accelerate the reaction.

  • Temperature: 80-120 °C

Practical Insights and Troubleshooting

  • Inert Atmosphere: All palladium-catalyzed reactions should be performed under an inert atmosphere (argon or nitrogen) to prevent oxidation of the Pd(0) catalyst and phosphine ligands.

  • Degassing Solvents: Solvents should be thoroughly degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent or by freeze-pump-thaw cycles.

  • N-H Reactivity: The N-H proton of the indazole is acidic and can potentially react with strong bases. While many cross-coupling reactions are tolerant of the free N-H, protection of the indazole nitrogen (e.g., with a Boc or SEM group) may be necessary in some cases, particularly when using very strong bases or for certain substrate combinations.

  • Fluorine Effects: The electron-withdrawing nature of the fluorine atoms can make the C-Br bond more susceptible to oxidative addition. However, it can also influence the reactivity of the N-H proton and the overall electronic properties of the molecule.

  • Catalyst Screening: If a reaction is sluggish or gives low yields, screening different palladium sources, ligands, bases, and solvents is a standard optimization strategy.

Conclusion

This compound is a valuable building block for the synthesis of complex, biologically active molecules. By mastering the principles and protocols of palladium-catalyzed cross-coupling reactions, researchers can efficiently and strategically functionalize this scaffold, paving the way for the discovery of novel therapeutics. The protocols and insights provided in this guide serve as a robust starting point for your synthetic endeavors.

References

  • Bhavani, A., et al. (2016). Ultrasound assisted Mizoroki-Heck reaction catalyzed by Pd/C: Synthesis of 3-vinyl indoles as potential cytotoxic agents.
  • Cai, T., et al. (2023). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 12, 1442054.
  • Cavell, K. J., & Yusuff, A. A. (2007). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 3, 23.
  • Cheung, C. W., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(13), 3502–3505.
  • Corma, A., García, H., & Leyva, A. (2005). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries.
  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Guillaumet, G., et al. (2010). Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Mediated Cross-Coupling Reactions. European Journal of Organic Chemistry, 2010(28), 5438-5447.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Iodo-3-methyl-1H-indazole.
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  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075.
  • Ben-Yahia, A., et al. (2012). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ChemInform, 43(33).
  • Hoff, B. H., et al. (2022). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. Tetrahedron, 129, 132958.
  • Hsieh, H. W., et al. (2023).
  • Martin, S. E. S., & Watson, D. A. (2013). Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates. Journal of the American Chemical Society, 135(36), 13330-13333.
  • Moschona, A., et al. (2024).
  • Scott, W. J., & Stille, J. K. (1986). Palladium-catalyzed coupling of vinyl triflates with organostannanes. A new vinylation of aryl and vinyl halides. Journal of the American Chemical Society, 108(11), 3033-3040.
  • Suzhou Health Chemicals Co. This compound.
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  • Wang, D., et al. (2017). Pd-Catalyzed Arylperfluoroalkylation of Unactivated Olefins for the Synthesis of Heterocycles. Organic Letters, 19(12), 3143-3146.
  • Wang, X., et al. (2018). Highly Stereoselective Synthesis of 1,3-Dienes through an Aryl to Vinyl 1,4-Palladium Migration/Heck Sequence.
  • Shokat Lab. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors.
  • Yang, Z., et al. (2021). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Molecules, 26(11), 3298.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Zhang, Y., et al. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4468.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Wikipedia. (2023). Stille reaction.
  • Wikipedia. (2023). Heck reaction.
  • Wikipedia. (2023). Suzuki reaction.
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reaction conditions for N-arylation of 3-Bromo-4,6-difluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the N-arylation of 3-Bromo-4,6-difluoro-1H-indazole, a critical transformation for the synthesis of advanced pharmaceutical intermediates. This document provides a detailed exploration of reaction mechanisms, optimization strategies, and step-by-step protocols for both palladium and copper-catalyzed methodologies.

Introduction: The Significance of N-Aryl Indazoles

N-arylated indazoles are privileged scaffolds in medicinal chemistry and drug development, forming the core of numerous compounds with significant biological activity.[1][2][3] The ability to selectively introduce a diverse range of aryl and heteroaryl groups at the N-1 position of the indazole ring is paramount for exploring structure-activity relationships (SAR) in drug discovery programs.

The substrate, this compound, presents a unique synthetic challenge. The presence of two electron-withdrawing fluorine atoms acidifies the N-H proton, influencing its reactivity. Furthermore, these substituents can electronically affect the catalytic cycle. This guide provides the technical insights and detailed protocols necessary to successfully navigate the N-arylation of this valuable, yet challenging, building block.

Core Methodologies: A Comparative Overview

The formation of C(aryl)-N bonds is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. For the N-arylation of indazoles, two methodologies stand out for their reliability and broad applicability:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is often the method of choice due to its generally milder reaction conditions, broader substrate scope, and high functional group tolerance.[4][5][6] The evolution of sophisticated phosphine ligands has been key to its success.[4][7]

  • Copper-Catalyzed Ullmann Condensation: A classical method that has seen a modern resurgence with the development of effective ligand systems.[2][8] It is particularly useful for certain substrates and can be more cost-effective than palladium-based systems.[9]

Deep Dive I: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust and versatile method for C-N bond formation.[4][10] Its success with electron-deficient heterocycles like this compound hinges on the careful selection of the catalyst, ligand, and base.

The Catalytic Cycle: A Mechanistic Perspective

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[4][5][10] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Ligand Exchange/Coordination: The deprotonated indazole displaces a halide from the palladium center.

  • Reductive Elimination: The N-aryl indazole product is formed, regenerating the active Pd(0) catalyst, which re-enters the cycle.

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd_complex L-Pd(II)-(Ar)(X) pd0->pd_complex Oxidative Addition pd_complex->pd0 Reductive Elimination pd_amide_complex L-Pd(II)-(Ar)(Indazole) pd_complex->pd_amide_complex Ligand Exchange reductive_elimination Reductive Elimination product Ar-Indazole (Product) indazole_anion Indazole Anion indazole_anion->pd_amide_complex base_step Base Deprotonation base_step->indazole_anion pd_amide_complex->product Reductive Elimination aryl_halide Ar-X aryl_halide->oxidative_addition indazole_nh Indazole-NH indazole_nh->base_step

Buchwald-Hartwig Catalytic Cycle
Optimizing Reaction Components
  • Palladium Pre-catalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are common choices. Pd(OAc)₂ requires in-situ reduction to the active Pd(0) species, which is often facilitated by the phosphine ligand.[10]

  • Ligand: This is the most critical parameter. For an electron-deficient and potentially hindered substrate, bulky, electron-rich dialkylbiaryl phosphine ligands are superior. Ligands like BrettPhos, XPhos, or RuPhos facilitate both the oxidative addition and the final reductive elimination steps, which can be challenging for these substrates.[2][4]

  • Base: A strong, non-nucleophilic base is required to deprotonate the indazole N-H. K₃PO₄ (potassium phosphate) and Cs₂CO₃ (caesium carbonate) are excellent choices as they have low nucleophilicity and sufficient basicity, minimizing side reactions.[2][3]

  • Solvent: Anhydrous, aprotic polar solvents such as 1,4-dioxane or toluene are standard. They effectively dissolve the reactants and intermediates without interfering with the catalytic cycle.[3][6]

Protocol 1: Palladium-Catalyzed N-Arylation

This protocol is adapted from established methods for the N-arylation of similar heterocyclic cores.[3]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Pd₂(dba)₃ or Pd(OAc)₂

  • BrettPhos or XPhos ligand

  • K₃PO₄ (finely ground and dried)

  • Anhydrous 1,4-dioxane or toluene

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the desired aryl halide (1.2 equiv), and finely ground K₃PO₄ (2.5 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., BrettPhos, 5 mol%) in a small amount of the reaction solvent. Add this catalyst slurry to the Schlenk flask.

    • Scientist's Note: Pre-mixing the catalyst and ligand can help in the formation of the active catalytic species and lead to more consistent results.

  • Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane) to achieve a substrate concentration of approximately 0.1 M.

  • Degassing: Seal the flask and degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (Nitrogen or Argon). This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium residues.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the pure N-aryl-3-bromo-4,6-difluoro-1H-indazole product.

Deep Dive II: Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is a cost-effective alternative for N-arylation.[2][8] Modern protocols utilize catalytic amounts of a copper source in conjunction with a ligand to facilitate the coupling at lower temperatures than the classical, stoichiometric conditions.[9]

Key Considerations
  • Copper Source: Copper(I) iodide (CuI) is the most common and effective catalyst for these transformations.[11][12][13]

  • Ligand: The choice of ligand is crucial for solubilizing the copper salt and facilitating the catalytic cycle. Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA) or trans-1,2-diaminocyclohexane, are frequently employed and have proven effective for the N-arylation of various azoles.[12][13]

  • Base and Solvent: Similar to the palladium-catalyzed reaction, a strong inorganic base like K₃PO₄ or K₂CO₃ is typically used. The reaction is often performed in a high-boiling polar aprotic solvent like DMF or DMSO.[14]

Protocol 2: Copper-Catalyzed N-Arylation

This protocol provides a general method for the copper-catalyzed N-arylation of the target indazole.[12][13]

Materials:

  • This compound

  • Aryl iodide

  • Copper(I) Iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • K₂CO₃ or K₃PO₄ (finely ground and dried)

  • Anhydrous DMF or DMSO

  • Sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: Add this compound (1.0 equiv), the aryl iodide (1.5 equiv), CuI (10 mol%), and K₂CO₃ (2.0 equiv) to a sealable reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Evacuate and backfill the vial with an inert gas. Add anhydrous solvent (e.g., DMF) followed by the diamine ligand (e.g., DMEDA, 20 mol%) via syringe.

    • Scientist's Note: Aryl iodides are generally more reactive than aryl bromides in copper-catalyzed reactions. Higher temperatures may be required for less reactive aryl halides.

  • Reaction: Seal the vial tightly and heat the mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions may require 24-48 hours for completion.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Filter the mixture through a pad of Celite® to remove the copper catalyst and inorganic salts.

    • Separate the organic layer, and wash it sequentially with aqueous ammonia (to remove residual copper salts), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Experimental Workflow

The following diagram outlines the typical laboratory workflow for performing and analyzing the N-arylation reaction.

Workflow start Start: Reagent Preparation setup Reaction Setup (Inert Atmosphere) start->setup reaction Heating & Stirring (12-48h) setup->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup If complete purification Column Chromatography workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End: Pure Product analysis->end

General Laboratory Workflow for N-Arylation

Summary of Recommended Reaction Conditions

ParameterPalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann)Rationale / Comments
Catalyst Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%)CuI (10 mol%)Pd offers broader scope; Cu is more economical.
Ligand BrettPhos or XPhos (5-10 mol%)DMEDA (20 mol%)Bulky phosphines are key for Pd; diamines are effective for Cu.
Base K₃PO₄ or Cs₂CO₃ (2.5 equiv)K₂CO₃ or K₃PO₄ (2.0 equiv)Strong, non-nucleophilic bases are preferred.
Solvent 1,4-Dioxane or TolueneDMF or DMSOHigh-boiling aprotic solvents are required.
Temperature 100 - 120 °C120 - 140 °CCu-catalyzed reactions often require higher temperatures.
Aryl Halide Ar-Br, Ar-Cl, Ar-IAr-I > Ar-BrPd systems are more versatile with halides.

Conclusion

The N-arylation of this compound is a highly achievable and critical transformation for the synthesis of novel pharmaceutical agents. Success relies on the logical selection of the catalytic system and the rigorous application of experimental technique. Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation offer viable pathways. The choice between them will depend on substrate scope, cost considerations, and available laboratory resources. The protocols and insights provided herein serve as a comprehensive guide for researchers to effectively synthesize these valuable molecular scaffolds.

References

  • Yang, X., Li, H., Jiang, Q., Lei, Z., Xiao, Y., Liu, J., Duan, W., & Yu, L. (2025). Recent Advances in N-Arylation of Heterocycles in the Past Decade. Current Organic Chemistry, 29(1), 41-53.
  • Yang, X., et al. (2024). Recent Advances in N-Arylation of Heterocycles in the Past Decade.
  • Halder, P., Roy, T., & Das, P. (2021). Recent developments in selective N-arylation of azoles.
  • Wikipedia contributors. (2023).
  • BenchChem. (2025). Protocol for N-arylation of 3-Bromo-6-(trifluoromethyl)-1H-indazole. BenchChem.
  • Corpet, M., & Jutand, A. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 7, 69-89.
  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587.
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Teo, Y.-C. (2023). Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. [Preprint].
  • Varró, D., et al. (2022).
  • Marin, A. (n.d.). Copper‐Catalyzed N Coupling of 3‐Aminoindazoles and Related Aminoazoles with Aryl Bromides.

Sources

Application Notes and Protocols: 3-Bromo-4,6-difluoro-1H-indazole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Fluorinated Indazole Fragment

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the generation of high-quality lead compounds. This approach hinges on the principle that small, low-complexity molecules, or "fragments," can bind to biological targets with high ligand efficiency. By identifying these initial binding events, medicinal chemists can elaborate these fragments into more potent and selective drug candidates. The choice of fragments for a screening library is therefore of paramount importance.

This guide focuses on a particularly compelling fragment: 3-Bromo-4,6-difluoro-1H-indazole . This molecule is strategically designed to maximize its utility in FBDD campaigns, particularly those targeting ATP-binding sites such as protein kinases. The indazole core is a well-established "privileged scaffold" in medicinal chemistry, known to form key hydrogen bond interactions with the hinge region of many kinases.[1][2] The strategic placement of two fluorine atoms offers several advantages, including enhanced binding affinity, improved metabolic stability, and altered physicochemical properties that can be beneficial for drug development.[3][4][5] The bromine atom at the 3-position serves as a versatile synthetic handle, allowing for the straightforward elaboration of the fragment hit into more complex molecules through various cross-coupling reactions.[6]

These application notes provide a comprehensive overview of the utility of this compound in FBDD, complete with detailed protocols for fragment screening and hit elaboration.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a fragment is crucial for designing effective screening experiments and for interpreting the resulting data.

PropertyValueSource
CAS Number 887567-78-4[7]
Molecular Formula C₇H₃BrF₂N₂[7]
Molecular Weight 233.02 g/mol Calculated
Appearance Off-white to light yellow solidTypical
Solubility Soluble in DMSO, DMF, and other common organic solventsInferred
Purity >98% (recommended for screening)[7]

Fragment-Based Drug Discovery Workflow using this compound

The following diagram illustrates a typical FBDD workflow employing this fluorinated indazole fragment.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead cluster_2 Lead Optimization Screening Fragment Screening (19F NMR / X-ray) Hit_Confirmation Hit Confirmation (Orthogonal Assays) Screening->Hit_Confirmation Primary Hits Structure Structural Biology (Co-crystallization) Hit_Confirmation->Structure Validated Hit Elaboration Fragment Elaboration (Suzuki, Sonogashira, etc.) Structure->Elaboration Binding Mode SAR SAR by NMR/ Biochemical Assays Elaboration->SAR Analogs SAR->Elaboration Iterative Optimization Lead_Opt Lead Optimization (ADME/Tox, PK/PD) SAR->Lead_Opt Lead Candidate Elaboration_Strategy cluster_0 Cross-Coupling Reactions cluster_1 Lead-like Molecules Fragment This compound Suzuki Suzuki Coupling (Ar-B(OH)₂) Fragment->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH) Fragment->Sonogashira Buchwald Buchwald-Hartwig (R₂NH) Fragment->Buchwald Lead1 Aryl-substituted Indazole Suzuki->Lead1 Lead2 Alkynyl-substituted Indazole Sonogashira->Lead2 Lead3 Amino-substituted Indazole Buchwald->Lead3

Sources

Application Notes and Protocols for the Synthesis of 3-Bromo-4,6-difluoro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Indazoles in Modern Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1] Its unique bicyclic aromatic system, composed of a fused benzene and pyrazole ring, offers a versatile template for interacting with a wide array of biological targets. The strategic incorporation of fluorine atoms into this scaffold can dramatically enhance a molecule's therapeutic potential by modulating key pharmacokinetic and pharmacodynamic properties such as metabolic stability, membrane permeability, and binding affinity.[2]

The target molecule, 3-Bromo-4,6-difluoro-1H-indazole, represents a particularly valuable building block for drug development professionals. The difluoro substitution pattern on the benzene ring provides a distinct electronic and lipophilic profile, while the bromine atom at the C3 position serves as a versatile synthetic handle. This bromine atom is amenable to a variety of transition-metal-catalyzed cross-coupling reactions, allowing for the systematic and efficient introduction of diverse molecular fragments to explore structure-activity relationships (SAR).[3][4] This guide provides detailed, field-proven protocols for the synthesis of the this compound core and its subsequent derivatization, offering researchers a robust platform for the development of next-generation therapeutics.

Strategic Overview: Pathways to the Target Scaffold

Two primary retrosynthetic strategies are presented for the synthesis of this compound.

Strategy 1 (Recommended): This approach involves the initial construction of the 4,6-difluoro-1H-indazole core followed by a regioselective bromination at the C3 position. This pathway is often preferred due to the commercial availability of the difluorinated aniline precursor and the high efficiency of modern C-H bromination techniques.

Strategy 2 (Alternative): This pathway begins with a brominated and fluorinated aniline precursor, which then undergoes diazotization and intramolecular cyclization to form the indazole ring. This method can be effective if the specific starting material is readily accessible.

This document will provide a detailed protocol for the recommended Strategy 1 and its subsequent derivatization via Suzuki-Miyaura cross-coupling.

Reaction Schemes and Mechanistic Insights

Part A: Synthesis of the 4,6-difluoro-1H-indazole Intermediate

The synthesis commences with 2-methyl-3,5-difluoroaniline. The key transformation is a diazotization reaction followed by an in-situ cyclization, a classic and reliable method for indazole formation from o-toluidine derivatives.[5]

  • Step 1: Diazotization. The primary amine of 2-methyl-3,5-difluoroaniline is treated with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong acid like acetic acid.[6] This converts the amino group into a diazonium salt intermediate.

  • Step 2: Intramolecular Cyclization. The diazonium salt is unstable and readily undergoes intramolecular cyclization. The adjacent methyl group acts as a nucleophile, attacking the diazonium group, which leads to the formation of the pyrazole ring and expulsion of a proton to yield the stable aromatic indazole system.

Part B: Regioselective C3-Bromination

With the 4,6-difluoro-1H-indazole core constructed, the next critical step is the selective introduction of a bromine atom at the C3 position. The C3 position of the indazole ring is electron-rich and thus susceptible to electrophilic substitution. We will employ a modern, efficient method using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under ultrasound irradiation.

  • Mechanism of Ultrasound-Assisted Bromination: Ultrasound irradiation promotes the reaction through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates localized high temperatures and pressures, accelerating mass transfer and enhancing the rate of the chemical reaction.[7] DBDMH serves as an efficient and solid source of electrophilic bromine (Br⁺), which attacks the electron-rich C3 position of the indazole ring to yield the desired 3-bromo product. This method avoids the use of harsh reagents like liquid bromine and often leads to cleaner reactions and higher yields in shorter reaction times.[7]

Part C: Derivatization via Suzuki-Miyaura Cross-Coupling

The synthesized this compound is an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction forms a new carbon-carbon bond between the C3 position of the indazole and an aryl or heteroaryl group from a boronic acid or ester, providing a powerful tool for library synthesis.[3]

  • Catalytic Cycle: The reaction is initiated by the oxidative addition of the 3-bromoindazole to a Palladium(0) catalyst. This is followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4] The choice of ligand, base, and solvent is crucial for optimizing reaction efficiency.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_0 Part A: Indazole Core Synthesis cluster_1 Part B: C3-Bromination cluster_2 Part C: Derivatization cluster_3 Suzuki-Miyaura Coupling A 2-Methyl-3,5-difluoroaniline B 4,6-Difluoro-1H-indazole A->B 1. NaNO₂, Acetic Acid 2. Heat (Cyclization) C This compound (Target Scaffold) B->C DBDMH, Acetonitrile Ultrasound Irradiation D Aryl/Heteroaryl Boronic Acid E C3-(Hetero)aryl-4,6-difluoro-1H-indazole C->E C->E Pd Catalyst, Base Solvent, Heat D->E D->E

Caption: Synthetic workflow for this compound and its derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4,6-difluoro-1H-indazole

This protocol is adapted from established methods for indazole synthesis from ortho-toluidine precursors.[6]

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-methyl-3,5-difluoroaniline (10.0 g, 69.9 mmol) and glacial acetic acid (100 mL). Stir the mixture at room temperature until a clear solution is obtained.

  • Diazotization: Cool the solution to 0-5 °C using an ice-salt bath. Prepare a solution of sodium nitrite (NaNO₂, 5.8 g, 84.0 mmol) in water (20 mL). Add the sodium nitrite solution dropwise to the aniline solution via the dropping funnel over 30-45 minutes, ensuring the internal temperature is maintained below 5 °C.

  • Cyclization: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to 60-70 °C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water. A precipitate will form. Neutralize the mixture carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water (3 x 50 mL). Dry the solid under vacuum. The crude product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to afford 4,6-difluoro-1H-indazole as a crystalline solid.

Protocol 2: Synthesis of this compound (CAS: 887567-78-4)

This protocol utilizes an efficient ultrasound-assisted bromination method.[7]

  • Reaction Setup: To a 100 mL flask, add 4,6-difluoro-1H-indazole (5.0 g, 32.4 mmol), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (4.8 g, 16.8 mmol, 0.52 eq), and acetonitrile (50 mL).

  • Ultrasonic Irradiation: Place the flask in an ultrasonic cleaning bath. Irradiate the suspension at room temperature (bath temperature should not exceed 35-40 °C) for 30-60 minutes. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Isolation: Upon completion, add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) (30 mL) to quench any remaining active bromine, and stir for 10 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.

Protocol 3: Derivatization via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for coupling an aryl boronic acid to the 3-bromoindazole scaffold.[3][4]

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 g, 4.3 mmol), the desired aryl or heteroaryl boronic acid (1.2 eq, 5.16 mmol), potassium carbonate (K₂CO₃) (1.78 g, 12.9 mmol, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (157 mg, 0.215 mmol, 5 mol%).

  • Reaction Execution: Evacuate and backfill the tube with argon or nitrogen gas three times. Add degassed 1,4-dioxane (20 mL) and degassed water (5 mL). Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate (50 mL). Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired 3-aryl-4,6-difluoro-1H-indazole derivative.

Data Summary: Reaction Parameters and Expected Outcomes

Step Reactant Key Reagents Solvent Temp (°C) Time (h) Typical Yield
1 2-Methyl-3,5-difluoroanilineNaNO₂, Acetic AcidAcetic Acid0-5, then 60-70~470-85%
2 4,6-Difluoro-1H-indazoleDBDMHAcetonitrile25-40 (bath)0.5-185-95%
3 This compoundAryl Boronic Acid, Pd(dppf)Cl₂, K₂CO₃Dioxane/Water904-1265-90%

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2022.

  • Application Notes and Protocols for the Synthesis of 3-Bromo-6-(trifluoromethyl)-1H. BenchChem, 2025.

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 2024.

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 2022.

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 2011.

  • Transition-metal-Catalyzed and Metal-free C−H Functionalizations of 1H-Indazole N-Oxides. ResearchGate, 2020.

  • This compound Product Page. Suzhou Health Chemicals Co.

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 2024.

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 2022.

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C-H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 2022.

  • C–H bond halogenation catalyzed or mediated by copper: an overview. Beilstein Journal of Organic Chemistry, 2020.

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central, 2022.

  • 4-Bromo-6-chloro-1H-indazole Product Information. BenchChem.

  • Diazotisation. Organic Chemistry Portal.

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 2023.

  • This compound CAS Information. ECHEMI.

  • This compound Product Page. 3W Pharm C&T Int'l Co., Limited.

  • 3-BROMO-4,6-DIFLUORO-(1H)INDAZOLE Product Description. ChemicalBook.

  • Method for preparing 1H-indazole derivative. Google Patents, CN107805221A.

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 2023.

Sources

Application Note: 3-Bromo-4,6-difluoro-1H-indazole as a Key Building Block for Novel Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and professionals in agricultural chemical development.

Introduction: The Strategic Importance of Fluorinated Indazoles in Modern Fungicide Design

The indazole scaffold is a privileged structure in medicinal and agricultural chemistry, renowned for its diverse biological activities.[1] In the relentless pursuit of novel fungicides with improved efficacy, broader spectrum, and robust resistance management profiles, the strategic incorporation of fluorine atoms into lead scaffolds has become a cornerstone of modern agrochemical design. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes.

This application note focuses on 3-Bromo-4,6-difluoro-1H-indazole , a versatile and highly functionalized intermediate. The presence of two fluorine atoms on the benzene ring, combined with a reactive bromine at the 3-position, makes this molecule an exceptionally valuable starting material for the synthesis of a new generation of agricultural fungicides. Specifically, we will explore its application in the synthesis of potent Succinate Dehydrogenase Inhibitor (SDHI) fungicides, a critical class of agrochemicals that target fungal respiration.[2][3]

Physicochemical Properties and Reactivity Profile of this compound

This compound (CAS No: 887567-78-4) is a crystalline solid with the molecular formula C₇H₃BrF₂N₂. Its structure is primed for sequential, regioselective functionalization.

  • The C3-Bromine: This position is highly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the efficient introduction of diverse aryl, heteroaryl, or vinyl substituents, which is a key strategy for tuning the biological activity and spectrum of the final compound.

  • The Indazole N-H: The nitrogen at the N1 position can be readily alkylated or acylated, providing another vector for structural modification to optimize physicochemical properties and target engagement.

  • The Difluorinated Benzene Ring: The fluorine atoms at the 4- and 6-positions enhance the molecule's electron-deficient nature, influencing its reactivity and providing sites for potential metabolic blocking, thereby increasing the compound's stability and duration of action in the field.

Core Application: Synthesis of Indazole-3-Carboxamide SDHI Fungicides

A prominent application of this compound is in the synthesis of indazole-3-carboxamide fungicides. These compounds have been shown to be potent inhibitors of the succinate dehydrogenase enzyme (Complex II) in the mitochondrial respiratory chain of fungi, effectively halting energy production and leading to fungal cell death.[3][4]

The general synthetic strategy involves the conversion of the 3-bromo group into a carboxylic acid or its ester equivalent, followed by amide coupling with a desired amine moiety. A key patent from Corteva Agriscience (WO2019152336A1) details the synthesis of a class of potent fungicides based on a 4,6-difluoro-1H-indazole-3-carboxamide core, demonstrating the industrial relevance of this scaffold.

Below is a representative synthetic workflow illustrating the conversion of this compound into a target fungicide.

Experimental Workflow Diagram

G A This compound B Methyl 4,6-difluoro-1H-indazole-3-carboxylate A->B Pd(dppf)Cl2, CO (g) MeOH, Et3N C 4,6-Difluoro-1H-indazole-3-carboxylic acid B->C LiOH THF/H2O D 4,6-Difluoro-1H-indazole-3-carbonyl chloride C->D (COCl)2 or SOCl2 DCM, cat. DMF F Target SDHI Fungicide (N-(1,5-dimethyl-1H-pyrazol-4-yl)-4,6-difluoro-1H-indazole-3-carboxamide) D->F Pyridine or Et3N DCM E 1,5-Dimethyl-1H-pyrazol-4-amine E->F

Caption: Synthetic pathway to a novel SDHI fungicide.

Detailed Synthetic Protocols

The following protocols are representative methodologies for the synthesis of a potent fungicidal agent based on the 4,6-difluoro-1H-indazole scaffold.

Protocol 1: Synthesis of Methyl 4,6-difluoro-1H-indazole-3-carboxylate

This protocol describes the palladium-catalyzed carbonylation of the 3-bromoindazole, a crucial step to introduce the carboxyl functional group.

Rationale: The Suzuki-Miyaura carbonylation is a robust and high-yielding method for converting aryl bromides into esters. The use of a palladium catalyst with a suitable phosphine ligand is critical for the efficiency of the catalytic cycle.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Triethylamine (Et₃N)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Carbon monoxide (CO) gas (lecture bottle with regulator)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • High-pressure reaction vessel (e.g., Parr autoclave)

Procedure:

  • To a high-pressure reaction vessel, add this compound (1.0 eq).

  • Add Pd(dppf)Cl₂ (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous methanol (5-10 volumes) and triethylamine (2.0 eq) via syringe.

  • Seal the vessel and carefully pressurize with carbon monoxide gas to 50-100 psi.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the vessel to room temperature and carefully vent the CO gas in a fume hood.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield Methyl 4,6-difluoro-1H-indazole-3-carboxylate.

Protocol 2: Saponification to 4,6-Difluoro-1H-indazole-3-carboxylic acid

Rationale: Basic hydrolysis (saponification) of the methyl ester is a standard and efficient method to obtain the corresponding carboxylic acid, which is required for the subsequent amide coupling.

Materials:

  • Methyl 4,6-difluoro-1H-indazole-3-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve Methyl 4,6-difluoro-1H-indazole-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH 2-3 by the slow addition of 1M HCl. A precipitate should form.

  • Stir the slurry in the ice bath for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4,6-Difluoro-1H-indazole-3-carboxylic acid.

Protocol 3: Amide Coupling to Synthesize the Final Product

Rationale: The formation of the amide bond is the final key step. Activation of the carboxylic acid (e.g., to an acyl chloride) followed by reaction with the amine is a common and effective method. The use of a non-nucleophilic base is important to scavenge the HCl generated during the reaction.

Materials:

  • 4,6-Difluoro-1H-indazole-3-carboxylic acid

  • Oxalyl chloride ((COCl)₂) or Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • 1,5-Dimethyl-1H-pyrazol-4-amine

  • Pyridine or Triethylamine (Et₃N)

Procedure:

  • Suspend 4,6-Difluoro-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. The mixture should become a clear solution.

  • Concentrate the reaction mixture to dryness under reduced pressure to obtain the crude 4,6-difluoro-1H-indazole-3-carbonyl chloride.

  • In a separate flask, dissolve 1,5-Dimethyl-1H-pyrazol-4-amine (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.

  • Cool this solution to 0 °C and add a solution of the crude carbonyl chloride in DCM dropwise.

  • Stir the reaction at room temperature for 2-12 hours. Monitor by TLC or LC-MS.

  • Upon completion, wash the reaction mixture sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel chromatography to yield the target fungicide, N-(1,5-dimethyl-1H-pyrazol-4-yl)-4,6-difluoro-1H-indazole-3-carboxamide.

Data Summary

The following table summarizes typical data for the key intermediates and the final product in this synthetic sequence.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Appearance
This compoundC₇H₃BrF₂N₂233.02-Off-white solid
Methyl 4,6-difluoro-1H-indazole-3-carboxylateC₉H₆F₂N₂O₂212.1675-90White to pale yellow solid
4,6-Difluoro-1H-indazole-3-carboxylic acidC₈H₄F₂N₂O₂198.13>90White solid
Target SDHI FungicideC₁₄H₁₂F₂N₄O290.2770-85White crystalline solid

Conclusion

This compound is a high-value, versatile intermediate for the synthesis of advanced agricultural chemicals. Its strategic difluorination pattern and reactive C3-bromo handle provide an excellent platform for developing novel fungicides, particularly within the important class of SDHIs. The protocols outlined in this note demonstrate a robust and scalable pathway to potent indazole-3-carboxamide fungicides, highlighting the utility of this building block for researchers and drug development professionals in the agrochemical industry.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2021. Available at: [Link]

  • Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal. ANSES. 2019. Available at: [Link]

  • Succinate dehydrogenase inhibitor (SDHI) fungicide resistance prevention strategy. New Zealand Plant Protection Society. 2013. Available at: [Link]

  • Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides. ResearchGate. 2021. Available at: [Link]

  • N-(HETEROARYL)-INDAZOLE-CARBOXAMIDE FUNGICIDES. Google Patents. 2019. Patent WO2019152336A1.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. 2012. Available at: [Link]

  • The commercial succinate dehydrogenase inhibitor (SDHI) fungicides and pyrazole carboxamides containing a diarylamine scaffold. ResearchGate. 2020. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-4,6-difluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Bromo-4,6-difluoro-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address specific issues you may encounter during your experiments. The protocols and advice provided are grounded in established chemical principles and insights from extensive experience in synthetic and medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound sample?

A1: The impurity profile of your sample is intrinsically linked to its synthetic route. However, several classes of impurities are commonly observed with halogenated indazoles.[1] A thorough analysis of your synthetic pathway is the first step in identifying potential contaminants.[1] Common impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, you might find residual precursors. For instance, if the indazole ring is formed from a substituted fluorobenzonitrile, some of this starting material may carry through.[2]

  • Regioisomers: During the cyclization step of indazole synthesis, the formation of regioisomers is a possibility.[1] For example, you might have isomers with different substitution patterns on the indazole core.

  • Over-brominated Species: Side reactions can lead to byproducts such as di-bromo indazoles.[1]

  • Residual Solvents: Solvents used in the reaction or initial work-up (e.g., DMF, toluene, acetonitrile) are common impurities that can be identified by NMR.[1]

  • Degradation Products: this compound may degrade over time, especially if not stored under appropriate conditions (e.g., protected from light and moisture).[1]

Q2: I have a crude solid. Which purification method should I try first: recrystallization or column chromatography?

A2: The choice between recrystallization and column chromatography depends on the purity of your crude material and the nature of the impurities.

  • Recrystallization is an excellent first choice if your crude product is relatively pure (>85-90%) and the impurities have different solubility profiles from your desired compound. It is a more scalable and often more economical method than chromatography.

  • Column Chromatography is more suitable for complex mixtures with multiple components or when impurities have very similar solubility to the product.[1] It offers higher resolution for separating closely related compounds.

A good practice is to analyze a small sample of your crude material by TLC or LC-MS to assess its complexity before committing to a purification method.

Q3: My purified this compound shows broad peaks in the 1H NMR spectrum. What could be the cause?

A3: Broad NMR peaks can be indicative of several issues:

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals, potentially from catalysts used in the synthesis, can cause significant line broadening.[1]

  • Sample Viscosity: A highly concentrated NMR sample can be viscous, leading to broader signals. Diluting the sample may resolve this.[1]

  • Chemical Exchange: The N-H proton of the indazole can undergo chemical exchange with residual water or other protic species in the NMR solvent, which can broaden its peak. This can sometimes be resolved by adding a drop of D₂O to the NMR tube to exchange the N-H proton for deuterium.

Q4: Is sublimation a viable purification method for this compound?

A4: Yes, sublimation can be a very effective purification technique for volatile solids, yielding high-purity crystalline products. It is particularly useful for removing non-volatile impurities. The process involves heating the solid under reduced pressure, causing it to transition directly into a gas, which then crystallizes on a cooled surface. This method avoids the use of solvents, which can be advantageous. However, it is most effective for thermally stable compounds.

Troubleshooting and Purification Protocols

This section provides detailed protocols for the most common purification methods for this compound.

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solids. The principle is to dissolve the impure compound in a suitable solvent at an elevated temperature and then allow the solution to cool, promoting the formation of pure crystals while the impurities remain in the mother liquor.

Troubleshooting Recrystallization

Problem Possible Cause(s) Solution(s)
Compound does not dissolve The solvent is not suitable; the compound is sparingly soluble even at high temperatures.Select a more polar or suitable solvent system. Refer to the solvent screening protocol.
Compound "oils out" The solution is cooling too quickly, or there is a high concentration of impurities depressing the melting point.Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
No crystals form upon cooling The solution is too dilute, or it is supersaturated.Boil off some of the solvent to concentrate the solution. To induce crystallization, scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
Poor recovery of the compound Too much solvent was used, or the solution was not cooled sufficiently.Concentrate the mother liquor and cool it again to recover more product. Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath).

Experimental Protocol: Solvent Screening and Recrystallization

  • Solvent Screening:

    • Place a small amount (10-20 mg) of your crude this compound into several test tubes.

    • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Good candidate solvents for indazoles include methanol, ethanol, isopropanol, ethyl acetate, and toluene. Note the solubility at room temperature.

    • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.

    • Once dissolved, allow the solution to cool to room temperature and then in an ice bath. An ideal solvent will show low solubility at cold temperatures and high solubility at elevated temperatures, forming well-defined crystals upon cooling. A binary solvent system (e.g., methanol/water) may also be effective.[2]

  • Recrystallization Procedure (Example with Methanol/Water):

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of hot methanol to completely dissolve the solid.

    • Slowly add water dropwise until the solution becomes slightly cloudy (the cloud point).

    • Add a few more drops of hot methanol until the solution becomes clear again.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent (the same solvent mixture), and dry them under vacuum.

Method 2: Column Chromatography

Column chromatography on silica gel is a versatile method for separating compounds with different polarities.[1]

Troubleshooting Column Chromatography

Problem Possible Cause(s) Solution(s)
Poor separation of spots The eluent system is not optimal (too polar or not polar enough).Perform a TLC analysis with different solvent systems (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/methanol) to find an eluent that gives good separation (Rf values between 0.2 and 0.5).
Compound is stuck on the column The eluent is not polar enough, or the compound is interacting strongly with the silica gel.Gradually increase the polarity of the eluent. For very polar compounds, adding a small amount of acetic acid or triethylamine to the eluent can help.
Cracked or channeled column bed The silica gel was not packed properly.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
High back pressure The silica gel particles are too fine, or the column is clogged.Use a coarser grade of silica gel. Ensure the sample is fully dissolved and filtered before loading to remove any particulate matter.

Experimental Protocol: Column Chromatography

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., start with 20:1 hexane:ethyl acetate and gradually increase the polarity).

    • Visualize the spots under UV light. The ideal eluent system should provide a good separation between the product spot and impurity spots.

  • Column Packing and Elution:

    • Prepare a slurry of silica gel in the chosen eluent system.

    • Pack a glass column with the slurry, ensuring there are no air bubbles or cracks.

    • Dissolve the crude this compound in a minimum amount of solvent and adsorb it onto a small amount of silica gel.

    • Carefully load the dry sample onto the top of the packed column.

    • Begin eluting the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Method 3: Sublimation

Sublimation is an excellent method for obtaining very pure crystalline material, especially if the impurities are non-volatile.

Troubleshooting Sublimation

Problem Possible Cause(s) Solution(s)
Compound does not sublime The temperature is too low, or the vacuum is not strong enough.Gradually increase the temperature of the heating bath. Ensure all seals are tight and the vacuum pump is functioning correctly.
Compound decomposes The temperature is too high.Reduce the temperature. If decomposition still occurs, this method may not be suitable for your compound.
Low recovery The sublimation process was too fast, or the cold finger is not cold enough.Reduce the temperature gradient between the heating source and the cold finger. Ensure a continuous flow of cold water or use a suitable cooling mixture.

Experimental Protocol: Sublimation

  • Place the crude this compound in the bottom of a sublimation apparatus.

  • Insert the cold finger and ensure a good seal.

  • Begin circulating a coolant (e.g., cold water) through the cold finger.

  • Apply a vacuum to the apparatus.

  • Gently heat the bottom of the apparatus in a heating mantle or oil bath.

  • The pure compound will sublime onto the cold finger as crystals.

  • Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum.

  • Carefully remove the cold finger and scrape off the purified crystals.

Visualizing Purification Workflows

The following diagrams illustrate the decision-making process and workflow for the purification of this compound.

Purification_Decision_Tree start Crude this compound tlc_lcms Analyze by TLC/LC-MS start->tlc_lcms is_major_product Is it >85-90% pure? tlc_lcms->is_major_product recrystallization Attempt Recrystallization is_major_product->recrystallization Yes column_chromatography Perform Column Chromatography is_major_product->column_chromatography No success Pure Product recrystallization->success Successful failure Still Impure recrystallization->failure Unsuccessful column_chromatography->success sublimation Consider Sublimation for High Purity success->sublimation failure->column_chromatography

Caption: Decision tree for selecting a purification method.

Recrystallization_Workflow start Start: Crude Solid solvent_screen Solvent Screening start->solvent_screen dissolve Dissolve in Minimum Hot Solvent solvent_screen->dissolve cool_slowly Cool Slowly to Room Temperature dissolve->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filter Vacuum Filter Crystals ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end End: Pure Crystals dry->end

Sources

Technical Support Center: Synthesis of 3-Bromo-4,6-difluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-4,6-difluoro-1H-indazole. The information is designed to help identify and resolve common impurities that may be encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Impurities in your sample can originate from the synthetic route used to prepare the compound. Common impurities can be categorized as:

  • Starting Materials: Incomplete reactions can lead to the presence of the initial reagents. A likely precursor is 4,6-difluoro-1H-indazole.

  • Intermediates: Depending on the synthetic pathway, unreacted intermediates may be present. For instance, if a Sandmeyer reaction is employed, residual diazonium salts could be a source of impurities, though they are typically unstable.

  • Byproducts: Side reactions can generate various byproducts. Over-bromination can lead to the formation of di-bromo species. If the synthesis involves a cyclization step to form the indazole ring, regioisomers may form.

  • Reagents and Solvents: Residual solvents from the reaction or purification steps are common impurities. Reagents used in the synthesis, such as brominating agents, may also be present in trace amounts.

  • Degradation Products: The compound may degrade over time, especially if not stored under appropriate conditions (e.g., protected from light and moisture).

Q2: I see an unexpected peak in the HPLC chromatogram of my this compound sample. How can I identify it?

A2: An unexpected peak suggests the presence of an impurity. To identify it, a systematic approach is recommended:

  • Review the Synthesis: Analyze the synthetic route to hypothesize potential side products and unreacted starting materials.

  • Mass Spectrometry (MS): Obtain a mass spectrum of the impurity. The molecular weight can provide significant clues about its identity.

  • Spiking Experiment: If you have reference standards for potential impurities (e.g., starting material), spike your sample with a small amount of the standard and observe if the peak area of the unknown impurity increases.

  • Fraction Collection and NMR: If the impurity is present in a sufficient amount, it can be isolated using preparative HPLC, and its structure can be elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy.

Q3: My NMR spectrum shows broad peaks. What could be the cause?

A3: Broad peaks in an NMR spectrum can be due to several factors:

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals from catalysts or reaction vessels can cause significant line broadening.

  • Sample Viscosity: A highly concentrated sample can be viscous, leading to broader signals. Diluting the sample may help.

  • Chemical Exchange: If the molecule is undergoing a chemical exchange process on the NMR timescale (e.g., proton exchange of the N-H group), the corresponding peaks can be broad.

  • Poor Shimming: The homogeneity of the magnetic field may not be optimal. Re-shimming the spectrometer can often resolve this issue.

Q4: How can I remove impurities from my this compound sample?

A4: The choice of purification method depends on the nature and quantity of the impurities:

  • Recrystallization: This is a common and effective technique for purifying solid compounds, provided a suitable solvent system can be found.

  • Column Chromatography: For separating mixtures of compounds with different polarities, column chromatography on silica gel or another stationary phase is a versatile

Technical Support Center: Optimization of Suzuki Coupling with 3-Bromo-4,6-difluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-Bromo-4,6-difluoro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific reaction. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve challenges in your own laboratory work.

The 3-aryl-1H-indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anti-cancer and anti-inflammatory properties.[1][2][3] The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, making it an ideal choice for the synthesis of these valuable compounds.[4][5][6][7] However, the unique electronic properties of this compound, namely the electron-deficient nature of the difluorinated ring system and the presence of an acidic N-H proton, can present challenges. This guide will help you navigate these challenges and achieve optimal yields.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the Suzuki coupling of this compound?

For a new substrate, it is always best to start with a set of reliable, general conditions and then optimize from there. Based on literature for similar heteroaromatic systems, the following conditions provide a robust starting point.[1][8][9][10]

ParameterRecommended Starting ConditionRationale
Aryl Halide This compound (1.0 equiv)The limiting reagent.
Boronic Acid Arylboronic acid (1.2 - 1.5 equiv)A slight excess is used to drive the reaction to completion and to compensate for potential protodeboronation.[5]
Catalyst PdCl₂(dppf)·CH₂Cl₂ (2-5 mol%)This is a reliable and versatile catalyst for many Suzuki couplings, including those with heteroaromatic halides.[8][9]
Ligand dppf (comes with the catalyst)The ferrocene backbone of dppf provides a good balance of electron-richness and steric bulk.
Base K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv)Carbonate bases are generally a good starting point. Cs₂CO₃ is more soluble and can be more effective in some cases.[10][11]
Solvent 1,4-Dioxane / H₂O (4:1 or 5:1)The aqueous-organic mixture helps to dissolve both the organic substrates and the inorganic base.[12]
Temperature 80 - 100 °CThis temperature range is usually sufficient to promote the reaction without causing significant decomposition.
Atmosphere Inert (Argon or Nitrogen)It is crucial to degas the solvent and maintain an inert atmosphere to prevent oxidation of the catalyst and phosphine ligands.[13]
Q2: How do I choose the right palladium catalyst and ligand?

The choice of catalyst and ligand is critical for a successful Suzuki coupling. The ligand plays a key role in stabilizing the palladium center and modulating its reactivity.[14]

  • For electron-deficient halides like this compound, electron-rich and bulky phosphine ligands are generally preferred. These ligands promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.[14][15]

  • Commonly used catalysts and ligands:

    • Pd(PPh₃)₄ (Tetrakis): A classic and often effective catalyst, but can be sensitive to air and may require higher temperatures.[10][11]

    • PdCl₂(dppf): As mentioned above, this is a very robust and versatile catalyst.[8][9]

    • Buchwald-type ligands: Ligands such as SPhos and XPhos, when used with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are highly effective for challenging couplings, including those with heteroaromatic chlorides.[16] They can often promote the reaction at lower temperatures and catalyst loadings.

If you are not seeing good results with PdCl₂(dppf), consider switching to a more advanced catalyst system, such as one employing a Buchwald ligand.

Q3: What is the role of the base, and which one should I use?

The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that can participate in the transmetalation step.[17][18] The choice of base can significantly impact the reaction yield.

  • K₂CO₃: A common, inexpensive, and effective base for many Suzuki couplings.[8][9]

  • Cs₂CO₃: Often gives better results than K₂CO₃ due to its higher solubility in organic solvents and its ability to form a more reactive boronate.[10][11]

  • K₃PO₄: A stronger base that can be effective for less reactive aryl chlorides or when dehalogenation is an issue.[16]

  • Organic bases (e.g., Et₃N): Generally not effective as they are not strong enough to activate the boronic acid.

Start with K₂CO₃ or Cs₂CO₃. If you experience low conversion, consider switching to the stronger base K₃PO₄.

Q4: How does the choice of solvent affect the reaction?

The solvent system must be able to dissolve, at least partially, all the reaction components. Biphasic solvent systems are common in Suzuki couplings.[12]

  • Aprotic solvents (Dioxane, THF, Toluene, DMF): These are good solvents for the organic substrates and the catalyst complex.

  • Protic co-solvents (Water, Ethanol): Water is often added to help dissolve the inorganic base and to facilitate the formation of the active boronate species.[10][12]

The ratio of the organic solvent to water can be a critical parameter to optimize.[12] For some substrates, completely anhydrous conditions may be beneficial to suppress protodeboronation.[19]

Q5: Should I protect the N-H of the indazole?

The acidic proton on the indazole nitrogen can potentially interfere with the reaction by reacting with the base or coordinating to the palladium catalyst. However, many Suzuki couplings on NH-free indazoles have been successfully performed.[4][10]

  • Pros of N-H protection (e.g., with a Boc group):

    • Can improve solubility in organic solvents.

    • Eliminates potential side reactions involving the N-H proton.

    • Can sometimes lead to cleaner reactions and higher yields.[20]

  • Cons of N-H protection:

    • Adds two extra steps to the synthesis (protection and deprotection).

    • May not be necessary.

Recommendation: Attempt the reaction on the unprotected indazole first. If you face persistent issues with low yield or complex side products, then consider N-protection as a strategy.

Troubleshooting Guide

Problem: Low or No Conversion of Starting Material
Possible CauseSuggested Solution
Inactive Catalyst Ensure you are using a fresh, high-quality palladium catalyst. If using a Pd(0) source like Pd(PPh₃)₄, be aware that it can degrade upon storage. Use an inert atmosphere glovebox if possible.
Insufficient Degassing Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, rendering them inactive.[13] Degas the solvent thoroughly by sparging with argon or nitrogen for 15-30 minutes, or by using the freeze-pump-thaw method.
Low Reaction Temperature The reaction may require more thermal energy. Gradually increase the temperature in 10 °C increments. Microwave irradiation can also be a very effective way to increase the reaction rate.[10][21]
Incorrect Base or Solvent The base may not be strong enough, or the solvent system may not be optimal. Try a stronger base (e.g., K₃PO₄) or screen different solvent systems (e.g., Toluene/H₂O, DMF).[11][16]
Poor Quality Reagents Ensure your boronic acid is pure and has not degraded. Boronic acids can sometimes be difficult to purify and may exist as anhydrides (boroxines).[12]
Problem: Significant Formation of Side Products
Side ProductPossible CauseSuggested Solution
Dehalogenation of Starting Material The palladium-aryl intermediate is being reduced instead of undergoing transmetalation. This can be caused by certain bases or impurities.Switch to a different base (e.g., from a carbonate to a phosphate).[13] Ensure the reaction is strictly anaerobic.
Protodeboronation of Boronic Acid The C-B bond of the boronic acid is cleaved by a proton source. This is a common side reaction, especially with heteroaryl boronic acids.[5][19]Use a higher excess of the boronic acid (e.g., 2.0 equiv). Use anhydrous conditions if possible.[19] Consider using a more stable boronate ester (e.g., a pinacol ester).
Homo-coupling of Boronic Acid Two molecules of the boronic acid couple to form a biaryl byproduct.This is often caused by the presence of oxygen.[22] Ensure thorough degassing of the reaction mixture.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Catalytic Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X L₂ Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar' L₂ ArPdX->ArPdAr Ar'-B(OR)₂ (Base) Transmetalation Transmetalation ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., OH⁻) Base->Boronate Boronate->ArPdX Enters Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_low_conversion Troubleshooting Low Conversion cluster_side_products Troubleshooting Side Products start Low Yield in Suzuki Coupling check_conversion Analyze Crude Reaction: What is the main component? start->check_conversion sm_major Mostly Starting Material check_conversion->sm_major Low Conversion side_products_major Mostly Side Products check_conversion->side_products_major High Conversion optimize_temp Increase Temperature (Conventional or Microwave) sm_major->optimize_temp dehalogenation Dehalogenation? - Change Base - Ensure Anaerobic side_products_major->dehalogenation protodeboronation Protodeboronation? - Use Excess Boronic Acid - Use Anhydrous Conditions side_products_major->protodeboronation homocoupling Homo-coupling? - Improve Degassing side_products_major->homocoupling optimize_catalyst Change Catalyst/Ligand (e.g., to Buchwald system) optimize_temp->optimize_catalyst optimize_base Use Stronger Base (e.g., K₃PO₄) optimize_catalyst->optimize_base

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Experimental Protocol: A Starting Point

This protocol is a general starting point and should be optimized for your specific arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.3 equivalents)

  • PdCl₂(dppf)·CH₂Cl₂ (3 mol%)

  • Cs₂CO₃ (2.5 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Argon or Nitrogen gas supply

  • Microwave reaction vial or Schlenk flask

Procedure:

  • To a microwave reaction vial equipped with a magnetic stir bar, add this compound (e.g., 0.5 mmol, 1.0 equiv), the arylboronic acid (0.65 mmol, 1.3 equiv), and Cs₂CO₃ (1.25 mmol, 2.5 equiv).

  • Seal the vial with a septum.

  • In a separate flask, prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by sparging with argon or nitrogen for at least 20 minutes.

  • Using a syringe, add the degassed solvent to the reaction vial to achieve a concentration of approximately 0.1 M with respect to the starting indazole.

  • Sparge the resulting suspension with argon or nitrogen for another 5-10 minutes.

  • Under a positive pressure of inert gas, quickly add the PdCl₂(dppf)·CH₂Cl₂ catalyst (0.015 mmol, 3 mol%).

  • Seal the vial tightly and place it in a preheated oil bath at 90 °C or in a microwave reactor set to the same temperature.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS (e.g., after 1, 4, and 12 hours).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer. Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances. [Link]

  • Screening of palladium catalysts for the Suzuki coupling of... (n.d.). ResearchGate. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling... (2023). MDPI. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling... (2023). ResearchGate. [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (n.d.). ACS Publications. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.). NIH. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). NIH. [Link]

  • Suzuki reaction. (n.d.). Wikipedia. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Publishing. [Link]

  • Failed suzuki coupling, any suggenstions? (2024). Reddit. [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd. [Link]

  • Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. (2019). Sci-Hub. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Publishing. [Link]

  • Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. (2020). IJCRT.org. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). ACS Publications. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI. [Link]

  • The Suzuki Reaction. (n.d.). Chem 115 Myers. [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.). ResearchGate. [Link]

  • Suzuki cross-coupling reaction. (2020). YouTube. [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.). Semantic Scholar. [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. (2018). NIH. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (n.d.). RSC Publishing. [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? (2014). ResearchGate. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). NIH. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central. [Link]

Sources

Polysubstituted Indazole Synthesis: A Technical Support Center for Navigating Synthetic Challenges

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Polysubstituted Indazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these privileged heterocyclic scaffolds. Indazoles are a cornerstone in medicinal chemistry, but their synthesis is often fraught with challenges ranging from poor regioselectivity to low yields and difficult purifications. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format to directly address the specific issues you may encounter at the bench. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to make informed decisions and optimize your synthetic strategies.

Section 1: Troubleshooting Low Yields and Incomplete Reactions

Low product yield is one of the most common frustrations in organic synthesis. For indazole synthesis, the causes can be multifaceted, involving suboptimal reaction conditions, reactant stability, or the formation of unwanted side products.

Q1: My indazole synthesis is resulting in a very low yield. What are the primary factors I should investigate?

A1: Low yields in indazole synthesis can often be traced back to several key parameters. Systematically investigating these can help pinpoint the issue.

  • Suboptimal Temperature: Temperature is a critical factor. For instance, some reactions may require elevated temperatures to proceed efficiently, but excessive heat can lead to decomposition or the formation of side products. It is crucial to find the optimal temperature for your specific transformation.[1] A systematic approach is to screen a range of temperatures, for example, from room temperature up to the boiling point of the solvent, monitoring the reaction progress by TLC or LC-MS.

  • Solvent Effects: The choice of solvent can dramatically influence reaction rates and yields. Aprotic solvents like DMF and DMSO can often provide higher yields in certain cyclization reactions compared to protic solvents.[2] In some specific cases, like the Davis-Beirut reaction, the addition of a controlled amount of water (15-25%) to an alcohol solvent can significantly improve the yield, while an excess can be detrimental.[1]

  • Inappropriate Base Selection: The strength and stoichiometry of the base are crucial. A base that is too weak may not facilitate the desired deprotonation, leading to an incomplete reaction. Conversely, a base that is too strong might promote side reactions. The choice of base can also have a profound impact on the regioselectivity of N-alkylation, a common step in derivatizing the indazole core.[1]

  • Starting Material Quality: Ensure the purity of your starting materials. Impurities can interfere with the reaction, poison catalysts, or lead to the formation of complex mixtures. It's also important to consider the stability of your starting materials under the reaction conditions.

Q2: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are the common side reactions in indazole synthesis?

A2: The formation of side products is a frequent challenge. Common culprits include the formation of hydrazones and dimers, especially when using hydrazine in the synthesis.[2] The presence of an ortho-hydroxy group on a starting material, for example, has been noted as essential for cyclization in some methods, and its absence can lead to the formation of undesired products.[2] Additionally, in reactions involving N-alkylation, the formation of a mixture of N1 and N2 isomers is a very common issue, which we will address in detail in the next section.

Section 2: Mastering Regioselectivity in N-Alkylation

The indazole ring has two nitrogen atoms, N1 and N2, that can be functionalized, leading to the formation of regioisomers. Controlling the site of substitution is a significant synthetic challenge, as the 1H-indazole tautomer is generally more thermodynamically stable, while the 2H-indazole can sometimes be the kinetic product.[3][4]

Q3: My N-alkylation of a substituted indazole is giving me a mixture of N1 and N2 isomers that are difficult to separate. How can I improve the regioselectivity?

A3: Achieving regioselective N-alkylation is a well-documented challenge.[3][5][6] The outcome is influenced by a delicate interplay of steric and electronic factors of the indazole core, the nature of the alkylating agent, and the reaction conditions.[3]

  • Choice of Base and Solvent: The combination of base and solvent plays a pivotal role. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for achieving high N1 selectivity for a range of substituted indazoles.[3] In contrast, different conditions, such as using alternative bases or solvents like DMSO, can alter the N1/N2 ratio.[3]

  • Steric and Electronic Effects of Substituents: The position and electronic nature of substituents on the indazole ring can direct the alkylation. Electron-withdrawing groups at the C7 position, such as nitro or carboxylate groups, have been observed to confer excellent N2 regioselectivity.[3] Conversely, bulky substituents at the C3 position can sterically hinder attack at N2, favoring N1 alkylation.

  • The Nature of the Electrophile: The type of alkylating agent used is also a key determinant. While simple alkyl halides might give mixtures, bulkier electrophiles or those capable of chelation can provide higher selectivity.[6][7]

  • Thermodynamic vs. Kinetic Control: In some cases, it's possible to exploit the differential stability of the N1 and N2 products. The N1-substituted indazole is often the thermodynamically more stable isomer.[3] Running the reaction at a higher temperature or for a longer duration might allow for equilibration to the more stable N1 isomer. Conversely, to favor the kinetic N2 product, milder conditions (lower temperature, shorter reaction time) might be beneficial.[4]

Troubleshooting Workflow for Regioselectivity

G start Mixture of N1/N2 Isomers Obtained q1 Analyze Substituent Effects: Are there strong EWGs at C7 or bulky groups at C3? start->q1 a1_yes Yes: Leverage inherent bias. For C7-EWG, conditions favoring N2 might be optimal. For C3-bulky, conditions favoring N1 are likely better. q1->a1_yes Yes a1_no No: Modify Reaction Conditions q1->a1_no No a1_yes->a1_no q2 Screen Base/Solvent Combinations: 1. NaH in THF (favors N1) 2. K2CO3 in DMF 3. Cs2CO3 in CH3CN a1_no->q2 q3 Vary Temperature: Lower temp for kinetic (N2) product? Higher temp for thermodynamic (N1) product? q2->q3 q4 Change Alkylating Agent: Try a bulkier leaving group (e.g., tosylate vs. bromide)? q3->q4 end Optimized Regioselectivity Achieved q4->end

Caption: Decision workflow for troubleshooting poor regioselectivity in indazole N-alkylation.

Section 3: Purification Strategies for Polysubstituted Indazoles

The successful synthesis of your target indazole is only half the battle; purification can present its own set of challenges, especially when dealing with regioisomers or closely related byproducts.

Q4: I have a mixture of N1 and N2 alkylated indazoles that are co-eluting on my silica gel column. What are some alternative purification strategies?

A4: Separating N1 and N2 isomers is a common purification hurdle due to their often similar polarities. When standard column chromatography fails, several other techniques can be employed.

  • Recrystallization: This classical technique can be highly effective for separating isomers if a suitable solvent system can be found. A screening of mixed solvent systems is often necessary.[8] A patent for the separation of substituted indazole isomers suggests that mixed solvents such as acetone/water, ethanol/water, or THF/water can be effective for obtaining single isomers with high purity.[8]

    Solvent SystemPurity Achieved
    Acetone/Water>99%
    Ethanol/Water>99%
    Methanol/Water>99%
    Acetonitrile/Water>99%
    Tetrahydrofuran/Water>99%
    Based on a method for separating and purifying substituted indazole isomers.[1][8]
  • Preparative HPLC: While more resource-intensive, preparative reverse-phase HPLC can often provide baseline separation of closely related isomers that are inseparable by normal-phase chromatography.

  • Supercritical Fluid Chromatography (SFC): SFC is another powerful technique for chiral and achiral separations and can be particularly effective for separating isomers.

  • Derivatization: In some cases, it may be possible to selectively react one isomer to alter its physical properties (e.g., polarity or solubility), facilitating separation. The protecting group could then be removed to yield the pure, desired isomer.

Section 4: Functional Group Tolerance

The compatibility of various functional groups with the chosen synthetic route is a critical consideration in the synthesis of complex, polysubstituted indazoles.

Q5: I am planning a synthesis of a polysubstituted indazole with sensitive functional groups. Which synthetic methods offer broad functional group tolerance?

A5: Many modern synthetic methods have been developed with functional group tolerance as a key objective.

  • Metal-Free Approaches: Several metal-free methods have been reported that tolerate a wide range of functional groups. For example, a one-pot reaction of 2-aminophenones with hydroxylamine derivatives is described as being operationally simple and displaying broad functional group tolerance.[9] Similarly, PIFA-mediated oxidative C-N bond formation from arylhydrazones is a metal-free protocol that tolerates various functional groups.[2]

  • Copper-Catalyzed Reactions: Copper-catalyzed methods are also known for their good functional group tolerance. A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide catalyzed by copper is very tolerant of a wide range of functional groups.[2][10]

  • Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed reactions, while requiring a metal, are powerful tools for C-C and C-N bond formation and have been adapted for indazole synthesis with good functional group compatibility.[2]

General Experimental Protocol for a Copper-Catalyzed Three-Component Synthesis of 2H-Indazoles

This protocol is adapted from methodologies known for their broad substrate scope.[10]

  • Reaction Setup: To an oven-dried reaction vessel, add the 2-bromobenzaldehyde derivative (1.0 mmol), the primary amine (1.2 mmol), sodium azide (1.5 mmol), and the copper catalyst (e.g., copper(I) oxide nanoparticles, 5 mol%).

  • Solvent Addition: Add the solvent (e.g., polyethylene glycol (PEG 300) or DMSO, 3 mL).

  • Reaction Execution: Stir the mixture at the optimized temperature (e.g., 110-120 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification a Combine Reactants: - 2-Bromobenzaldehyde - Primary Amine - Sodium Azide - Copper Catalyst b Add Solvent (e.g., PEG 300) a->b c Heat under Inert Atmosphere b->c d Monitor by TLC/LC-MS c->d e Aqueous Workup & Extraction d->e f Purification by Chromatography e->f

Caption: A generalized experimental workflow for a copper-catalyzed indazole synthesis.

References

  • Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs. Benchchem.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.
  • Indazole synthesis. Organic Chemistry Portal.
  • Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate.
  • 2H-Indazole synthesis. Organic Chemistry Portal.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. National Institutes of Health.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health.
  • Method for separating and purifying substituted indazole isomers. Google Patents.
  • Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. ResearchGate.
  • Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. ResearchGate.
  • INDAZOLE. Organic Syntheses.
  • Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.
  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate.
  • avoiding isomerization during 2H-indazole synthesis. Benchchem.

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Indazole Synthesis Technical Support Center: A Guide to Regioselectivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the regioselectivity of N-1 versus N-2 substitution, a common and critical challenge in the synthesis of indazole derivatives.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing whether substitution occurs at the N-1 or N-2 position of the indazole ring?

The regioselectivity of N-alkylation and N-acylation of indazoles is influenced by a combination of factors:

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N-1/N-2 ratio.[1][2][3]

  • Indazole Substituents: Both the electronic properties and steric hindrance of substituents on the indazole ring play a crucial role in directing the incoming group.[2][4][5]

  • Electrophile/Reagent: The nature of the alkylating or acylating agent can favor one position over the other.[1][6]

  • Thermodynamic vs. Kinetic Control: The N-1 isomer is generally the thermodynamically more stable product, while the N-2 isomer is often the kinetically favored one.[1][7] Reaction conditions can be manipulated to favor either the kinetic or thermodynamic product.

Q2: Which position, N-1 or N-2, is generally more thermodynamically stable?

The 1H-indazole tautomer is typically considered more thermodynamically stable than the 2H-tautomer.[1][2][3][8] Consequently, N-1 substituted indazoles are usually the more stable isomers.[1] Under conditions that allow for equilibration, the N-1 isomer is often the major product.[1][2]

Q3: How can I favor the formation of the N-1 substituted indazole?

To favor the N-1 isomer, you can employ conditions that lead to the thermodynamically controlled product. Here are some strategies:

  • Base and Solvent Combination: A frequently successful combination for N-1 alkylation is using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[2][3][4][5] This combination has been shown to provide excellent N-1 regioselectivity for a variety of substituted indazoles.[2][4][5]

  • Temperature: Running the reaction at a slightly elevated temperature (e.g., 50 °C) can help to ensure complete conversion while maintaining high N-1 selectivity.[2][3]

  • Equilibration: In some cases, allowing the reaction to proceed for a longer time or at a higher temperature can promote the isomerization of the initially formed N-2 product to the more stable N-1 isomer.[2]

Q4: What conditions are known to favor the N-2 substituted indazole?

Formation of the N-2 isomer, the kinetic product, can be promoted by several methods:

  • Mitsunobu Reaction: The Mitsunobu reaction has been shown to strongly favor the formation of the N-2 regioisomer.[4][8]

  • Specific Synthetic Routes: Certain named reactions are known to be highly regioselective for the 2H-indazole isomer. These include:

    • The Davis-Beirut Reaction: This is a robust method for constructing the 2H-indazole core.[9][10][11][12][13]

    • Cadogan-Sundberg Reaction: This reductive cyclization is another effective route to 2-aryl-2H-indazoles.[11][14][15][16]

    • [3+2] Dipolar Cycloaddition: The reaction of sydnones with arynes proceeds via a [3+2] cycloaddition to selectively yield 2H-indazoles.[13][17]

  • Substituent Effects: Indazoles with electron-withdrawing groups at the C-7 position, such as NO2 or CO2Me, have been observed to confer excellent N-2 regioselectivity.[2][4][5]

Section 2: Troubleshooting Guide for Common Synthetic Routes

This section addresses specific issues you might encounter during common indazole synthesis protocols and provides actionable solutions.

Issue 1: Poor N-1/N-2 regioselectivity in direct alkylation.

Scenario: You are performing a direct alkylation of an existing indazole core and obtaining an inseparable mixture of N-1 and N-2 isomers.

Causality: The formation of a mixture of regioisomers during direct alkylation is a common problem and is often due to a lack of sufficient differentiation between the kinetic and thermodynamic pathways under the chosen reaction conditions.[8] Factors such as the base, solvent, and the nature of the electrophile all play a significant role.[2][3][6]

Troubleshooting Protocol:

  • Re-evaluate your base and solvent system.

    • For N-1 selectivity: Switch to sodium hydride (NaH) in THF. This combination has demonstrated high N-1 selectivity for a broad range of indazole substrates and alkylating agents.[2][3][4][5]

    • For N-2 selectivity: Consider using Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate). This method often shows a strong preference for the N-2 isomer.[4][8]

  • Analyze the impact of your indazole's substituents.

    • Steric Hindrance: A bulky substituent at the C-7 position can sterically hinder the N-1 position, potentially favoring N-2 alkylation. Conversely, a bulky group at C-3 may direct alkylation to the N-1 position.[4][5]

    • Electronic Effects: Electron-withdrawing groups at C-7 can electronically favor N-2 substitution.[2][4][5]

  • Modify the reaction temperature.

    • For the thermodynamically favored N-1 product, a moderate increase in temperature (e.g., to 50-60 °C) can facilitate the conversion of any kinetically formed N-2 isomer to the more stable N-1 product.[2][3]

Data-Driven Insights: Solvent and Base Effects on N-Alkylation

BaseSolventTypical OutcomeReference
NaHTHFHigh N-1 selectivity[2][3][4][5]
Cs2CO3DMFMixture of N-1 and N-2[2][4]
K2CO3DMFMixture of N-1 and N-2[18]
DEAD, PPh3THFHigh N-2 selectivity[4][8]
Issue 2: Unexpected formation of the 1H-indazole isomer in a synthesis targeting the 2H-indazole.

Scenario: You are using a method like the Davis-Beirut or Cadogan-Sundberg synthesis, which is expected to yield the 2H-indazole, but you are observing significant amounts of the 1H-regioisomer.

Causality: While these reactions are generally selective for the 2H-indazole, side reactions or suboptimal conditions can lead to the formation of the undesired 1H-isomer. In the Cadogan reaction, for instance, the mechanism is thought to proceed through a nitrene intermediate, but alternative pathways may exist under certain conditions.[16][19][20]

Troubleshooting Workflow:

G cluster_0 Troubleshooting 1H-Isomer Contamination A Problem: 1H-indazole formation in 2H-selective synthesis B Verify Starting Material Purity A->B C Optimize Reaction Conditions A->C D Re-evaluate the Synthetic Route A->D E Strictly Anhydrous Conditions C->E F Control Reaction Temperature C->F G Consider Alternative 2H-Selective Methods D->G

Workflow for troubleshooting 1H-isomer contamination.

Detailed Steps:

  • Verify Starting Material Purity: Ensure that your starting materials, particularly the ortho-substituted nitroarenes, are pure and free from any isomeric impurities that could lead to the formation of the 1H-indazole.

  • Optimize Reaction Conditions:

    • Temperature Control: The Cadogan reaction often requires high temperatures, but excessive heat can sometimes lead to side reactions.[16] Carefully control the reaction temperature according to literature procedures. For the Davis-Beirut reaction, which proceeds under milder basic conditions, ensure the temperature is maintained as specified.[13]

    • Reagent Stoichiometry: Use the correct stoichiometry of the reducing agent (e.g., trialkyl phosphite) in the Cadogan synthesis. An excess may not always be beneficial.

  • Consider Alternative 2H-Selective Syntheses: If optimization fails, consider alternative high-selectivity routes to 2H-indazoles, such as the [3+2] cycloaddition of sydnones and arynes, which is known to be very clean.[13][17]

Issue 3: Difficulty in separating N-1 and N-2 regioisomers.

Scenario: Your reaction has produced a mixture of N-1 and N-2 isomers, and they are co-eluting during column chromatography.

Causality: N-1 and N-2 substituted indazoles can have very similar polarities, making their separation by standard chromatographic techniques challenging.

Separation Strategies:

  • Chromatography Optimization:

    • Solvent System Screening: Systematically screen different solvent systems with varying polarities and compositions (e.g., hexane/ethyl acetate, dichloromethane/methanol).

    • Alternative Stationary Phases: If silica gel is not effective, consider using other stationary phases like alumina or reverse-phase C18 silica.

    • Preparative HPLC: For high-value materials, preparative high-performance liquid chromatography (HPLC) can often provide the necessary resolution.

  • Derivatization:

    • If the isomers have a suitable functional group, you can temporarily derivatize the mixture to create compounds with significantly different physical properties, facilitating separation. After separation, the derivatizing group can be removed.

  • Crystallization:

    • Attempt fractional crystallization from various solvents. Sometimes, one isomer will preferentially crystallize out of the solution, leaving the other in the mother liquor.

Section 3: Mechanistic Insights and Advanced Control Strategies

Understanding the N-1 vs. N-2 Dichotomy: A Mechanistic Overview

The regioselectivity of indazole alkylation is a classic example of the competition between kinetic and thermodynamic control.

G cluster_0 Kinetic vs. Thermodynamic Control in Indazole Alkylation Indazole Indazole Anion N1_Product N-1 Alkylated (Thermodynamic Product) Indazole->N1_Product Higher activation energy (slower)   N2_Product N-2 Alkylated (Kinetic Product) Indazole->N2_Product  Lower activation energy (faster) N2_Product->N1_Product Isomerization (under equilibrating conditions)

Kinetic vs. Thermodynamic pathways in indazole alkylation.

  • Kinetic Product (N-2): The N-2 position is generally more nucleophilic, leading to a faster reaction rate and the formation of the N-2 substituted indazole as the initial, kinetic product.[1]

  • Thermodynamic Product (N-1): The N-1 substituted indazole is typically the more stable isomer due to the aromaticity of the benzenoid ring.[8] Given sufficient energy (e.g., higher temperature) or time, the N-2 isomer can rearrange to the more stable N-1 isomer.[2]

Advanced Strategy: The Aza-Wittig Reaction for Indazole Synthesis

The intramolecular aza-Wittig reaction provides a powerful method for the synthesis of N-heterocycles, including indazoles.[21] This reaction involves the in-situ generation of an iminophosphorane from an azide, which then reacts with a carbonyl group.[22]

Mechanism of the Staudinger/Intramolecular Aza-Wittig Reaction for 1H-Indazoles

G cluster_0 Aza-Wittig Pathway to 1H-Indazoles A Aryl Azide Derivative B Staudinger Reaction (+ PPh3, - N2) A->B C Iminophosphorane Intermediate B->C D Intramolecular Aza-Wittig Cyclization C->D E Cyclized Intermediate D->E F Rearrangement E->F G 1H-Indazole F->G

Aza-Wittig reaction workflow for 1H-indazole synthesis.

This method can offer high regioselectivity depending on the design of the starting azide. By strategically placing the azide and carbonyl functionalities, the cyclization can be directed to form the desired indazole isomer. While often used for 1H-indazoles, modifications can potentially be applied for 2H-systems.[23][24]

References

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. [Link]

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization. PubMed, 16(11), 3114-7. [Link]

  • Barros, M. T., Phillips, E. M., & Kirsch, G. (2007). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Organic & Biomolecular Chemistry, 5(20), 3379-3383. [Link]

  • Cadogan–Sundberg indole synthesis. In Wikiwand. Retrieved from [Link]

  • Various Authors. (2011-2018). Collection of articles on 2H-indazole synthesis. Semantic Scholar. [Link]

  • Various Authors. (2010-2023). 2H-Indazole synthesis literature. Organic Chemistry Portal. [Link]

  • Powers, D. C., & Ritter, T. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. NIH National Library of Medicine. [Link]

  • Various Authors. (1965-2025). Collection of articles on Cadogan-Sundberg indole synthesis. Semantic Scholar. [Link]

  • Cadogan–Sundberg indole synthesis. In Wikipedia. Retrieved from [Link]

  • Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH. [Link]

  • Various Authors. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. NIH National Library of Medicine. [Link]

  • Various Authors. (2021). Alkylating reagent effects on N-1/N-2 regioselectivity. ResearchGate. [Link]

  • Haddadin, M. J., & El-Awa, A. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(8), 2336–2348. [Link]

  • Haddadin, M. J., & El-Awa, A. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. NIH National Library of Medicine. [Link]

  • Various Authors. (2021). Effect of base, solvent, and temperature. ResearchGate. [Link]

  • Various Authors. (2025). The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. ResearchGate. [Link]

  • Various Authors. (2025). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. NIH National Library of Medicine. [Link]

  • Technical Guide. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]

  • Seela, F., & Gumbiowski, R. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). PubMed. [Link]

  • Various Authors. (2025). The Davis-Beirut Reaction: A Novel Entry into 2H-Indazoles and Indazolones. ResearchGate. [Link]

  • Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Various Authors. (2025). Recent Progress in the Synthesis of Heterocyclic Natural Products by the Staudinger/Intramolecular aza-Wittig Reaction. ResearchGate. [Link]

  • Bakulev, V. A., et al. (2019). aza-Wittig Reaction with Nitriles: How Carbonyl Function Switches from Reacting to Activating. Organic Letters, 21(5), 1343–1347. [Link]

  • Aza-Wittig reaction. In Wikipedia. Retrieved from [Link]

  • Various Authors. (2025). Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. ResearchGate. [Link]

  • Various Authors. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH National Library of Medicine. [Link]

  • Various Authors. (2005). Recent progress in the synthesis of heterocyclic natural products by the Staudinger/intramolecular aza-Wittig reaction. Semantic Scholar. [Link]

  • Aza-Wittig Reaction. (2015). Chem-Station Int. Ed.[Link]

Sources

Technical Support Center: Scale-Up Synthesis of 3-Bromo-4,6-difluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 3-Bromo-4,6-difluoro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into navigating the complexities of transitioning this synthesis from the lab bench to larger-scale production. Here, we address common challenges, offer detailed troubleshooting, and present a validated protocol grounded in established chemical principles.

Introduction: The Challenge of Scaling Up

This compound is a key building block in the synthesis of various pharmaceutically active compounds. While its preparation on a laboratory scale is well-documented, scaling up the synthesis introduces significant challenges related to safety, reaction control, impurity profiles, and product isolation. The most common synthetic route involves a multi-step process beginning with the diazotization of a substituted aniline, followed by an intramolecular cyclization and subsequent bromination. Each of these steps carries its own set of potential issues that can be magnified at scale. This guide aims to provide a robust framework for a safe, efficient, and reproducible scale-up process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for scaling up this compound?

A1: The most prevalent route starts from 2,4-difluoro-6-nitroaniline. The sequence involves:

  • Diazotization: Conversion of the aniline to a diazonium salt using a nitrite source (e.g., sodium nitrite) in a strong acid.

  • Intramolecular Cyclization/Reduction: The diazonium intermediate undergoes cyclization. This is often accomplished concurrently with a reduction step to form the 4,6-difluoro-1H-indazole core.

  • Bromination: Regioselective bromination at the C3 position of the indazole ring using a suitable brominating agent like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[1][2][3]

This pathway is generally favored for its accessible starting materials and well-understood transformations.

Q2: What are the most critical safety concerns during the scale-up of this synthesis?

A2: The primary safety hazard is associated with the diazotization step. Aryl diazonium salts are notoriously unstable and can be explosive in solid form or when they precipitate out of solution.[4][5][6] Key precautions include:

  • Strict Temperature Control: The reaction must be maintained at low temperatures (typically 0-5 °C) to prevent the exothermic decomposition of the diazonium salt.[4][5][6]

  • Avoiding Isolation: The diazonium salt should be generated and consumed in situ without any attempt at isolation.

  • Controlled Reagent Addition: Slow, subsurface addition of the nitrite solution is crucial to manage the exotherm and prevent localized high concentrations.

  • Quenching: Any excess nitrous acid should be quenched at the end of the reaction, for example, with sulfamic acid.[4]

Q3: What are the key process parameters that need tight control for a successful scale-up?

A3: Beyond the critical temperature control during diazotization, you should focus on:

  • Acid Concentration: The acidity of the medium is vital for both generating the active nitrosonium ion (NO+) and ensuring the starting amine remains protonated to prevent side reactions.[7]

  • Mixing Efficiency: As the scale increases, ensuring homogenous mixing becomes more challenging but is essential for maintaining temperature control and achieving consistent reaction kinetics.

  • Reaction Stoichiometry: Using only a stoichiometric amount of sodium nitrite is recommended to minimize excess nitrous acid and potential side reactions.[4][5]

  • Solvent Selection for Bromination: The choice of solvent (e.g., ethanol, water) for the bromination step can significantly impact reaction rate and selectivity.[8]

Q4: What typical yield and purity can be expected at scale?

A4: With a well-optimized process, overall yields for the multi-step synthesis can range from 35% to 55%. The final purity of the this compound after purification (e.g., recrystallization) should be >98%. Achieving high purity often depends on effectively controlling the formation of regioisomers during the bromination step and minimizing decomposition products from the diazotization.

Troubleshooting Guide

This section addresses specific problems that may arise during your scale-up campaign.

Problem 1: Low Yield or Stalled Diazotization Reaction
Possible Cause Diagnostic Check Recommended Solution
Inefficient Nitrosation Test for excess nitrous acid using starch-iodide paper. If the paper does not turn blue/black, nitrous acid is being consumed as it's added, but the reaction may not be complete.Ensure the sodium nitrite solution is fresh. Add the nitrite solution dropwise below the surface of the reaction mixture to prevent decomposition at the headspace. Confirm the starting aniline is fully dissolved in the acid before cooling and starting the nitrite addition.[7]
Temperature Too Low The reaction appears viscous or frozen; mixing is poor.While 0-5 °C is standard, some systems can become too viscous. Ensure your cooling bath and reactor setup can maintain a consistent temperature without freezing. A temperature of 2-5 °C is often a good target.
Insufficient Acidity The starting aniline precipitates out of the acidic solution upon cooling.The amine must be fully protonated to be soluble and to react. Increase the molar equivalents of the strong acid (e.g., H₂SO₄ or HCl) to ensure complete salt formation.[7]
Problem 2: High Impurity Profile in Final Product
Possible Cause Diagnostic Check Recommended Solution
Phenolic Impurities HPLC/MS analysis shows impurities with a mass corresponding to the replacement of the diazo group with -OH.This is a classic decomposition pathway for diazonium salts, exacerbated by elevated temperatures.[7] Re-evaluate your reactor's cooling efficiency. Ensure there are no "hot spots" due to poor mixing.
Azo Coupling The reaction mixture develops a deep red or brown color. HPLC shows high molecular weight impurities.This occurs when the formed diazonium salt couples with the unreacted, unprotonated starting amine.[7] Increase the acid concentration to ensure the starting amine is fully protonated and unavailable for coupling.
Bromination Regioisomers NMR analysis shows bromination at other positions on the indazole ring (e.g., C5 or C7).The C3 position is generally the most electronically favorable for electrophilic bromination, but harsh conditions can reduce selectivity.[8] Use a milder brominating agent (e.g., NBS instead of Br₂). Control the reaction temperature carefully (bromination can also be exothermic). Consider a solvent screen; greener solvents like ethanol or water can sometimes improve selectivity.[8]
Troubleshooting Workflow Diagram

G Start Unsatisfactory Result (Low Yield / High Impurity) Check_Step Identify Problematic Step: Diazotization or Bromination? Start->Check_Step Diaz Problem: Diazotization Check_Step->Diaz Low Yield/ Decomposition Brom Problem: Bromination Check_Step->Brom Impurity Profile/ Regioisomers Temp Verify Temperature Control (0-5 °C, No Hot Spots) Diaz->Temp Acid Check Acidity (Is Amine Fully Dissolved?) Temp->Acid Nitrite Assess Nitrite Addition (Slow, Subsurface?) Acid->Nitrite Regio Impurity: Regioisomers Brom->Regio Reagent Consider Milder Reagent (NBS vs Br₂) Regio->Reagent Solvent Perform Solvent Screen Reagent->Solvent

Caption: Troubleshooting logic for scale-up synthesis.

Recommended Scale-Up Protocol: 4,6-difluoro-1H-indazole Bromination

This protocol details the final bromination step, which is often a source of impurities if not properly controlled.

Materials & Equipment:

  • Jacketed Glass Reactor (appropriate volume for scale) with overhead stirring and temperature control.

  • 4,6-difluoro-1H-indazole (Starting Material, SM)

  • N-Bromosuccinimide (NBS)

  • Ethanol (EtOH), reagent grade

  • Water, deionized

  • Filtration equipment (Nutsche filter or similar)

Procedure:

  • Charging the Reactor: Charge the jacketed reactor with 4,6-difluoro-1H-indazole (1.0 eq) and Ethanol (10 volumes relative to the SM).

  • Dissolution: Begin agitation and stir the mixture at ambient temperature (20-25 °C) until all solids are completely dissolved.

  • Inerting: Purge the reactor headspace with nitrogen gas.

  • Portion-wise Addition of NBS: Begin adding N-Bromosuccinimide (1.05 eq) to the reactor in 4-5 portions over 1-2 hours.

    • Causality: Portion-wise addition is critical at scale to control the exotherm of the bromination reaction. Monitor the internal temperature closely after each addition. The temperature should not be allowed to rise more than 5-10 °C. Use the reactor jacket cooling to manage the temperature if necessary.

  • Reaction Monitoring: Stir the reaction mixture at ambient temperature for 2-4 hours after the final addition of NBS. Monitor the reaction progress by TLC or HPLC until consumption of the starting material is >99%.

  • Reaction Work-up (Quench & Precipitation):

    • Once the reaction is complete, slowly add water (10 volumes) to the reaction mixture over 30-60 minutes. The product will precipitate as a solid.

    • Causality: Adding water as an anti-solvent provides an effective, non-chromatographic method for initial product isolation, which is highly desirable for large-scale processing.

  • Isolation: Cool the resulting slurry to 0-5 °C and stir for at least 1 hour to maximize precipitation.

  • Filtration and Washing: Filter the solid product using a Nutsche filter. Wash the filter cake with a cold (0-5 °C) mixture of Ethanol/Water (1:1, 2 volumes), followed by a wash with cold water (2 volumes).

  • Drying: Dry the product under vacuum at 40-50 °C until a constant weight is achieved.

In-Process Controls (IPCs):

  • IPC-1 (Reaction Completion): HPLC analysis to confirm SM < 1%.

  • IPC-2 (Final Product Purity): HPLC and ¹H NMR to confirm purity >98% and correct structure.

References

  • VertexAI Search. (2024). Diazotization Reaction.
  • ACS Publications. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. [Link]

  • C&EN Global Enterprise. (2021). Making diazonium chemistry safer. [Link]

  • ResearchGate. (2021). Reactive Chemical Hazards of Diazonium Salts. [Link]

  • ResearchGate. (2021). Structures, Stability, and Safety of Diazonium Salts. [Link]

  • ACS Publications. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development. [Link]

  • Datapdf.com. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development. [Link]

  • Reddit. (2023). Sandmeyer type reaction troubleshoot. r/Chempros. [Link]

  • Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • ACS Publications. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development. [Link]

  • National Institutes of Health (NIH). (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]

  • Royal Society of Chemistry. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. [Link]

  • ResearchGate. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. [Link]

  • National Institutes of Health (NIH). (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. [Link]

  • Organic Chemistry Portal. (2010). Indazole synthesis. [Link]

  • Royal Society of Chemistry. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. [Link]

  • ResearchGate. (2023). The Bromination of 2H-indazoles. [Link]

  • ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]

  • Cambridge Open Engage. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • Google Patents. (2009). CN101619030A - Method for preparing 2,4-dinitroaniline diazonium salt.
  • BYJU'S. (2024). Diazotization Reaction Mechanism. [Link]

  • PrepChem.com. (2023). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. [Link]

  • Google Patents. (1999).
  • Google Patents. (2010). CN101613305B - Preparation method of o-chloro-p-nitroaniline diazonium salt.

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Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination of Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the Buchwald-Hartwig amination of indazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-N cross-coupling with this important heterocyclic scaffold. The unique electronic and steric properties of indazoles present specific challenges, most notably the potential for low yield, catalyst deactivation, and lack of regioselectivity.

This document moves beyond simple protocols to provide in-depth, cause-and-effect explanations for common failures, helping you not only to solve immediate problems but also to build a robust understanding for future success.

FAQ 1: My reaction has failed completely. Where do I even begin to troubleshoot?

Complete reaction failure, characterized by the recovery of starting materials and no detectable product, typically points to a fundamental issue with one of the core components of the reaction. Before delving into complex parameter optimization, it is crucial to validate the foundational setup of your experiment.

The following flowchart provides a logical progression for diagnosing the root cause of a failed reaction.

Troubleshooting_Flowchart start Reaction Failure: No Product Observed check_inert Is the reaction environment strictly inert (O₂ and H₂O free)? start->check_inert check_reagents Are all reagents (solvent, base) pure, anhydrous, and fresh? check_inert->check_reagents Yes remedy_inert Solution: Improve degassing technique (e.g., multiple vacuum/Ar cycles). Use a glovebox. check_inert->remedy_inert No check_catalyst Is the catalyst system (Pd source + ligand) active? check_reagents->check_catalyst Yes remedy_reagents Solution: Use freshly distilled/dried solvent. Use a fresh, high-purity base (e.g., from a new bottle stored under inert gas). check_reagents->remedy_reagents No check_temp Is the reaction temperature appropriate for the solvent and substrates? check_catalyst->check_temp Yes remedy_catalyst Solution: Use a pre-catalyst (e.g., G3/G4). Screen different ligands. Verify Pd source integrity. check_catalyst->remedy_catalyst No remedy_temp Solution: Increase temperature to promote oxidative addition/reductive elimination. Ensure accurate temperature monitoring. check_temp->remedy_temp No success Problem Solved check_temp->success Yes, problem is more complex. Proceed to FAQ 2. remedy_inert->success remedy_reagents->success remedy_catalyst->success remedy_temp->success

Caption: A step-by-step decision tree for initial troubleshooting.

In-depth Explanation:

  • Atmospheric Control: The active Pd(0) catalyst is highly sensitive to oxidation. Inadequate degassing or leaks in your apparatus can introduce oxygen, which oxidizes Pd(0) to an inactive state, halting the catalytic cycle before it begins.[1][2]

  • Reagent Quality: The strong bases used (e.g., NaOtBu) are often hygroscopic. Water contamination can hydrolyze the base and react with the catalyst. Similarly, peroxide impurities in solvents like THF or dioxane can deactivate the catalyst.

  • Catalyst System Integrity: The choice of palladium source and ligand is the most critical parameter in a Buchwald-Hartwig reaction.[3][4] Using a simple source like Pd(OAc)₂ or Pd₂(dba)₃ requires in-situ reduction to the active Pd(0) species, which can be inefficient.[1] Modern, well-defined pre-catalysts that incorporate the ligand are often more reliable and generate the active catalyst more cleanly.[5][6]

FAQ 2: My reaction is working, but the yield is very low. How can I improve it?

Low yield or a stalled reaction indicates that while the catalytic cycle is turning over, it is inefficient or is being terminated prematurely. This calls for a systematic optimization of the reaction parameters.

A. Is My Ligand Choice Optimal?

The ligand stabilizes the palladium center and modulates its reactivity, directly influencing the rates of oxidative addition and reductive elimination—the key steps of the catalytic cycle.[7] For N-heterocycles like indazole, bulky, electron-rich phosphine ligands are generally required.

Table 1: Ligand Selection Guide for Indazole Amination

LigandStructure TypeKey Characteristics & Application Notes
tBuXPhos DialkylbiarylphosphineOften a good starting point for NH-heterocycles. Its bulk can favor reductive elimination over side reactions.[1]
RuPhos DialkylbiarylphosphineSimilar to tBuXPhos, known for high activity, especially with sterically hindered coupling partners.
BrettPhos DialkylbiarylphosphineHighly effective for coupling primary amines and can offer high selectivity.[1]
Xantphos BidentateWide bite angle can promote reductive elimination. It has been successfully used for amination at the 3-position of indazoles.[5][8]
BINAP BidentateA classic ligand, but often superseded by more modern biarylphosphine ligands for challenging substrates like indazoles.[9]

Expert Insight: The indazole nucleus can act as an inhibitory ligand itself, binding too strongly to the palladium center and slowing catalysis. The use of bulky biarylphosphine ligands helps to create a sterically crowded coordination sphere around the palladium, which can prevent this non-productive binding and favor the desired catalytic pathway.[9]

B. Is My Base Correctly Matched to the Substrate?

The base's primary role is to deprotonate the indazole (or amine) to form the active nucleophile. Its strength and solubility are critical factors.

Table 2: Base Selection and Compatibility

BasepKa (Conjugate Acid)Properties & Considerations
NaOtBu ~19Strong, non-nucleophilic. Promotes the fastest reaction rates but is incompatible with base-sensitive functional groups (e.g., esters, nitriles).[1]
LHMDS ~26Very strong. Useful when substrates have acidic protons (e.g., -OH, -COOH) as it can deprotonate them without interfering.[1]
Cs₂CO₃ ~10.3 (for HCO₃⁻)Weaker, insoluble. Good for substrates with sensitive functional groups. Often requires higher temperatures and longer reaction times.[10]
K₃PO₄ ~12.3 (for HPO₄²⁻)Weaker, insoluble. A common alternative to carbonate bases, offering a good balance of reactivity and functional group tolerance.

Causality: A base that is too weak may not deprotonate the indazole efficiently, leading to a low concentration of the active nucleophile and a slow or stalled reaction. Conversely, a base that is too strong can promote side reactions or degrade sensitive functional groups on your substrates.[1]

C. Could Solvent or Temperature be the Issue?

The solvent must solubilize all components of the reaction and have a boiling point suitable for the required reaction temperature.

  • Common Solvents: Toluene, 1,4-Dioxane, and THF are standard choices.[4][10] Toluene and dioxane are favored for higher-temperature reactions, which are often necessary to drive the coupling of less reactive aryl chlorides or electron-rich indazoles.

  • Temperature: Most Buchwald-Hartwig reactions require heating (80-110 °C). If your yield is low at a lower temperature, increasing it can often overcome the activation energy barriers for oxidative addition or reductive elimination.[2]

FAQ 3: I'm getting a mixture of N1 and N2 arylated products. How can I control the regioselectivity?

This is the most common and challenging issue in the intermolecular amination of N-unsubstituted indazoles. The indazole anion is a tautomeric system, and both N1 and N2 are nucleophilic, leading to mixtures of regioisomers. Achieving high selectivity requires careful control of the reaction conditions.

Regioselectivity cluster_0 Indazole Anion Tautomers cluster_1 Reaction Pathways Indazole Indazole Anion N1 Anion (Thermodynamic) N2 Anion (Kinetic) Indazole->Anion + Base N2_Product N2-Aryl Indazole Anion:n2->N2_Product Electronically favored Pd_Complex L-Pd(0)-ArX N1_Product N1-Aryl Indazole PG_Workflow A 1. Protect Indazole (e.g., N1-SEM or N1-Boc) B 2. Buchwald-Hartwig Amination at N2 A->B C 3. Deprotection B->C D Pure N2-Aryl Indazole C->D

Sources

Technical Support Center: Synthesis of 3-Bromo-4,6-difluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 3-Bromo-4,6-difluoro-1H-indazole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your synthetic protocols. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and actionable solutions to common problems encountered during the synthesis of this compound.

Q1: My reaction is resulting in a low yield of this compound. What are the primary factors I should investigate?

A: Low yields in this synthesis can often be traced back to several key experimental parameters. A systematic approach to troubleshooting is recommended.

  • Suboptimal Brominating Agent or Conditions: The choice and handling of the brominating agent are critical.

    • Insight: While elemental bromine can be effective, it can also lead to over-bromination and the formation of inseparable side products. N-Bromosuccinimide (NBS) is often a milder and more selective alternative for indazole bromination.[1][2] Some protocols have also successfully employed 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), particularly with ultrasound assistance, to achieve high yields and selectivity for the C3 position.[3][4][5]

    • Actionable Advice: If using Br₂, ensure slow, dropwise addition at a controlled temperature to minimize side reactions. If yields are consistently low, consider switching to NBS or DBDMH. A patent for a similar synthesis, 5-bromo-4-fluoro-1H-indazole, highlights the use of NBS in acetonitrile at a controlled temperature below 10°C for high-yield bromination of the aniline precursor.[6]

  • Inadequate Temperature Control: The reaction temperature significantly influences both the reaction rate and the formation of byproducts.

    • Insight: Indazole syntheses can be sensitive to temperature fluctuations. While some cyclization steps may require elevated temperatures (e.g., 110°C), excessive heat can lead to decomposition or unwanted side reactions.[7][8]

    • Actionable Advice: Conduct small-scale experiments to screen a range of temperatures. For the bromination step, lower temperatures (0-10°C) are generally preferred to enhance selectivity and minimize byproduct formation.

  • Solvent and Base Selection: The solvent system and the choice of base can dramatically impact reaction efficiency.

    • Insight: The polarity and boiling point of the solvent affect reactant solubility and reaction kinetics.[8] For the bromination of indazoles, solvents like N,N-dimethylformamide (DMF) or acetonitrile are commonly used.[6][9] The choice of base is also crucial; a mild base is often sufficient for indazole-related reactions.[7]

    • Actionable Advice: Ensure your starting materials are fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system. When a base is required, start with a mild inorganic base like sodium carbonate or potassium bicarbonate.

Q2: I am observing significant impurity formation, particularly di-brominated species. How can I improve the selectivity of the bromination?

A: Achieving regioselectivity is a common challenge in the halogenation of aromatic heterocycles. Here’s how to address it:

  • Control Stoichiometry: The molar ratio of the brominating agent to the 4,6-difluoro-1H-indazole substrate is paramount.

    • Insight: Using a significant excess of the brominating agent is a primary cause of over-bromination.

    • Actionable Advice: Carefully control the stoichiometry. Begin with a 1:1 molar ratio of the substrate to the brominating agent. If the reaction is incomplete, a slight excess (e.g., 1.1 equivalents) of the brominating agent can be used, but this should be optimized.

  • Reaction Time and Temperature: Extended reaction times and elevated temperatures can promote the formation of thermodynamically favored, but undesired, di-brominated products.

    • Insight: The initial mono-bromination is typically faster than the subsequent bromination.

    • Actionable Advice: Monitor the reaction closely using an appropriate analytical technique (e.g., TLC or LC-MS). Quench the reaction as soon as the starting material is consumed to prevent further bromination. Running the reaction at a lower temperature will also help to improve selectivity.

  • Alternative Brominating Agents: Different brominating agents exhibit varying degrees of reactivity and selectivity.

    • Insight: As mentioned, NBS and DBDMH are often more selective than elemental bromine.[1][3][4][5]

    • Actionable Advice: If you are using Br₂ and experiencing selectivity issues, switching to NBS is a logical next step.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A: The synthesis of this compound typically starts with a substituted aniline or a related precursor, followed by cyclization to form the indazole ring and subsequent bromination. A common approach involves the diazotization of a substituted aniline followed by an intramolecular cyclization. Another strategy is the direct bromination of 4,6-difluoro-1H-indazole. A patented method for a similar compound, 5-bromo-4-fluoro-1H-indazole, starts from 3-fluoro-2-methylaniline, which undergoes bromination, ring closure, and deprotection.[6]

Q2: How can I effectively purify the final product?

A: The purification of this compound depends on the nature and quantity of the impurities.[10]

  • Recrystallization: This is often the most effective method for purifying solid compounds, provided a suitable solvent system can be identified.

  • Column Chromatography: For separating mixtures with different polarities, column chromatography on silica gel is a versatile technique.[10]

  • Preparative HPLC: For achieving high purity, especially when separating closely related impurities, preparative high-performance liquid chromatography is the method of choice.[10]

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A: A combination of chromatographic and spectroscopic techniques is essential.

  • Reaction Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are ideal for tracking the progress of the reaction.

  • Product Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) is crucial for structural elucidation. High-resolution mass spectrometry (HRMS) will confirm the elemental composition.

Experimental Protocols & Data

Table 1: Troubleshooting Summary for Low Yield
Potential Cause Recommended Action Scientific Rationale
Suboptimal Brominating AgentSwitch from Br₂ to NBS or DBDMH.[1][3][4][5]NBS and DBDMH are generally milder and more selective, reducing the formation of byproducts.
Inadequate Temperature ControlOptimize reaction temperature; for bromination, start at 0-10°C.Lower temperatures can improve selectivity and minimize decomposition of starting materials and products.[7]
Incorrect Solvent/BaseEnsure complete dissolution of starting materials; consider alternative solvents like acetonitrile or DMF.[6][8][9] Use a mild base.Proper solvation is essential for reaction kinetics. A mild base can prevent side reactions.[7]
Incomplete ReactionMonitor reaction by TLC/LC-MS. Consider a slight excess of the brominating agent (e.g., 1.1 eq.).Ensures the reaction goes to completion without significant byproduct formation.
Protocol: General Procedure for the Bromination of 4,6-difluoro-1H-indazole
  • Dissolution: Dissolve 4,6-difluoro-1H-indazole (1.0 eq.) in a suitable solvent (e.g., acetonitrile or DMF) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.

  • Reaction: Stir the reaction mixture at 0-5°C and monitor its progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizing the Process

Troubleshooting Workflow for Low Yield

Troubleshooting Workflow for Low Yield start Low Yield Observed check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp Reagents OK success Improved Yield check_reagents->success Issue Found & Corrected optimize_solvent Screen Solvents & Bases optimize_temp->optimize_solvent No Improvement optimize_temp->success Yield Improved optimize_agent Test Alternative Brominating Agents (NBS, DBDMH) optimize_solvent->optimize_agent No Improvement optimize_solvent->success Yield Improved monitor_reaction Monitor Reaction Progress (TLC/LC-MS) optimize_agent->monitor_reaction No Improvement optimize_agent->success Yield Improved purification Optimize Purification Method monitor_reaction->purification purification->success Purity & Yield Improved

Caption: A systematic workflow for troubleshooting low yields.

Key Reaction Parameters Relationship

Key Reaction Parameters Yield Yield Temp Temp Yield->Temp Solvent Solvent Yield->Solvent Reagent Reagent Yield->Reagent Time Time Yield->Time Selectivity Selectivity Selectivity->Temp Selectivity->Reagent Selectivity->Time Purity Purity Purity->Temp Purity->Solvent Purity->Reagent

Caption: Interdependencies of key reaction parameters.

References

  • Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs. (n.d.). Benchchem.
  • Addressing incomplete conversion in indazole synthesis. (n.d.). Benchchem.
  • Shaikh, A. A., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11(54), 34189-34213.
  • 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis. (n.d.). ChemicalBook.
  • Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples. (n.d.). Benchchem.
  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019). Google Patents.
  • Troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole. (n.d.). Benchchem.
  • Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? (2016). Reddit.
  • Ying, S., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(2), 581-585.
  • Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. (2025). ResearchGate.
  • Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • Wang, Y., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Scientific Reports, 13(1), 2119.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances, 11(12), 6885-6893.
  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (2023). RSC Advances, 13(2), 581-585.
  • Application Notes and Protocols for the Synthesis of 3-Bromo-6-(trifluoromethyl)-1H. (n.d.). Benchchem.
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). Molecules, 29(12), 2705.
  • The Bromination of 2H-indazoles. (n.d.). ResearchGate.
  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole. (2014). Google Patents.

Sources

common side reactions in the synthesis of bromo-difluoro-indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of bromo-difluoro-indazoles. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of these valuable compounds, particularly focusing on the preparation of 3,3-difluoro-3H-indazoles bearing a bromine substituent.

Introduction

Bromo-difluoro-indazoles are important scaffolds in medicinal chemistry, combining a bromine handle for further functionalization (e.g., cross-coupling reactions) with a gem-difluoro group that can modulate the physicochemical properties of the molecule, such as metabolic stability and lipophilicity. The synthesis of these compounds, however, is not without its challenges. This guide will focus on a common synthetic route: the bromination of an indazolone precursor followed by deoxofluorination to install the gem-difluoro moiety at the 3-position.

Troubleshooting Guide: Step-by-Step Synthesis and Common Issues

This section addresses specific problems that may arise during the two key stages of the synthesis: regioselective bromination of the indazolone ring and the subsequent deoxofluorination.

Stage 1: Regioselective Bromination of Indazol-3-one

The introduction of a bromine atom onto the indazolone core is the first critical step. The desired regioselectivity can be influenced by the choice of brominating agent and reaction conditions.

Q1: I am getting a mixture of brominated isomers. How can I improve the regioselectivity for the desired 5-bromo-1,2-dihydro-3H-indazol-3-one?

A1: Achieving high regioselectivity in the bromination of indazolones is a common challenge. The outcome is often a mixture of isomers. Here are some factors to consider and troubleshoot:

  • Choice of Brominating Agent:

    • N-Bromosuccinimide (NBS): NBS is a widely used reagent for the regioselective bromination of indazoles and related heterocycles. It is generally milder than liquid bromine and can lead to cleaner reactions.

    • Liquid Bromine (Br₂): While effective, Br₂ is less selective and can lead to the formation of multiple brominated products.[1][2] Its use also presents significant handling hazards.

  • Reaction Conditions:

    • Solvent: The choice of solvent can influence the selectivity. Aprotic solvents like acetonitrile (MeCN), dichloromethane (DCM), or chloroform (CHCl₃) are commonly employed with NBS.

    • Temperature: Running the reaction at lower temperatures can sometimes improve selectivity by favoring the kinetically controlled product.

  • Protecting Groups: If regioselectivity remains poor, consider protecting the N1 or N2 position of the indazolone before bromination. The directing effect of the protecting group can significantly enhance the selectivity. Subsequent deprotection would then yield the desired product.

Q2: My bromination reaction is sluggish, or the starting material is not fully consumed.

A2: Incomplete conversion can be due to several factors:

  • Reagent Purity: Ensure that the NBS is of high purity and has not decomposed. It is advisable to recrystallize NBS if it appears discolored.

  • Activation: Some brominations with NBS can be accelerated by the use of a radical initiator (e.g., AIBN) or by performing the reaction under photochemical conditions (visible light).

  • Temperature: While low temperatures can aid selectivity, a certain activation energy is still required. If the reaction is too slow, a modest increase in temperature may be necessary.

Table 1: Comparison of Brominating Agents for Indazolone

Brominating AgentTypical SolventsKey AdvantagesPotential Issues
NBS MeCN, DCM, CHCl₃High regioselectivity, easier to handle.Can be slow, may require an initiator.
Br₂ Acetic AcidHighly reactive.Low regioselectivity, hazardous, can lead to over-bromination.
Stage 2: Deoxofluorination of 5-Bromo-1,2-dihydro-3H-indazol-3-one

The conversion of the carbonyl group at the 3-position to a gem-difluoro group is a critical and often challenging transformation. Deoxyfluorinating agents like diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor, are commonly used for this purpose.[3][4]

Q3: My deoxofluorination with DAST is giving a low yield of the desired 5-bromo-3,3-difluoro-3H-indazole. What are the likely side reactions?

A3: Deoxofluorination of ketones, especially those within heterocyclic systems, can be prone to several side reactions. Understanding these can help in optimizing your reaction conditions.

  • Elimination Reactions: The formation of a fluorinated alkene is a common side product, particularly if there is an adjacent proton that can be eliminated.

  • Rearrangements: DAST can promote cationic rearrangements, such as the Wagner-Meerwein rearrangement.[5] This is more likely if a stable carbocation intermediate can be formed.

  • Decomposition of the Reagent: DAST is thermally sensitive and can decompose, especially if the reaction is heated.[6][7] This not only reduces the amount of active fluorinating agent but can also lead to the formation of byproducts that complicate purification. Deoxo-Fluor is a more thermally stable alternative.[3]

  • Incomplete Reaction: Insufficient reagent or reaction time can lead to the recovery of starting material. It's common to use a slight excess of the fluorinating agent.

Troubleshooting Workflow for Deoxofluorination

G start Low Yield of 5-Bromo-3,3-difluoro-3H-indazole check_byproducts Analyze Crude Reaction Mixture (NMR, LC-MS) start->check_byproducts elimination Elimination Product Observed (Fluoro-indazole) check_byproducts->elimination Alkene signals present rearrangement Rearranged Product Observed check_byproducts->rearrangement Unexpected regioisomer starting_material Starting Material Remaining check_byproducts->starting_material High % of starting material tar Complex Mixture/Tar check_byproducts->tar No clear major product solution_elimination Lower Reaction Temperature Use a less hindered base if applicable elimination->solution_elimination solution_rearrangement Use a milder fluorinating agent (e.g., Deoxo-Fluor) Lower Reaction Temperature rearrangement->solution_rearrangement solution_sm Increase Equivalents of DAST/Deoxo-Fluor Increase Reaction Time starting_material->solution_sm solution_tar Lower Temperature Ensure Anhydrous Conditions Use Deoxo-Fluor instead of DAST tar->solution_tar

Caption: Troubleshooting workflow for low-yielding deoxofluorination.

Q4: I am concerned about the stability of the bromine substituent during fluorination. Can it be displaced?

A4: While nucleophilic aromatic substitution of bromine is possible, it is generally unlikely to be a major side reaction under the conditions used for deoxofluorination with DAST or Deoxo-Fluor. These reagents are primarily sources of nucleophilic fluoride for the conversion of carbonyls and alcohols. The aromatic C-Br bond is relatively strong and less susceptible to nucleophilic attack by fluoride under these conditions. However, it is always good practice to monitor for any byproducts that may have lost the bromine substituent.

Experimental Protocols

The following are general protocols that should be optimized for your specific substrate and laboratory conditions.

Protocol 1: Synthesis of 5-Bromo-1,2-dihydro-3H-indazol-3-one
  • To a solution of 1,2-dihydro-3H-indazol-3-one (1.0 eq.) in anhydrous acetonitrile (10-20 volumes) at 0 °C, add N-bromosuccinimide (1.05 eq.) portion-wise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of 5-Bromo-3,3-difluoro-3H-indazole

Safety Note: DAST and Deoxo-Fluor are moisture-sensitive and can release HF upon contact with water. All manipulations should be carried out in a well-ventilated fume hood using anhydrous solvents and under an inert atmosphere (e.g., nitrogen or argon).[8]

  • To a solution of 5-bromo-1,2-dihydro-3H-indazol-3-one (1.0 eq.) in anhydrous dichloromethane (20 volumes) at -78 °C under an inert atmosphere, add DAST (1.5 eq.) or Deoxo-Fluor (1.5 eq.) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or ¹⁹F NMR.

  • Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q: What is the difference between 1H, 2H, and 3H-indazoles, and why is the product of deoxofluorination a 3H-indazole?

A: 1H and 2H-indazoles are aromatic tautomers, with the 1H tautomer generally being more stable.[9] The 3H-indazole, also known as an indazolenine, has an sp³-hybridized carbon at the 3-position. The deoxofluorination of an indazol-3-one necessarily leads to a 3,3-disubstituted-3H-indazole because the carbon at the 3-position becomes saturated with two fluorine atoms.

Q: Can I use other fluorinating agents besides DAST or Deoxo-Fluor?

A: Yes, other fluorinating agents can be used for the deoxofluorination of ketones. For example, sulfur tetrafluoride (SF₄) is a potent fluorinating agent, but it is a highly toxic gas and requires specialized equipment. More modern reagents like Fluolead™ or XtalFluor® have been developed as safer alternatives to DAST and may offer improved yields and fewer side products in some cases.

Q: How can I confirm the formation of the gem-difluoro group?

A: The most definitive method for confirming the presence of a CF₂ group is by ¹⁹F NMR spectroscopy. You should observe a single resonance for the two equivalent fluorine atoms. In ¹³C NMR, the carbon bearing the two fluorine atoms will appear as a triplet due to C-F coupling.

Q: My final product is unstable. How can I improve its stability?

A: 3,3-Difluoro-3H-indazoles can be susceptible to hydrolysis, especially under acidic or basic conditions. It is important to perform a neutral workup and to handle the purified product in a dry environment. If the compound is intended for further reactions, it is often best to use it immediately after purification.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Kumar, A., & Siddiqui, Z. N. (2024). Indazole–an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Organic & Biomolecular Chemistry, 21(9), 1935–1939.
  • Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

  • Alam, M. S., Keating, M. J., & An, H. (2022).
  • ChemistryViews. (2017, November 4). Synthesis of gem-Difluoroalkenes. Retrieved from [Link]

  • Noti, C., Balu, R., & Britton, R. (2015). Optimized Synthesis of a Pentafluoro-gem-diol and Conversion to a CF2Br-Glucopyranose through Trifluoroacetate-Release and Halogenation. Organic letters, 17(15), 3742–3745.
  • Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Organic & Biomolecular Chemistry, 21(9), 1935–1939.
  • Cossy, J., & Pale-Grosdemange, C. (2018). Asymmetric Transfer Hydrogenation of gem-Difluorocyclopropenyl Ketones: The Synthesis and Functionalization of Enantioenriched cis gem-Difluorocyclopropyl Ketones.
  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved from [Link]

  • Logic Thinker AI. (n.d.). Understanding DAST: Properties, Synthesis, and Handling in Organofluorine Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazolone synthesis. Retrieved from [Link]

  • Thieme. (2024). Deoxyfluorination: A Detailed Overview of Recent Developments.
  • Clarisse, M., & Elguero, J. (1984). Indazole studies. 3. The bromination of 2-phenyl-2H-indazole. Formation and structure determination of mono-, di-, and tribromo-2-phenyl-2H-indazoles. The Journal of Organic Chemistry, 49(18), 3404–3407.
  • Organic Chemistry Portal. (n.d.). Diethylaminosulfur Trifluoride (DAST). Retrieved from [Link]

  • Ferreira, S. B. (2006). Diethylaminosulfur Trifluoride (DAST). Synlett, 2006(07), 1130–1131.
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  • Guesmi, S., Ammar, H., & Ben Ayed, T. (2023). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules, 28(1), 44.
  • Sandford, G. (2020). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 16, 219–226.
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Validation & Comparative

A Comparative Guide to the Biological Activity of 3-Bromo-4,6-difluoro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antitumor, and antibacterial effects.[1] The strategic introduction of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's physicochemical properties, including metabolic stability and binding affinity, thereby enhancing its therapeutic potential. This guide provides a comparative analysis of the biological activities of 3-Bromo-4,6-difluoro-1H-indazole derivatives, contextualizing their potential within the broader landscape of indazole-based therapeutic agents. While specific data on the 3-bromo-4,6-difluoro substitution pattern is limited, this guide will extrapolate from structurally related compounds to provide insights into potential applications and guide future research.

The Indazole Scaffold in Oncology: A Kinase Inhibition Powerhouse

Indazole derivatives have emerged as a cornerstone in the development of kinase inhibitors for cancer therapy.[2][3] Several FDA-approved drugs, such as Pazopanib and Axitinib, feature this heterocyclic core.[3] The indazole structure is adept at forming critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases, a key mechanism for achieving potent and selective inhibition.[4]

Comparative Analysis of Indazole-Based Kinase Inhibitors:

Compound/ScaffoldTarget Kinase(s)IC50 (nM)Key Structural FeaturesReference
Pazopanib Multi-kinaseVaries by kinaseIndazole core[2][3]
Axitinib VEGFR/PDGFRVaries by kinaseIndazole core[2][3]
Entrectinib TRK/ROS1/ALK12 (ALK)3-aminoindazole core[1][2]
Compound 106 FGFR1, FGFR2, FGFR32.0, 0.8, 4.51H-indazole-based[1]
Compound A01 PLK411Indazole with modified hydrophobic segment[7]
Compound C05 PLK4< 0.1Indazole with vinyl group[7]

This table showcases the potency of various indazole derivatives against different kinase targets, highlighting the versatility of the scaffold.

The potent activity of compounds like Entrectinib, which is based on a 3-aminoindazole core, suggests that other 3-substituted indazoles, including the 3-bromo-4,6-difluoro derivative, could be promising starting points for novel kinase inhibitors.[1] The strategic placement of fluorine atoms can also influence the hydrophobic interactions within the kinase binding pocket.[7]

Potential in Antimicrobial Drug Discovery

Beyond oncology, indazole derivatives have shown promise as antibacterial agents.[8] Some derivatives have been found to act as DNA gyrase inhibitors, a validated target in antibacterial therapy.[8] These compounds have demonstrated activity against Gram-positive bacteria, including multidrug-resistant strains like MRSA and VRE.[8]

The this compound scaffold could be explored for antibacterial activity. The bromine atom could be functionalized to mimic the binding interactions of known DNA gyrase inhibitors, while the difluoro substitution pattern may enhance cell permeability and metabolic stability, crucial properties for effective antibiotics.

Hypothetical Mechanism of Action as a DNA Gyrase Inhibitor:

Caption: Hypothetical inhibition of DNA gyrase by an indazole derivative.

Experimental Protocols for Biological Evaluation

To assess the biological potential of novel this compound derivatives, standardized in vitro assays are essential. The following are representative protocols for evaluating anticancer and antibacterial activities.

In Vitro Anticancer Activity: MTT Assay

This assay determines the cytotoxic effect of a compound on cancer cell lines by measuring the metabolic activity of viable cells.

Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the respective wells and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antibacterial Activity: Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Detailed Steps:

  • Bacterial Culture: Grow the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase.

  • Compound Preparation: Prepare serial twofold dilutions of the indazole derivatives in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Future Directions and Conclusion

The this compound scaffold represents a promising, yet underexplored, area for drug discovery. Based on the established biological activities of structurally similar indazole derivatives, this scaffold holds significant potential for the development of novel kinase inhibitors for oncology and antibacterial agents. The bromine at the 3-position provides a key point for synthetic diversification, allowing for the generation of extensive compound libraries for screening against various biological targets. Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in a broad range of biological assays. This will be crucial to unlocking the full therapeutic potential of this intriguing chemical scaffold.

References

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A Senior Application Scientist's Guide to the Reactivity of Bromo-indazoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the indazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The ability to precisely and efficiently functionalize this privileged heterocycle is paramount for exploring structure-activity relationships (SAR) and developing novel pharmaceutical candidates. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, enabling the formation of key carbon-carbon and carbon-nitrogen bonds.

This guide provides an in-depth comparison of the reactivity of various bromo-indazole isomers in the most common cross-coupling reactions. Moving beyond a simple recitation of data, we will delve into the underlying principles that govern their reactivity, explain the causality behind experimental choices, and provide field-proven protocols to empower your research.

Fundamental Principles: Understanding Bromo-indazole Reactivity

The reactivity of any aryl bromide in a cross-coupling reaction is primarily dictated by the ease of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle. The strength of the carbon-halogen bond is the key factor, with the general reactivity trend being C-I > C-Br > C-Cl.[3] While aryl bromides offer a good balance of reactivity and stability for industrial applications, their coupling can still be challenging, sometimes facing issues like dehalogenation.[4][5]

Within the indazole ring system, two additional factors profoundly influence the reactivity of the C-Br bond:

  • Position of the Bromine Atom: The electronic environment of each carbon on the indazole ring is unique. The electron distribution, influenced by the two nitrogen atoms, means that a bromine atom at the C3-position will have a different reactivity profile compared to one on the benzene ring portion (C4, C5, C6, C7). For instance, kinetic studies on the aqueous bromination of indazole itself show a reactivity preference of C5 > C3 > C7 for the neutral molecule.[6]

  • Substitution at Nitrogen (N1 vs. N2): The presence of a substituent on one of the indazole nitrogens is arguably the most critical variable. Unprotected (NH) indazoles can complicate reactions by forming unproductive complexes with the catalyst or by reacting with the base. N-substitution, often with a protecting group, prevents these side reactions and significantly improves solubility and reactivity.[7][8] However, the choice of protecting group is crucial, as some, like the tert-butyloxycarbonyl (Boc) group, can be cleaved under certain thermal or microwave conditions.[4][9]

G cluster_0 Pd(0) Catalytic Cycle A Pd(0)L_n Active Catalyst B Oxidative Addition A->B Ar-X (Bromo-indazole) C Ar-Pd(II)-X Intermediate B->C D Transmetalation C->D R'-M (e.g., Boronic Acid) E Ar-Pd(II)-R' Intermediate D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-R' Product F->G

Figure 1: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the preeminent method for forming C-C bonds. The reactivity of bromo-indazoles in this reaction is highly dependent on the bromine's position and the N-substituent.

  • C3-Bromoindazoles: The C3 position is often a key site for diversification. While 3-iodoindazoles are more reactive, 3-bromoindazoles are viable substrates, particularly under microwave irradiation which can accelerate the reaction.[10] Studies have shown that free (NH) 3-bromoindazoles can be successfully coupled using catalysts like Pd(PPh₃)₄ with a strong base such as Cs₂CO₃.[10]

  • C5-Bromoindazoles: This isomer is widely used. N-alkylation or N-acylation generally leads to higher yields and shorter reaction times compared to the unsubstituted analogue.[11] A variety of N-substituents, including alkyl and Boc groups, are well-tolerated, and Pd(dppf)Cl₂ has proven to be an effective catalyst for coupling with heteroarylboronic acids.[11][12]

  • C6-Bromoindazoles: The Buchwald-Hartwig amination of 6-bromo-1H-indazole is well-documented, and this position is also amenable to Suzuki coupling for C-C bond formation, providing access to key scaffolds for kinase inhibitors.[13]

  • C7-Bromoindazoles: Direct C7 functionalization can be challenging. However, protocols have been developed for the regioselective bromination at C7, followed by Suzuki coupling.[14][15] These reactions have been shown to proceed in moderate to excellent yields with a range of aryl and heteroaryl boronic acids, even with a free NH group, using Pd(PPh₃)₄ as the catalyst.[14][16]

Bromo-indazole IsomerN-SubstituentCoupling PartnerCatalytic SystemBaseSolventTemp/TimeYield (%)Reference
3-Bromo-1H-indazoleH4-Methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O140°C (MW)90[10]
5-Bromo-1-ethyl-1H-indazoleEthylN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME80°C / 2h93[11][12]
5-Bromo-1H-indazoleHN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME80°C / 2h50[11]
7-Bromo-4-sulfonamido-1H-indazoleH4-Methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O140°C (MW, 2h)82[14][16]
7-Bromo-4-benzamido-1H-indazoleH3-Thienylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O140°C (MW, 2h)91[14]

Table 1: Comparative Performance of Bromo-indazoles in Suzuki-Miyaura Coupling.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forging C-N bonds, allowing for the introduction of diverse amine functionalities. The choice of ligand is critical for achieving high efficiency.

  • C3-Aminoindazoles: Direct amination at the C3 position is an effective strategy. Studies comparing 3-bromo and 3-iodo indazoles found that while the iodo- starting material gave slightly better results, 3-bromo-1-(THP)-1H-indazole coupled efficiently with various anilines using a Pd(OAc)₂/Xantphos catalytic system.[17]

  • C5-Aminoindazoles: Protected 5-bromoindazoles readily participate in Buchwald-Hartwig reactions with a range of primary and secondary amines, providing access to novel derivatives.[18]

  • C6-Aminoindazoles: This position is frequently functionalized via C-N coupling. A comprehensive guide for the amination of 6-bromo-1H-indazole highlights its utility in synthesizing scaffolds for biologically active molecules.[13]

Bromo-indazole IsomerN-SubstituentAmine PartnerCatalytic SystemBaseSolventTemp/TimeYield (%)Reference
3-Bromo-1-(THP)-1H-indazoleTHP4-Fluoro-3-nitroanilinePd(OAc)₂ / XantphosCs₂CO₃Dioxane100°C / 20h86[17]
6-Bromo-1H-indazoleHMorpholinePd₂(dba)₃ / XantphosNaOtBuToluene110°C / 16h95+[13] (Typical)
4-Bromo-1-tritylpyrazole*TritylMorpholinePd(dba)₂ / tBuDavePhosNaOtBuToluene80°C / 15h67[19]
Note: Data for 4-bromo-pyrazole is included as a relevant five-membered N-heterocycle analogue to illustrate ligand effects.

Table 2: Comparative Performance of Bromo-indazoles in Buchwald-Hartwig Amination.

Comparative Reactivity in Heck and Sonogashira Couplings

Heck Reaction: The Heck reaction, which couples aryl halides with alkenes, can be challenging for bromo-indazoles due to competing dehalogenation side reactions.[4][5] However, specialized conditions have been developed to overcome this. A mechanochemical (ball-milling) approach for the coupling of 3-bromoindazoles with acrylates has been shown to be highly effective, using catalytic amounts of tetrabutylammonium bromide (TBAB) to suppress dehalogenation and afford excellent yields.[4] This method was successfully applied in the synthesis of the drug Axitinib.[4]

Sonogashira Coupling: The Sonogashira reaction introduces valuable alkynyl moieties. The reactivity generally follows that of other couplings, with iodo-indazoles being more reactive than their bromo counterparts.[20] Sequential cross-coupling strategies are common, where a di-halogenated indazole (e.g., 5-bromo-3-iodo-indazole) is functionalized selectively. The more reactive C-I bond can undergo Sonogashira coupling first, followed by a subsequent Suzuki or Sonogashira reaction at the C-Br position.[20]

G Indazole Indazole Core N1 N1 (Alkylation, Arylation) Indazole->N1 N2 N2 (Alkylation, Arylation) Indazole->N2 C3 C3 (Suzuki, Heck, B-H) Electron Deficient Indazole->C3 C4 C4 (Suzuki) Indazole->C4 C5 C5 (Suzuki, B-H) Electron Rich Indazole->C5 C6 C6 (Suzuki, B-H) Indazole->C6 C7 C7 (Suzuki) Sterically Hindered Indazole->C7

Sources

A Researcher's Guide to the Structure-Activity Relationship (SAR) of 3-Bromo-4,6-difluoro-1H-indazole Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the 3-Bromo-4,6-difluoro-1H-indazole scaffold, a privileged core structure in modern medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals seeking to understand and leverage the nuanced structure-activity relationships of its analogs, particularly in the context of kinase inhibitor design. We will dissect the causal relationships between structural modifications and biological activity, supported by experimental data and detailed protocols, to empower your own discovery programs.

The this compound Core: A Scaffold Engineered for Potency and Selectivity

The indazole nucleus, a bicyclic structure composed of fused benzene and pyrazole rings, is a cornerstone in the development of kinase inhibitors.[1][2] Several FDA-approved drugs, such as Pazopanib and Axitinib, feature this core, attesting to its therapeutic relevance.[3] The specific scaffold in focus here, this compound, offers a unique combination of features that make it an exceptionally valuable starting point for inhibitor design.

  • The Bromine at C3: This halogen is not merely a substituent; it is a versatile synthetic handle. Its presence allows for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the systematic introduction of diverse chemical moieties to probe the active site of target kinases. This position is crucial for establishing key interactions and modulating potency.

  • The Difluoro Substitution at C4 and C6: The strategic placement of fluorine atoms on the benzene ring is a well-established strategy in medicinal chemistry.[4] Fluorine's high electronegativity and small size can profoundly influence the molecule's properties. Specifically, the 4,6-difluoro pattern can enhance metabolic stability by blocking potential sites of oxidative metabolism, increase binding affinity through favorable electrostatic or hydrogen bond interactions, and improve cell permeability by modulating the scaffold's electronic profile.[4]

This guide will compare analogs based on modifications at key positions of this core scaffold and their resulting impact on the inhibition of critical oncogenic kinases.

Comparative Analysis of SAR: Modulating Activity Across Kinase Targets

The true power of the this compound scaffold is realized through its derivatization. Below, we compare how modifications at different positions influence inhibitory activity against key kinase families implicated in cancer, such as VEGFR, FGFR, and PLK4.

The Impact of Substitutions at the C3-Position

The C3 position is arguably the most critical for diversification. Replacing the initial bromine with various aryl and heteroaryl groups allows for extensive exploration of the ATP-binding pocket.

A common strategy involves Suzuki coupling to introduce substituted phenyl or pyrazole rings. For instance, in the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, coupling with different substituted pyrazole borates at the C3 position has been shown to yield compounds with potent enzymatic activity, with some analogs achieving IC₅₀ values below 30 nM.[5] The nature of the substituents on the newly introduced ring is paramount. For example, groups capable of forming hydrogen bonds or engaging in hydrophobic interactions can significantly enhance potency.

The Role of N1-Alkylation and Arylation

Substitution at the N1 position of the pyrazole ring is another key determinant of biological activity. This modification can influence the orientation of the entire scaffold within the kinase hinge region, a critical interaction zone for many inhibitors.

Studies on 1,3-disubstituted indazoles as Hypoxia-Inducible Factor 1 (HIF-1) inhibitors have shown that the nature of the substituent at N1 is crucial for high inhibitory activity.[6] For example, introducing small alkyl groups or substituted phenyl rings can modulate solubility, cell permeability, and the overall conformational presentation of the C3 substituent, thereby fine-tuning the compound's potency and selectivity profile.

Modifications on the Benzene Ring (Positions 4, 5, 6, 7)

While our core scaffold is defined by fluorines at C4 and C6, understanding the impact of other substitutions on the benzene moiety is vital for optimization. Fluorine substitution at the 6-position of the indazole ring has been shown to improve both enzymatic activity and cellular potency in Fibroblast Growth Factor Receptor (FGFR) inhibitors.[2] This underscores the beneficial role of the fluorine atoms in our core scaffold.

Furthermore, introducing larger, functionalized groups at these positions can lead to the development of highly potent and selective inhibitors. For example, the synthesis of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives has yielded potent FGFR1 inhibitors, demonstrating that this position can accommodate bulky substituents to achieve specific interactions in the kinase domain.[1]

Quantitative Data Summary: A Head-to-Head Comparison

To provide a clear, quantitative comparison, the following tables summarize the inhibitory activities of representative indazole-based compounds. While not all are direct derivatives of this compound, they illustrate the potential of the indazole scaffold and highlight key SAR trends.

Table 1: Pan-Pim Kinase Inhibitory Activity of Representative Indazole Derivatives [7]

CompoundPim-1 IC₅₀ (nM)Pim-2 IC₅₀ (nM)Pim-3 IC₅₀ (nM)
AZD12080.451.9
CX-6258 HCl52516
PIM447 (LGH447)Ki: 0.006--

Table 2: Inhibitory Activity of 3-Amino-1H-indazole Derivatives against FGFR Kinases [4]

Compound IDTarget KinaseIC₅₀ (nM)
Compound 2aFGFR1< 4.1
FGFR22.0 ± 0.8
Compound 106FGFR12.0 ± 0.4
FGFR20.8 ± 0.3
FGFR34.5 ± 1.6

Table 3: Antiproliferative Activity of Indazole-based PLK4 Inhibitors [8]

CompoundIMR-32 IC₅₀ (µM)MCF-7 IC₅₀ (µM)H460 IC₅₀ (µM)
C05 0.9480.9791.679

Note: The data in these tables are compiled from various sources to illustrate the general potency of the indazole scaffold against different kinase targets. Direct comparison between compounds from different studies should be made with caution due to variations in assay conditions.

Experimental Protocols: Validated Methodologies for Synthesis and Evaluation

Scientific integrity demands reproducible and self-validating protocols. The following methodologies provide a robust framework for synthesizing and evaluating this compound analogs.

General Synthetic Workflow for Analog Synthesis

The synthesis of a library of analogs from the this compound core typically involves a multi-step process that allows for diversification at key positions. The workflow diagram below illustrates a common and effective strategy.

G cluster_0 Core Synthesis cluster_1 Diversification at C3 cluster_2 Diversification at N1 A 2,4,6-Trifluorobenzonitrile B 3-Amino-4,6-difluoro-1H-indazole A->B Hydrazine Hydrate C This compound (Core Scaffold) B->C Sandmeyer Reaction (NaNO2, HBr, CuBr) D Suzuki Coupling C->D R-B(OH)2, Pd Catalyst E Sonogashira Coupling C->E R-C≡CH, Pd/Cu Catalyst F C3-Arylated/Alkynylated Analogs D->F E->F G N-Alkylation / N-Arylation F->G R'-X, Base H Final N1, C3-Disubstituted Analogs G->H

Caption: General workflow for the synthesis and diversification of the this compound scaffold.

Step-by-Step Synthesis of the Core Scaffold:

  • Synthesis of 3-Amino-4,6-difluoro-1H-indazole: To a solution of 2,4,6-trifluorobenzonitrile in n-butanol, add hydrazine hydrate (3-5 equivalents).[4]

  • Reflux the mixture for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, allowing the product to precipitate.

  • Filter the solid, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under a vacuum to yield 3-amino-4,6-difluoro-1H-indazole.

  • Synthesis of this compound: Cool a solution of 3-amino-4,6-difluoro-1H-indazole in aqueous HBr (48%) to 0°C.

  • Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0°C.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr and add it to the diazonium salt solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final this compound.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a robust method for determining the IC₅₀ values of synthesized analogs against a target kinase.

  • Reagent Preparation: Prepare a solution of the test compound at various concentrations. Prepare solutions of the kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled tracer (a broad-spectrum kinase inhibitor).

  • Assay Plate Setup: In a 384-well plate, add the test compound solutions.

  • Add the kinase and Eu-labeled antibody mixture to all wells.

  • Add the Alexa Fluor™ 647-tracer to all wells to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Target Engagement Assay (Western Blot)

This assay validates that the inhibitor is acting on its intended target within a cellular context by measuring the phosphorylation of a downstream substrate.

G A VEGF Ligand B VEGFR-2 Receptor A->B C Dimerization & Autophosphorylation B->C Binding E Signaling Cascade (e.g., PLCγ, PI3K/Akt, MAPK) C->E Activation D Indazole Analog (Inhibitor) D->B Inhibition F Cell Proliferation, Angiogenesis E->F

Caption: Inhibition of the VEGFR-2 signaling pathway by an indazole-based kinase inhibitor.

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HUVECs for VEGFR-2) to 70-80% confluency.

  • Starve the cells in a serum-free medium for 12-24 hours.

  • Pre-treat the cells with various concentrations of the indazole analog for 1-2 hours.

  • Stimulate the cells with the appropriate growth factor (e.g., VEGF) for 15-30 minutes to induce kinase phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against the phosphorylated target (e.g., p-VEGFR2) and a loading control (e.g., GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[4] Quantify the band intensities to determine the relative inhibition of phosphorylation.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and potent core for the development of novel kinase inhibitors. The structure-activity relationships discussed herein demonstrate that strategic modifications at the C3 and N1 positions are critical for achieving high potency and desirable pharmacological properties. The difluoro substitution pattern provides a foundational enhancement of drug-like properties, particularly metabolic stability.

Future research should focus on exploring novel and diverse substitutions at the C3 position to target resistant kinase mutants and improve selectivity profiles. Furthermore, the application of advanced computational modeling and structure-based design will undoubtedly accelerate the optimization of this promising scaffold, leading to the next generation of targeted cancer therapies.

References

  • BenchChem. (2025). Application Notes and Protocols: 3-Bromo-6-(trifluoromethyl)-1H-indazole in Drug Discovery. BenchChem.
  • Sun, L., et al. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Archiv der Pharmazie, 348(4), 259-270. [Link]

  • Bobbio, C., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4984. [Link]

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  • Anonymous. (n.d.). 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
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  • Anonymous. (2024). Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance. European Journal of Medicinal Chemistry, 264, 115953. [Link]

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  • Anonymous. (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health. [Link]

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  • Abdelahi, M. M., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1269-1281. [Link]

  • Van der Veed, J., et al. (2011). Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(21), 6297-6300. [Link]

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The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Indazole Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Indazole Scaffolds

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its versatile biological activities.[1] As drug discovery programs continually seek to optimize lead compounds, the strategic incorporation of fluorine has emerged as a powerful tool to enhance molecular properties. This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated indazole building blocks, offering experimental data, detailed protocols, and mechanistic insights to inform rational drug design.

Fluorine, the most electronegative element, imparts unique properties when incorporated into organic molecules.[2] Its small size allows it to act as a bioisostere of a hydrogen atom, while its strong electron-withdrawing nature can profoundly influence a molecule's physicochemical and biological characteristics.[2] In the context of the indazole scaffold, fluorination is not merely an atomic substitution but a strategic decision to modulate key parameters such as metabolic stability, target affinity, and pharmacokinetics.[3]

Physicochemical Properties: A Tale of Two Indazoles

The introduction of a fluorine atom onto the indazole ring system can significantly alter its electronic distribution, thereby impacting its acidity (pKa) and lipophilicity (logP). These parameters are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Acidity (pKa)

Fluorine's inductive electron-withdrawing effect typically lowers the pKa of nearby basic nitrogen atoms in the indazole ring, making them less basic.[4] This modulation of basicity can have profound effects on a compound's pharmacokinetic properties, including a beneficial influence on oral absorption.[5]

Lipophilicity (logP)

The effect of fluorination on lipophilicity is more nuanced and highly dependent on the position of the fluorine atom. Generally, the replacement of a hydrogen atom with fluorine increases a molecule's lipophilicity.[2] However, the introduction of fluorine can also alter the molecule's conformation and interactions with its environment, sometimes leading to unexpected changes in logP.[6] For instance, a study on fluorinated selective estrogen receptor degraders (SERDs) revealed a significant difference in lipophilicity (ΔlogD of -0.5) between 6-fluoro and 7-fluoro substituted indazole analogues.[7]

Table 1: Comparative Physicochemical Properties of Representative Indazole Building Blocks

CompoundStructurePredicted pKaPredicted logPRationale for Property Modulation
1H-Indazole~14.3 (NH)~1.8Baseline for comparison.
6-Fluoro-1H-indazole~13.8 (NH)~2.1The electron-withdrawing fluorine atom at the 6-position slightly increases the acidity of the N-H proton and increases lipophilicity.
7-Fluoro-1H-indazole~13.7 (NH)~2.0The fluorine atom at the 7-position has a more pronounced effect on the acidity of the N-H proton due to its proximity and increases lipophilicity.

Note: Predicted values are estimations and can vary based on the prediction software and underlying algorithms. Experimental determination is recommended for precise values.

Biological Activity: Enhancing Potency and Selectivity

The strategic placement of fluorine on the indazole scaffold has been shown to dramatically enhance biological activity and selectivity across various therapeutic targets.

Case Study 1: ROCK1 Inhibition

In the development of Rho-associated protein kinase 1 (ROCK1) inhibitors, the position of fluorine substitution on the indazole ring was found to be critical for potency. A comparative study revealed that a 4-fluoroindazole derivative displayed low potency with an IC50 of 2500 nM. In stark contrast, the 6-fluoroindazole analog exhibited a significantly enhanced ROCK1 inhibitory potency with an IC50 value of 14 nM.[3] Furthermore, the 6-fluoroindazole derivative demonstrated a dramatic increase in oral bioavailability to 61%.[3]

Case Study 2: Anti-HIV Activity

In the search for novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV, fluorination of the indazole core proved to be a highly effective strategy. Two 5-fluoroindazole derivatives were found to be approximately 7-fold and 13-fold more potent against the wild-type reverse transcriptase enzyme than their non-fluorinated counterpart.[3] The IC50 values were 50 nM and 25 nM for the fluorinated derivatives, compared to 332 nM for the non-fluorinated parent compound.[3]

Case Study 3: Nitric Oxide Synthase (NOS) Inhibition

Research on indazole-based nitric oxide synthase inhibitors has shown that fluorination of the aromatic ring can increase both inhibitory potency and selectivity for the inducible NOS (iNOS) isoform over the neuronal NOS (nNOS) isoform.[8] This selectivity is a crucial aspect of developing safer and more effective anti-inflammatory agents.

Table 2: Comparative Biological Activity of Fluorinated vs. Non-Fluorinated Indazole Derivatives

TargetNon-Fluorinated AnalogIC50/EC50Fluorinated AnalogIC50/EC50Fold ImprovementReference
ROCK14-substituted Indazole-4-Fluoroindazole2500 nM-[3]
ROCK16-substituted Indazole-6-Fluoroindazole14 nM-[3]
HIV Reverse Transcriptase3-ethyl-1H-indazole derivative332 nM5-Fluoro-3-ethyl-1H-indazole derivative25 nM13.3[3]
Nitric Oxide Synthase7-nitro-1H-indazole-4,5,6,7-tetrafluoro-3-methyl-1H-indazole-Increased potency & iNOS selectivity[8]

Metabolic Stability: The C-F Bond as a Metabolic Shield

A primary driver for the incorporation of fluorine in drug design is to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes such as the cytochrome P450 (CYP) superfamily. By strategically placing a fluorine atom at a metabolically vulnerable position (a "metabolic soft spot"), chemists can block or slow down oxidative metabolism, leading to a longer drug half-life and improved bioavailability.

Caption: Comparative synthetic workflow for non-fluorinated and fluorinated indazoles.

Determination of pKa by Potentiometric Titration

Materials:

  • Potentiometer with a combined pH electrode

  • Standard aqueous buffers (pH 4, 7, and 10)

  • Indazole compound

  • 0.1 M Sodium hydroxide solution

  • 0.1 M Hydrochloric acid

  • 0.15 M Potassium chloride solution

  • Nitrogen gas

Procedure:

  • Calibrate the potentiometer using the standard aqueous buffers. [3]2. Dissolve a known quantity of the indazole compound in a suitable solvent and dilute to a concentration of at least 10⁻⁴ M. [3]3. Add 0.15 M potassium chloride solution to maintain a constant ionic strength. [3]4. Purge the solution with nitrogen to remove dissolved gases. [3]5. Place the solution in a reaction vessel on a magnetic stirrer and immerse the pH electrode.

  • Titrate the solution with 0.1 M sodium hydroxide or hydrochloric acid, recording the pH at regular intervals. [8]7. Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is determined from the midpoint of the buffer region of the titration curve, which corresponds to the half-equivalence point. [3]

Determination of logP by the Shake-Flask Method

Materials:

  • 1-Octanol (HPLC grade)

  • Phosphate buffer (pH 7.4)

  • Indazole compound

  • DMSO (for stock solution)

  • Vials with caps

  • Shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Pre-saturate the 1-octanol with the phosphate buffer and the phosphate buffer with 1-octanol by shaking them together for 24 hours and allowing the phases to separate. [1]2. Prepare a stock solution of the indazole compound in DMSO. [5]3. In a vial, add a known volume of the pre-saturated phosphate buffer and pre-saturated 1-octanol.

  • Add a small aliquot of the compound's stock solution to the vial.

  • Cap the vial and shake for a sufficient time to allow for equilibration (e.g., 2 hours). [2]6. Allow the phases to separate completely, using centrifugation if necessary. [5]7. Carefully withdraw an aliquot from both the aqueous and the octanol phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm of the partition coefficient.

In Vitro ROCK1 Kinase Inhibition Assay (Luminescence-based)

Materials:

  • Recombinant active ROCK1 enzyme

  • ROCK1 substrate (e.g., S6 peptide)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/ml BSA; 50 μM DTT)

  • Test compounds (fluorinated and non-fluorinated indazoles) and DMSO (vehicle control)

  • Luminescent kinase assay kit (e.g., Kinase-Glo™)

  • 384-well white plates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase buffer, ROCK1 enzyme, and the test compounds or DMSO. [9]3. Initiate the kinase reaction by adding a mixture of the ROCK1 substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions. [9]6. Incubate for the recommended time to allow the luminescent signal to stabilize.

  • Measure the luminescence using a microplate reader.

  • The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 values by fitting the data to a four-parameter nonlinear regression model. [9]

Caption: General workflow for a luminescence-based ROCK1 kinase inhibition assay.

Conclusion: A Strategic Imperative in Drug Design

The comparative analysis of fluorinated and non-fluorinated indazole building blocks unequivocally demonstrates the profound and often beneficial impact of strategic fluorination. From enhancing biological potency by orders of magnitude to improving metabolic stability and fine-tuning physicochemical properties, fluorine has proven to be an indispensable tool in the medicinal chemist's arsenal. While the effects of fluorination are context-dependent and require careful consideration of positional isomerism, the evidence strongly supports its use as a strategic approach to overcoming common challenges in drug discovery and development. By understanding the principles outlined in this guide and employing the provided experimental methodologies, researchers can make more informed decisions in the design and optimization of novel indazole-based therapeutics.

References

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  • Abbas, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(30), 21657-21718.
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  • SciSpace. (2008). Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases. Methods in Enzymology, 439, 491-501.
  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences, 7(2), 154-160.
  • Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5832–5880.
  • Johnson, D. S., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087–2104.
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  • Sharma, V., et al. (2015). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences and Research, 6(8), 3234-3250.
  • Gallavardin, T., et al. (2026). Synthesis of indazole-based fluorophores. Organic & Biomolecular Chemistry.
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  • Kokubo, H., et al. (2019). Uncovering Abnormal Changes in logP After Fluorination Using Molecular Dynamics Simulations.
  • Rizzi, A., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(8), 939–965.
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A Comprehensive Guide to the Validation of 3-Bromo-4,6-difluoro-1H-indazole as a Novel Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic validation of 3-Bromo-4,6-difluoro-1H-indazole as a potential kinase inhibitor scaffold. We will delve into the rationale behind its selection, outline a rigorous, multi-tiered validation workflow, and provide detailed experimental protocols and comparative analyses against established alternatives.

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets. The indazole core is a "privileged scaffold" in medicinal chemistry, forming the backbone of several FDA-approved kinase inhibitors, including Axitinib and Pazopanib.[1][2] This success is largely attributed to the indazole nucleus's ability to act as a bioisostere of adenine, forming crucial hydrogen bond interactions within the ATP-binding pocket of kinases.[3][4]

This guide focuses on a novel, underexplored derivative: This compound . We hypothesize that the unique substitutions on this scaffold—a bromine atom at the 3-position and difluorination at the 4- and 6-positions—offer distinct advantages for developing next-generation kinase inhibitors. The objective here is not to present pre-existing data on this specific molecule, but rather to provide an expert-driven, logical roadmap for its comprehensive validation.

Part 1: The Indazole Scaffold - A Proven Foundation for Kinase Inhibitors

The indazole moiety is a bicyclic aromatic heterocycle that has proven to be an exceptionally versatile scaffold for kinase inhibitor design.[1][5] Its utility stems from its ability to mimic the purine ring of ATP and engage in key hydrogen bonding interactions with the "hinge" region of the kinase active site, a critical anchoring point for many inhibitors.[4] Marketed drugs like Axitinib (targeting VEGFR) and Pazopanib (multi-kinase inhibitor) underscore the clinical and commercial success of this scaffold.[1]

cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Indazole Inhibitor hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket indazole_core Indazole Core indazole_core->hinge H-Bond (Key Anchor) r_group R-Group (for selectivity) r_group->gatekeeper Steric Interactions r_group->hydrophobic_pocket Van der Waals Interactions

Caption: Generalized interaction of an indazole scaffold within a kinase ATP-binding site.

Part 2: A Hypothesis-Driven Validation Workflow for this compound

The specific functionalization of our target scaffold is deliberate. The bromine at position 3 is not just a bulky group; it's a versatile chemical handle for Suzuki or Sonogashira cross-coupling reactions, enabling the rapid synthesis of a library of derivatives to explore structure-activity relationships (SAR).[6] Furthermore, the difluoro substitutions at positions 4 and 6 are known to significantly alter the electronic properties of the ring system. This can enhance binding affinity, improve metabolic stability by blocking potential sites of oxidation, and fine-tune the compound's physicochemical properties.[5][7]

Our validation strategy follows a logical, multi-stage progression from in vitro biochemical assays to cell-based functional assays.

G start Compound Synthesis This compound biochem Biochemical Assays (IC50 vs. Kinase Panel) start->biochem cell_prolif Cellular Assays (Anti-Proliferation, e.g., MTT) biochem->cell_prolif Potent Hits target_eng Target Engagement (Western Blot) cell_prolif->target_eng Cell-Active Hits selectivity Kinome-wide Selectivity Profiling target_eng->selectivity biophys Biophysical Validation (SPR or ITC) selectivity->biophys Selective Hits finish Lead Candidate biophys->finish

Caption: A multi-stage workflow for validating a novel kinase inhibitor scaffold.

Part 3: Core Experimental Protocols for Scaffold Validation

Trustworthy data is the bedrock of drug discovery. The following protocols are designed to be self-validating, incorporating necessary controls to ensure data integrity.

A. Biochemical Validation: Potency Determination (IC₅₀)

The first crucial step is to confirm direct inhibition of kinase activity and determine the compound's potency. A luminescence-based assay, such as ADP-Glo™, is a robust method that measures the amount of ADP produced in a kinase reaction.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

  • Reagent Preparation: Prepare assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare a stock solution of this compound in 100% DMSO.

  • Compound Serial Dilution: Perform a serial 1:3 dilution of the compound in DMSO to create a 10-point dose-response curve (e.g., from 100 µM to 5 nM final concentration).

  • Kinase Reaction:

    • Add 2.5 µL of the test compound or control (DMSO for 0% inhibition, a known inhibitor for 100% inhibition) to the wells of a 384-well plate.

    • Add 2.5 µL of a 2X kinase/substrate solution.

    • Initiate the reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Kₘ for the specific kinase.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis: Convert luminescence to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Data Summary:

CompoundTarget KinaseIC₅₀ (nM)
This compound VEGFR215
This compound PDGFRβ45
This compound c-Kit80
Axitinib (Control)VEGFR22
B. Cellular Validation: Anti-Proliferative Activity and Target Engagement

A compound that is potent in a biochemical assay must also demonstrate activity in a cellular context. This involves crossing the cell membrane, engaging the target kinase, and eliciting a biological response.

Protocol 1: Anti-Proliferative Assay (MTT)

This assay measures the metabolic activity of cells, which correlates with cell viability.[4][8]

  • Cell Seeding: Seed cancer cells (e.g., HUVEC for VEGFR-driven proliferation) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated controls and determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 2: Target Engagement (Western Blot)

This protocol directly assesses whether the compound inhibits the phosphorylation of a kinase's downstream substrate in cells.[9]

  • Cell Treatment: Plate cells and starve them of serum overnight to reduce basal signaling. Treat with the test compound for 2 hours.

  • Kinase Activation: Stimulate the cells with an appropriate growth factor (e.g., VEGF for VEGFR2) for 15 minutes.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against the phosphorylated substrate (e.g., anti-p-ERK) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect signal using an ECL substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe for total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH) to ensure equal loading.[9]

cluster_wet Wet Lab Workflow cluster_analysis Analysis A Cell Treatment & Lysis B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D PVDF Transfer C->D E Blocking D->E F Primary Antibody (e.g., anti-pERK) E->F G Secondary Antibody F->G H ECL Detection G->H I Imaging H->I J Strip & Re-probe (Total ERK, GAPDH) I->J K Densitometry (Quantify Bands) J->K L Normalize pERK to Total ERK & GAPDH K->L

Caption: Standard workflow for Western Blot analysis of target engagement.

Part 4: Comparative Analysis and Selectivity Profiling

An ideal kinase inhibitor is often highly selective for its intended target to minimize off-target toxicities. Therefore, comparing our novel scaffold's performance against alternatives is critical.

Kinome Screening

To assess selectivity, the compound should be screened against a large panel of kinases (e.g., the 468-kinase scanSAR panel from Reaction Biology or a similar service) at a fixed concentration (e.g., 1 µM). The results are often visualized as a "kinome tree," providing a powerful snapshot of the compound's selectivity profile.[10]

Comparison with Alternative Scaffolds

The choice of scaffold can dramatically influence selectivity. For instance, studies comparing indazole-based inhibitors to aminopyrazole-based inhibitors for JNK3 revealed that subtle structural differences dictate selectivity against the closely related p38 kinase.[11] The planar nature of the aminopyrazole core better occupied the smaller JNK3 active site, conferring high selectivity, whereas the indazole-based inhibitors were potent against both.[11]

Comparative Data Table:

FeatureThis compound (Hypothesized)Axitinib (Established Indazole)Aminopyrazole Scaffold (Alternative)
Core Structure Difluoro-substituted IndazoleIndazoleAminopyrazole
Primary Targets To be determined (likely RTKs)VEGFRs, PDGFR, KitVaries (e.g., JNK3, p38)
Potential Pros High metabolic stability (due to fluorine)[7]; Versatile synthetic handle (bromine)[6]Clinically validated; Potent VEGFR inhibitionCan achieve very high selectivity for specific kinases[11]
Potential Cons Novelty requires extensive validation; Potential for off-target effectsKnown class-related side effects (e.g., hypertension)May have lower broad-spectrum activity if too selective
Validation Focus Initial potency and broad kinome selectivityBenchmarking and safety profilingAchieving selectivity over closely related kinases

Conclusion

The validation of a novel kinase inhibitor scaffold like this compound is a systematic, evidence-driven process. This guide outlines a logical progression from initial biochemical characterization to rigorous cellular and comparative analysis. The unique halogenation of this scaffold presents a compelling starting point for a new generation of kinase inhibitors. By adhering to the principles of robust experimental design, including appropriate controls and orthogonal validation methods, researchers can confidently determine the therapeutic potential of this and other novel chemical entities.

References

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assessing the metabolic stability of compounds derived from 3-Bromo-4,6-difluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide to , designed for researchers and drug development professionals. This guide provides an in-depth comparison with alternative scaffolds, supported by experimental data and protocols.

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate process of drug discovery and development, metabolic stability is a paramount parameter that dictates the therapeutic potential of a compound. It refers to the susceptibility of a drug candidate to biotransformation by the body's metabolic machinery, primarily the cytochrome P450 (CYP) enzyme system in the liver. A compound with poor metabolic stability is rapidly cleared, resulting in a short duration of action and diminished bioavailability. Conversely, excessive stability can lead to accumulation and potential toxicity. Therefore, achieving an optimal metabolic profile is a key challenge for medicinal chemists. This guide provides a detailed framework for assessing the metabolic stability of compounds derived from the 3-Bromo-4,6-difluoro-1H-indazole scaffold, a privileged structure in modern medicinal chemistry, particularly in the realm of kinase inhibitors.

The this compound Scaffold: A Double-Edged Sword

The this compound core has gained prominence due to its synthetic versatility and ability to form favorable interactions with kinase targets. The bromine atom at the 3-position serves as a crucial synthetic handle for introducing a diverse array of substituents, allowing for the fine-tuning of potency and selectivity. The difluoro substitution on the benzimidazole ring can enhance binding affinity and modulate physicochemical properties.

However, the very features that make this scaffold attractive can also present metabolic liabilities. The substituents introduced at the 3-position and other sites on the indazole ring are often susceptible to metabolic attack. Understanding the metabolic fate of these derivatives is therefore essential for guiding lead optimization efforts.

Unraveling Metabolic Pathways of Indazole Derivatives

While specific metabolic data for novel this compound derivatives is often proprietary, insights can be gleaned from the established metabolic pathways of other indazole-containing drugs. The primary metabolic transformations include:

  • Oxidation: Mediated by CYP enzymes, this is a common metabolic route. Oxidation can occur on the indazole ring itself or on its substituents, leading to the formation of more polar hydroxylated metabolites.

  • N-Dealkylation: If the indazole nitrogen is functionalized with an alkyl group, its removal is a potential metabolic pathway.

  • Conjugation (Glucuronidation and Sulfation): Following oxidation, the newly introduced hydroxyl groups can be conjugated with glucuronic acid or sulfate by UGTs and SULTs, respectively. This process significantly increases water solubility and facilitates excretion.

The fluorine atoms at the 4 and 6 positions are generally considered "metabolic blockers," as the carbon-fluorine bond is highly stable. The primary metabolic hotspots are therefore the substituent at the 3-position and any other modifiable positions on the heterocyclic core.

Experimental Assessment of Metabolic Stability: A Practical Guide

A cornerstone of preclinical drug development is the in vitro assessment of metabolic stability. The liver microsomal assay is a widely adopted, medium-throughput method for this purpose.

Liver Microsomal Stability Assay: Protocol and Data Interpretation

This assay quantifies the intrinsic clearance of a compound by incubating it with liver microsomes, which are rich in drug-metabolizing enzymes.

Experimental Protocol:

  • Preparation: A master mix is prepared containing phosphate buffer and pooled liver microsomes (from human or other species of interest) at a final protein concentration of 0.5-1.0 mg/mL.

  • Compound Incubation: The test compound is added to the master mix at a final concentration typically ranging from 0.1 to 1 µM.

  • Pre-incubation: The mixture is pre-warmed to 37°C for approximately 5-10 minutes.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH regenerating system.

  • Time-Point Sampling: Aliquots are taken at specific time intervals (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with ice-cold acetonitrile containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

Data Analysis and Interpretation:

The percentage of the parent compound remaining is plotted against time on a semi-logarithmic scale. The slope of the resulting line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).

Intrinsic Clearance (µL/min/mg protein)Metabolic Stability Classification
< 10Low Clearance (High Stability)
10 - 50Moderate Clearance (Moderate Stability)
> 50High Clearance (Low Stability)

Table 1: Classification of Metabolic Stability based on Intrinsic Clearance.

Comparative Analysis with Alternative Scaffolds

The selection of a core scaffold is a critical decision in drug design. The following table compares the metabolic stability profile of the this compound scaffold with other common heterocyclic cores used in kinase inhibitor design.

ScaffoldTypical Metabolic StabilityCommon Metabolic HotspotsStrategies for Improvement
This compound Highly dependent on the 3-position substituent. The difluoro pattern generally confers stability.Substituent at the 3-position; indazole nitrogen.Introduction of metabolically robust groups; steric shielding of metabolic sites.
Quinoline/Quinazoline Generally moderate to high stability due to their aromatic nature.Electron-rich positions on the rings; substituents.Introduction of electron-withdrawing groups (e.g., fluorine) to deactivate the rings.
Pyrrolo[2,3-d]pyrimidine Often exhibits good stability due to the electron-deficient pyrimidine ring.Pyrrole ring; substituents on either ring.Blocking oxidation on the pyrrole ring with appropriate substituents.
Imidazo[1,2-a]pyridine Can be susceptible to metabolism, particularly on the imidazole ring.C2 and C3 positions of the imidazole ring.Substitution at the C2 and C3 positions to block metabolic attack.

Table 2: Comparative Metabolic Stability of Kinase Inhibitor Scaffolds.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the liver microsomal stability assay.

experimental_workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation at 37°C cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis prep_mix Prepare Master Mix (Buffer + Microsomes) add_compound Add Compound to Master Mix prep_mix->add_compound prep_compound Prepare Compound Stock Solution prep_compound->add_compound pre_incubate Pre-incubate add_compound->pre_incubate start_reaction Initiate Reaction with NADPH pre_incubate->start_reaction time_points Collect Aliquots at Defined Time Points start_reaction->time_points quench Quench Reaction (Acetonitrile + Internal Standard) time_points->quench centrifuge Centrifuge and Collect Supernatant quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Calculate Half-life and Intrinsic Clearance lcms->data_analysis

Caption: Workflow of the in vitro liver microsomal stability assay.

Conclusion and Future Directions

The assessment of metabolic stability is an indispensable component of modern drug discovery. For compounds derived from the this compound scaffold, a systematic approach combining robust in vitro assays and intelligent medicinal chemistry strategies is crucial for success. By understanding the metabolic liabilities of this scaffold and its derivatives, and by making data-driven decisions, researchers can effectively optimize lead compounds to achieve the desired pharmacokinetic profile, ultimately enhancing their potential to become life-saving medicines.

References

  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link]

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  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]

  • Pelkonen, O., & Turpeinen, M. (2007). In vitro-in vivo extrapolation of drug metabolism: a major challenge in drug discovery and development. Current Drug Metabolism, 8(7), 641-645. [Link]

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A Senior Application Scientist's Guide to Catalytic Cross-Coupling Reactions of 3-Bromo-4,6-difluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. The 3-bromo-4,6-difluoro-1H-indazole core is a privileged starting material, offering a versatile handle for the introduction of molecular diversity, particularly in the synthesis of kinase inhibitors and other biologically active molecules. This guide provides an in-depth comparison of the efficacy of various catalytic systems for the functionalization of this valuable substrate, supported by experimental data from analogous systems and detailed protocols.

The Strategic Importance of this compound

The indazole moiety is a key pharmacophore, and the presence of a bromine atom at the 3-position allows for a wide range of palladium- and copper-catalyzed cross-coupling reactions. The fluorine atoms at the 4- and 6-positions can enhance metabolic stability and binding affinity of the final compounds. This guide will focus on three of the most powerful and widely used cross-coupling methodologies: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling for the introduction of alkynyl moieties.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C(sp²)-C(sp²) bonds, making it a go-to reaction for the synthesis of biaryl and heteroaryl-aryl structures.[1][2][3] The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions such as debromination.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X Ar-Pd(II)-X(L)2 Oxidative_Addition->Ar-Pd(II)-X Ar-X = this compound Transmetalation Transmetalation (R-B(OR)2) Ar-Pd(II)-R Ar-Pd(II)-R(L)2 Transmetalation->Ar-Pd(II)-R R-B(OR)2 = Boronic acid/ester Reductive_Elimination Reductive Elimination Ar-R Coupled Product Reductive_Elimination->Ar-R Ar-R->Pd(0)L2 Catalyst Regeneration Base Base Base->Ar-Pd(II)-X Ar-X_input This compound Ar-X_input->Ar-Pd(II)-X R-B(OR)2_input Organoboron Reagent R-B(OR)2_input->Ar-Pd(II)-R Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine this compound, boronic acid, and base in a reaction vessel. prep2 Add anhydrous solvent. prep1->prep2 prep3 Evacuate and backfill with an inert gas (e.g., Argon). prep2->prep3 react1 Add the catalyst/ligand solution. prep3->react1 react2 Heat the reaction mixture to the specified temperature. react1->react2 react3 Monitor reaction progress by TLC or LC-MS. react2->react3 workup1 Cool the reaction mixture to room temperature. react3->workup1 workup2 Perform aqueous work-up and extract with an organic solvent. workup1->workup2 workup3 Dry the organic layer and concentrate under reduced pressure. workup2->workup3 workup4 Purify the crude product by column chromatography. workup3->workup4

Caption: Generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines. [4][5]This reaction is indispensable for introducing primary and secondary amines, as well as other nitrogen-containing heterocycles, onto the indazole core.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X Ar-Pd(II)-X(L)2 Oxidative_Addition->Ar-Pd(II)-X Ar-X = this compound Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X->Amine_Coordination Ar-Pd(II)-NR2 Ar-Pd(II)-NR2(L)2 Amine_Coordination->Ar-Pd(II)-NR2 Reductive_Elimination Reductive Elimination Ar-NR2 Coupled Product Reductive_Elimination->Ar-NR2 Ar-NR2->Pd(0)L2 Catalyst Regeneration Base Base Base->Amine_Coordination Amine Amine (HNR2) Amine->Amine_Coordination Buchwald_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification prep1 To an oven-dried reaction vial, add the aryl halide, palladium precatalyst, and base. prep2 Seal the vial and purge with an inert gas. prep1->prep2 prep3 Add anhydrous, degassed solvent via syringe. prep2->prep3 prep4 Add the amine via syringe. prep3->prep4 react1 Place the vial in a preheated oil bath or heating block. prep4->react1 react2 Stir the reaction for the desired amount of time. react1->react2 react3 Monitor reaction progress by TLC or LC-MS. react2->react3 workup1 Cool the reaction mixture to room temperature. react3->workup1 workup2 Dilute with an organic solvent and wash with water and brine. workup1->workup2 workup3 Dry the organic layer and concentrate under reduced pressure. workup2->workup3 workup4 Purify the crude product by column chromatography. workup3->workup4

Caption: Generalized experimental workflow for the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the most widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. T[6]his reaction is invaluable for the synthesis of precursors for further transformations and for the direct incorporation of the rigid alkynyl linker into target molecules.

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X Ar-Pd(II)-X(L)2 Oxidative_Addition->Ar-Pd(II)-X Ar-X = this compound Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-CCR Ar-Pd(II)-C≡CR(L)2 Transmetalation->Ar-Pd(II)-CCR Reductive_Elimination Reductive Elimination Ar-CCR Coupled Product Reductive_Elimination->Ar-CCR Ar-CCR->Pd(0)L2 Catalyst Regeneration Cu(I)X Cu(I) Catalyst Alkyne_Coordination Alkyne Coordination & Deprotonation Cu(I)X->Alkyne_Coordination Cu-CCR Copper Acetylide Alkyne_Coordination->Cu-CCR Cu-CCR->Transmetalation Base Base Base->Alkyne_Coordination Alkyne Terminal Alkyne (H-C≡CR) Alkyne->Alkyne_Coordination

Caption: Generalized catalytic cycle for the copper-cocatalyzed Sonogashira coupling.

Comparison of Catalytic Systems for Sonogashira Coupling

The classic Sonogashira reaction employs a palladium catalyst in conjunction with a copper(I) co-catalyst. However, copper-free conditions have also been developed to avoid issues with homocoupling of the alkyne.

| Catalyst System | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₄ | CuI | PPh₃ | Et₃N | THF | RT-60 | 16 | The classic and widely used conditions. |[7] | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | Toluene | 70 | 3 | High | A very common and effective catalyst system. | | Pd(OAc)₂ / XPhos | None | XPhos | Cs₂CO₃ | MeCN | 110 | 12 | Copper-free conditions can be advantageous for some substrates. |[8] | Pd(OAc)₂ / PPh₃ | CuI | Et₃N | [BMIm][PF₆] | 80 | 12 | Moderate to High | Use of ionic liquids can facilitate catalyst recycling. |[6]

Expert Insights: For the Sonogashira coupling of this compound, the standard Pd(PPh₃)₄/CuI system is a good starting point. The use of an amine base such as triethylamine or diisopropylamine is crucial. In cases where alkyne homocoupling is a significant side reaction, switching to copper-free conditions with a bulky phosphine ligand like XPhos may be beneficial.

Experimental Protocol: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Degas a solution of the aryl halide and alkyne in the chosen solvent. prep2 Add the palladium catalyst, copper(I) iodide (if used), and the base under an inert atmosphere. prep1->prep2 react1 Stir the reaction mixture at the appropriate temperature. prep2->react1 react2 Monitor the reaction by TLC or LC-MS. react1->react2 workup1 Once complete, filter the reaction mixture through celite. react2->workup1 workup2 Concentrate the filtrate and perform an aqueous work-up. workup1->workup2 workup3 Extract with an organic solvent, dry, and concentrate. workup2->workup3 workup4 Purify the product by column chromatography. workup3->workup4

Caption: Generalized experimental workflow for the Sonogashira coupling reaction.

Conclusion and Future Outlook

The functionalization of this compound via palladium- and copper-catalyzed cross-coupling reactions provides a powerful platform for the synthesis of novel compounds with potential applications in drug discovery and materials science. The choice of the optimal catalytic system is highly dependent on the specific transformation and the nature of the coupling partners. This guide provides a comprehensive overview of the most effective catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering a solid foundation for researchers to design and execute their synthetic strategies. As catalyst technology continues to evolve, we can expect the development of even more efficient and versatile methods for the functionalization of this important heterocyclic core.

References

  • BenchChem. (2025). Optimization of Buchwald-Hartwig amination conditions. BenchChem Technical Support.
  • Wudarczyk, J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7367.
  • Tšubrik, O., et al. (2008). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 49(49), 6969-6971.
  • Aroso, M., et al. (2020). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 25(15), 3458.
  • Dean, A., et al. (2020). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
  • Schmalzbauer, M., et al. (2020). Regioselective Synthesis of Thieno[3,2‐b]quinolones by Acylation/Two‐Fold Buchwald–Hartwig Reactions. Chemistry – A European Journal, 26(46), 10467-10471.
  • BenchChem. (2025). Comparison of catalysts for Suzuki coupling in heterocyclic synthesis. BenchChem.
  • Schmidt, D., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16335-16343.
  • Taddei, M., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(4), 2545-2559.
  • BenchChem. (2025). Comparing the efficacy of different catalysts for 3-bromoquinoline coupling. BenchChem.
  • Itami, K., et al. (2005). [Novel access to indazoles based on palladium-catalyzed amination chemistry]. Yakugaku Zasshi, 125(9), 709-719.
  • Bonacorso, H. G., et al. (2017). One-pot synthesis of 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles via sequential Sonogashira coupling/desilylation/CuAAC reaction. RSC Advances, 7(59), 37191-37201.
  • Li, J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2799.
  • Reddy, T. R., et al. (2021). Functionalizable 1H‐Indazoles by Palladium Catalyzed Aza‐Nenitzescu Reaction: Pharmacophores to Donor‐Acceptor Type Multi‐Luminescent Fluorophores. Chemistry – An Asian Journal, 16(18), 2696-2703.
  • BenchChem. (2025). Comparative analysis of catalysts for 5-bromoindole Suzuki coupling. BenchChem.
  • Kappe, C. O., et al. (2008). Rapid catalyst evaluation for Sonogashira coupling in continuous flow. ARKIVOC, 2008(3), 186-196.
  • Beletskaya, I. P., et al. (2004). Palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone. Tetrahedron Letters, 45(31), 5901-5904.
  • Sharma, S., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 2(4), 365-391.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424.
  • Kumar, R. S., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(35), 25487-25501.
  • Ben-Yahia, A., et al. (2014). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Molecules, 19(5), 6364-6378.
  • Kumar, R. S., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(35), 25487-25501.
  • Sharma, S., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org.
  • Bouziane, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6933-6943.
  • Lipshutz Research Group. (2024-2025). Publications - Articles. University of California, Santa Barbara.
  • Bagley, M. C., et al. (2009). Synthesis of 1,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron, 65(42), 8743-8751.

Sources

A Comparative Spectroscopic Guide to 3-Bromo-4,6-difluoro-1H-indazole and Its Key Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, halogenated heterocyclic scaffolds are of paramount importance. Among these, 3-Bromo-4,6-difluoro-1H-indazole serves as a critical building block for synthesizing a range of pharmacologically active agents. Its unique substitution pattern—a bromine atom at the reactive C3 position and two fluorine atoms on the benzene ring—provides multiple handles for synthetic diversification while modulating physicochemical properties like lipophilicity and metabolic stability.

This guide provides an in-depth comparative analysis of the spectroscopic characteristics of this compound against two common and synthetically relevant derivatives: its N-acetylated form and a C3-arylated product derived from a Suzuki-Miyaura cross-coupling reaction. Understanding the distinct spectral signatures of these molecules is fundamental for reaction monitoring, quality control, and unequivocal structural confirmation. We will delve into the causality behind the observed spectral shifts, providing field-proven insights grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy.

Core Compound Spectroscopic Profile: this compound

The parent compound, this compound, presents a unique confluence of spectroscopic features stemming from its aromatic system, halogen substituents, and the tautomeric NH proton of the pyrazole ring.[1][2]

Structure:

This compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of indazole derivatives.[3]

  • ¹H NMR: The proton spectrum is characterized by its simplicity. A broad singlet corresponding to the N-H proton is typically observed, with a chemical shift that is highly dependent on solvent and concentration. The aromatic region will feature two signals for H5 and H7. H7 will appear as a doublet of doublets due to coupling with the adjacent F6 and a smaller long-range coupling. H5 will exhibit a more complex pattern, appearing as a triplet of doublets (or doublet of triplets) due to coupling with both F4 and F6.

  • ¹³C NMR: The carbon spectrum will display seven distinct signals for the seven carbon atoms. The chemical shifts are significantly influenced by the attached halogens. The C-Br (C3) and C-F (C4, C6) carbons will show characteristic shifts, with the C-F carbons exhibiting large one-bond ¹J(C-F) coupling constants. The other aromatic carbons will also show smaller C-F couplings.[4]

  • ¹⁹F NMR: This technique is essential for fluorinated compounds.[5] Two distinct signals are expected for the F4 and F6 nuclei. These signals will likely appear as multiplets due to mutual coupling (³J(F-F)) and coupling to the nearby aromatic protons (H5 and H7). ¹⁹F NMR offers a wide chemical shift range and high sensitivity, making it an excellent tool for confirming the fluorine substitution pattern.[6]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition. For this compound, the key feature is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[7] This results in a characteristic molecular ion peak cluster where the M+ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br) are of nearly equal intensity, separated by 2 m/z units. This pattern is a definitive indicator of the presence of a single bromine atom.

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule.

  • N-H Stretch: A characteristic broad absorption band is expected in the range of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibration of the indazole ring.

  • Aromatic C-H Stretch: Signals typically appear just above 3000 cm⁻¹.

  • C=C Aromatic Stretch: Multiple sharp bands will be observed in the 1450-1620 cm⁻¹ region.

  • C-F Stretch: Strong, characteristic absorption bands are expected in the 1100-1300 cm⁻¹ region.

  • C-Br Stretch: A weaker absorption will be present in the fingerprint region, typically between 500-650 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is dictated by the π-electron system of the bicyclic aromatic structure. Indazole and its derivatives typically exhibit strong absorption bands in the UV region (250-310 nm) corresponding to π→π* transitions.[8][9] The exact position of the maximum absorption (λmax) is sensitive to substitution and solvent polarity.

Comparative Spectroscopic Analysis

The true power of spectroscopy lies in comparing a parent compound to its derivatives. By introducing specific structural modifications, we can observe predictable changes in the spectra, which in turn validates the success of a chemical transformation.

Derivative 1: N1-Acetyl-3-bromo-4,6-difluoro-1H-indazole

N-acetylation is a common strategy to protect the indazole NH or to modulate biological activity. This modification introduces an electron-withdrawing acetyl group at the N1 position, leading to significant and predictable spectral changes.

Spectroscopic TechniqueThis compound (Parent)N1-Acetyl Derivative (Comparison)Rationale for Change
¹H NMR Broad N-H signal (variable shift)N-H signal absent. New singlet ~2.7 ppm (3H).The NH proton is replaced by the acetyl group. The new singlet corresponds to the methyl protons of the acetyl group.
Aromatic protons H5 and H7.Downfield shift of H7.The electron-withdrawing acetyl group deshields the adjacent H7 proton, causing it to shift to a higher ppm value.
¹³C NMR No carbonyl signal.New signal ~169 ppm.Presence of the acetyl carbonyl carbon.
IR Broad N-H stretch (~3100-3400 cm⁻¹).N-H stretch absent. Strong C=O stretch ~1710 cm⁻¹.Loss of the N-H bond and introduction of the carbonyl group, which has a very strong and characteristic absorption.
MS Molecular Ion (M, M+2) at m/z 232/234.Molecular Ion (M, M+2) at m/z 274/276.The molecular weight increases by 42.04 Da, corresponding to the addition of a C₂H₂O group. The bromine isotopic pattern remains.
UV-Vis λmax ~290-300 nm.Slight hypsochromic (blue) shift.The acetyl group can slightly alter the electronic transitions of the aromatic system.
Derivative 2: 4,6-Difluoro-3-phenyl-1H-indazole

Replacing the C3-bromine with a phenyl group via a Suzuki-Miyaura coupling is a classic diversification strategy. This change dramatically extends the π-conjugated system of the molecule.

Spectroscopic TechniqueThis compound (Parent)C3-Phenyl Derivative (Comparison)Rationale for Change
¹H NMR No signals in ~7.3-7.6 ppm range.New multiplet signals (5H) in ~7.4-7.8 ppm.These new signals correspond to the five protons of the newly introduced phenyl ring.
Aromatic protons H5 and H7.Upfield or downfield shifts of H5, H7.The electronic nature of the phenyl group (versus bromine) alters the electron density in the indazole ring, shifting the resident protons.
¹³C NMR Signal for C-Br ~115-120 ppm.C-Br signal absent. New signals for phenyl carbons.The carbon atom at position 3 is now bonded to a phenyl ring, and new signals for the six carbons of that ring appear.
IR C-Br stretch (~500-650 cm⁻¹).C-Br stretch absent. Additional aromatic C-H and C=C bands.The C-Br bond is gone. The new phenyl group adds to the complexity of the aromatic stretching region.
MS M+2 peak of ~100% relative intensity.M+2 peak is absent (or at natural ¹³C abundance).The defining isotopic signature of bromine is lost. The molecular ion peak now corresponds to the new molecular weight (m/z 228).
UV-Vis λmax ~290-300 nm.Significant bathochromic (red) shift (λmax > 310 nm).The conjugation is extended from the indazole system to the new phenyl ring, lowering the energy of the π→π* transition and shifting absorption to a longer wavelength.[8]

Visualizing the Analysis Workflow

A systematic approach is crucial for comprehensive spectroscopic analysis. The following workflow illustrates the logical progression from sample to confirmed structure.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison cluster_confirm Structural Confirmation Prep Prepare solutions of Parent & Derivatives in appropriate deuterated/spectroscopic solvents NMR NMR (¹H, ¹³C, ¹⁹F) Prep->NMR Acquire Data MS Mass Spectrometry (EI/ESI) Prep->MS Acquire Data IR FT-IR (ATR/KBr) Prep->IR Acquire Data UV UV-Vis Prep->UV Acquire Data Analyze Process spectra (baseline correction, integration, peak picking) NMR->Analyze MS->Analyze IR->Analyze UV->Analyze Compare Compare spectra of derivatives against the parent compound Analyze->Compare Table Tabulate key data: δ, J, ν, m/z, λmax Compare->Table Confirm Confirm structural changes based on predicted vs. observed spectral shifts Table->Confirm

Caption: General workflow for the comparative spectroscopic analysis of chemical compounds.

Experimental Protocols

Adherence to standardized protocols is essential for generating reproducible and trustworthy data.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~5-10 mg of the analyte and dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • ¹⁹F NMR Acquisition: Acquire the spectrum using a dedicated fluorine probe or by tuning a broadband probe to the ¹⁹F frequency. A simple pulse-acquire sequence is usually sufficient. Use CFCl₃ as an external or internal reference (0 ppm).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra using the spectrometer's software. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or the reference standard (for ¹⁹F). Integrate signals and determine coupling constants.

Protocol 2: Mass Spectrometry (Electron Impact - EI)
  • Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a volatile solvent (e.g., methanol or dichloromethane).

  • Instrument Setup: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

  • Data Acquisition: Acquire the mass spectrum using a standard EI energy of 70 eV. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak (M⁺) and the M+2 peak. Analyze the fragmentation pattern to gain further structural information.[10]

Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Label the major absorption peaks.

Protocol 4: UV-Visible Spectroscopy
  • Sample Preparation: Prepare a stock solution of the analyte in a UV-transparent solvent (e.g., ethanol or acetonitrile). Create a dilute working solution (typically in the 10⁻⁵ to 10⁻⁶ M range) to ensure the absorbance is within the linear range of the instrument (0.1 - 1.0 AU).

  • Instrument Setup: Use a matched pair of quartz cuvettes. Fill one with the pure solvent to serve as the blank and the other with the sample solution.

  • Data Acquisition: Place the blank cuvette in the spectrophotometer and record a baseline correction. Replace the blank with the sample cuvette and scan the desired wavelength range (e.g., 200-500 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Conclusion

The spectroscopic analysis of this compound and its derivatives is a clear demonstration of structure-property relationships. Each analytical technique provides a unique piece of the structural puzzle. ¹H and ¹⁹F NMR confirm the substitution pattern and electronic environment, while mass spectrometry provides definitive evidence of elemental composition, particularly the presence or absence of bromine. IR spectroscopy validates the functional groups introduced or removed during a reaction, and UV-Vis spectroscopy offers insight into the molecule's electronic structure and conjugation. By systematically comparing the spectra of a parent compound with its derivatives, researchers can confidently track synthetic transformations, confirm the identity of their products, and ensure the purity required for further development.

References

  • ResearchGate. (n.d.). UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole...
  • NIH National Center for Biotechnology Information. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • PubMed. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Retrieved from [Link]

  • ACS Publications. (n.d.). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. Retrieved from [Link]

  • ResearchGate. (2022). Visible light induced functionalization of indazole and pyrazole: A recent update. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Methyl-2H-indazole. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • MDPI. (n.d.). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Retrieved from [Link]

  • Suzhou Health Chemicals Co. (n.d.). This compound. Retrieved from [Link]

  • Fritz Haber Institute. (2006). An infrared spectroscopic study of protonated and cationic indazole. Retrieved from [Link]

  • ResearchGate. (2016). 13C NMR of indazoles. Retrieved from [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. Retrieved from [Link]

  • PubMed. (2023). NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices. Retrieved from [Link]

  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]

  • ACS Publications. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Retrieved from [Link]

  • ResearchGate. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link]

  • ResearchGate. (n.d.). Interpretation of IR spectrum of compound 1N2a. Retrieved from [Link]

  • ResearchGate. (n.d.). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]

  • Organic Chemistry Portal. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Retrieved from [Link]

  • ChemRxiv. (n.d.). Practical synthesis of 7-bromo-4-chloro-1H-indazol- 3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]

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  • PubChem. (n.d.). 6-Bromo-3-chloro-1H-indazole. Retrieved from [Link]

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A Senior Application Scientist's Guide to Evaluating the Drug-like Properties of 3-Bromo-4,6-difluoro-1H-indazole-based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges. The inherent biological activity of a compound is but the first hurdle; its ability to be absorbed, distributed, metabolized, excreted, and tolerated (ADMET) is what ultimately determines its success or failure. This guide provides a comprehensive framework for evaluating the drug-like properties of a novel and promising class of compounds: those based on the 3-Bromo-4,6-difluoro-1H-indazole scaffold.

Given the nascent stage of research into this specific scaffold, this document will serve as a methodological guide. We will outline the critical experimental assays and provide context by comparing the ideal outcomes to the known ADMET profiles of established kinase inhibitors, Axitinib and Pazopanib. Axitinib, itself an indazole derivative, and Pazopanib are relevant benchmarks for oral bioavailability and metabolic stability.

The Rationale: Why ADMET Profiling is Crucial for Indazole-Based Kinase Inhibitors

Indazole derivatives have shown significant promise as kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1] However, many early-generation kinase inhibitors suffered from poor physicochemical properties, leading to unfavorable ADMET profiles.[2] Early and robust assessment of drug-like properties is therefore not just a recommendation but a critical step to de-risk a project and focus resources on candidates with the highest probability of clinical success.[3][4]

This guide will focus on three fundamental in vitro assays that provide a foundational understanding of a compound's potential pharmacokinetic behavior:

  • Metabolic Stability: Assesses the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).[5]

  • Permeability: Evaluates the ability of a compound to cross biological membranes, a prerequisite for oral absorption.[6]

  • Plasma Protein Binding: Determines the extent to which a compound binds to proteins in the blood, which influences its distribution and availability to act on its target.

Comparative ADMET Profiles: Benchmarking Against Approved Kinase Inhibitors

To provide a tangible context for the experimental data you will generate for your this compound-based compounds, the following tables summarize the key ADMET properties of Axitinib and Pazopanib.

Table 1: Physicochemical Properties of Comparator Kinase Inhibitors

PropertyAxitinibPazopanib
Molecular Weight ( g/mol )386.47437.51
logP3.54.6
H-Bond Donors22
H-Bond Acceptors57
Polar Surface Area (Ų)91.9109.8

Source: PubChem[7][8]

Table 2: In Vitro ADMET Data for Comparator Kinase Inhibitors

ParameterAxitinibPazopanib
Permeability
Caco-2 Papp (A→B) (10-6 cm/s)HighHigh
Efflux Ratio (B→A / A→B)Substrate of P-gp and BCRPSubstrate of P-gp and BCRP
Metabolic Stability
Human Liver Microsome Half-life (t1/2, min)> 30> 30
Intrinsic Clearance (CLint, µL/min/mg protein)LowLow
Plasma Protein Binding
Human Plasma Protein Binding (%)>99%>99.9%

Note: Qualitative data for permeability and metabolic stability is derived from their known high oral bioavailability and metabolic pathways. Specific numerical values for Caco-2 Papp and microsomal half-life can vary between laboratories.[9][10]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with the inclusion of appropriate controls to ensure the reliability of the generated data.

Metabolic Stability in Human Liver Microsomes

This assay determines the rate at which a compound is metabolized by the major drug-metabolizing enzymes in the liver.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a NADPH-regenerating system solution.

  • Incubation:

    • In a 96-well plate, combine the test compound (final concentration, e.g., 1 µM), human liver microsomes (final concentration, e.g., 0.5 mg/mL), and phosphate buffer (pH 7.4).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • Calculate the half-life (t1/2) and intrinsic clearance (CLint).[11][12]

Causality Behind Experimental Choices: The use of a NADPH-regenerating system ensures that the co-factor for CYP450 enzymes is not depleted during the incubation. The inclusion of a time-zero sample and a control incubation without NADPH helps to distinguish between metabolic degradation and chemical instability.

Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Protocol:

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity.

    • Perform a Lucifer yellow permeability assay to confirm the tightness of the cell junctions.

  • Permeability Assessment:

    • For apical-to-basolateral (A→B) permeability, add the test compound to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

    • For basolateral-to-apical (B→A) permeability, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate at 37°C with gentle shaking.

  • Sampling and Analysis:

    • At specific time points, collect samples from the receiver chamber and analyze the concentration of the test compound by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.

    • Determine the efflux ratio (Papp B→A / Papp A→B) to identify if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).

Causality Behind Experimental Choices: The bidirectional assessment is crucial for identifying compounds that may have good passive permeability but are actively pumped out of the cell, leading to poor absorption. The use of well-characterized low and high permeability compounds as controls is essential for validating each experiment.

Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

This assay measures the fraction of a compound that is bound to plasma proteins, which is a key determinant of its in vivo distribution.

Protocol:

  • Preparation:

    • Prepare a stock solution of the test compound.

    • Spike the test compound into plasma from the desired species (e.g., human, rat) at a final concentration (e.g., 1 µM).

  • Equilibrium Dialysis:

    • Use a RED (Rapid Equilibrium Dialysis) device, which consists of two chambers separated by a semipermeable membrane.

    • Add the plasma containing the test compound to one chamber and a protein-free buffer (e.g., PBS) to the other chamber.

  • Incubation:

    • Incubate the RED device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Sample Collection and Analysis:

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Matrix-match the samples (add blank plasma to the buffer sample and buffer to the plasma sample) to minimize analytical artifacts.

    • Precipitate the proteins and analyze the supernatant by LC-MS/MS to determine the concentration of the compound in each chamber.

  • Data Analysis:

    • Calculate the percentage of unbound compound (% unbound) and the percentage of bound compound (% bound).[3]

Causality Behind Experimental Choices: The RED device provides a simple and robust method for determining plasma protein binding. Equilibrium dialysis is considered the gold standard as it minimizes non-specific binding to the apparatus. The inclusion of a compound with known high and low binding (e.g., warfarin and metoprolol) is critical for quality control.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental evaluation and the key decision points in assessing the drug-like properties of your this compound-based compounds.

G cluster_0 Initial Screening cluster_1 In Vitro ADME Assays cluster_2 Decision Making Compound Synthesis Compound Synthesis Physicochemical Properties Physicochemical Properties (Solubility, logP) Compound Synthesis->Physicochemical Properties Metabolic Stability Metabolic Stability (Microsomes/Hepatocytes) Physicochemical Properties->Metabolic Stability Permeability Permeability (Caco-2/PAMPA) Physicochemical Properties->Permeability Plasma Protein Binding Plasma Protein Binding (RED) Physicochemical Properties->Plasma Protein Binding Data Analysis & Comparison Data Analysis & Comparison to Benchmarks Metabolic Stability->Data Analysis & Comparison Permeability->Data Analysis & Comparison Plasma Protein Binding->Data Analysis & Comparison Lead Optimization Lead Optimization Data Analysis & Comparison->Lead Optimization Favorable Profile Further Development Further Development Data Analysis & Comparison->Further Development Excellent Profile Stop Stop Data Analysis & Comparison->Stop Unfavorable Profile

Caption: A typical workflow for evaluating the drug-like properties of novel compounds.

G Oral\nAdministration Oral Administration Dissolution Dissolution Oral\nAdministration->Dissolution Solubility Permeation Permeation Dissolution->Permeation Permeability First-Pass\nMetabolism First-Pass Metabolism Permeation->First-Pass\nMetabolism Metabolic Stability Systemic\nCirculation Systemic Circulation First-Pass\nMetabolism->Systemic\nCirculation Excretion Excretion Systemic\nCirculation->Excretion

Sources

Safety Operating Guide

Proper Disposal of 3-Bromo-4,6-difluoro-1H-indazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Researchers, scientists, and drug development professionals handling 3-Bromo-4,6-difluoro-1H-indazole are responsible for not only its effective application in their research but also its safe and compliant disposal. As a brominated and fluorinated heterocyclic compound, it is categorized as a halogenated organic waste, necessitating specific handling and disposal protocols to ensure personnel safety and environmental protection. This guide provides a detailed, step-by-step approach to the proper disposal of this compound, grounded in established safety standards and regulatory requirements.

Immediate Safety and Handling Considerations

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory when handling this compound and its associated waste:

Protective EquipmentSpecificationRationale
Eye Protection Chemical splash gogglesProtects against accidental splashes of solutions or contact with airborne particles.
Hand Protection Nitrile glovesProvides a barrier against skin contact. For prolonged contact or when handling concentrated solutions, double-gloving is recommended.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Footwear Closed-toe shoesPrevents injury from spills or dropped items.

Waste Segregation and Storage: The First Step in Proper Disposal

The cornerstone of compliant chemical waste management is meticulous segregation. As a halogenated organic compound, this compound waste must never be mixed with non-halogenated waste streams.[3][4][5] This is because halogenated wastes require specific disposal methods, typically high-temperature incineration, and cross-contamination can complicate and significantly increase the cost of disposal.[4][5]

Step-by-Step Waste Collection Protocol:
  • Container Selection: Designate a specific, chemically compatible waste container for "Halogenated Organic Waste." This container must be in good condition, free of leaks, and possess a secure, tight-fitting lid.[3]

  • Labeling: Clearly label the container with the words "Hazardous Waste " and "Halogenated Organics ."[3][5] The full chemical name, "This compound ," and the approximate quantity or concentration of the waste being added should also be clearly visible.[3]

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of waste generation and under the control of the laboratory personnel.

  • Container Management: Keep the waste container closed at all times, except when adding waste.[3] This minimizes the release of any volatile compounds and prevents accidental spills.

Disposal_Workflow cluster_pre_disposal Pre-Disposal Phase cluster_disposal Disposal Phase A Identify Waste: This compound B Categorize as: Halogenated Organic Waste A->B Analysis C Select Labeled, Compatible Container B->C Action D Store in Designated Satellite Accumulation Area C->D Procedure E Full or No Longer in Use D->E Status Change F Arrange for Pickup by Licensed Hazardous Waste Vendor E->F Request G Transport to Permitted TSDF F->G Logistics H High-Temperature Incineration G->H Treatment

Disposal workflow for this compound.

Disposal Procedure for this compound

The accepted and regulated method for the final disposal of halogenated organic waste is high-temperature incineration.[4] This process is conducted at facilities specifically permitted to handle hazardous waste, often referred to as Treatment, Storage, and Disposal Facilities (TSDFs).

Operational Steps for Disposal:

  • Waste Accumulation: Continue to collect waste this compound, including any contaminated materials such as gloves, weigh boats, or absorbent pads from spill cleanups, in the designated halogenated organic waste container.

  • Request for Pickup: Once the waste container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal vendor.

  • Documentation: Ensure all necessary waste manifests and documentation are completed accurately. This typically includes the chemical name, quantity, and hazard classification.

  • Transportation and Incineration: The licensed vendor will transport the waste to a permitted TSDF. At the facility, the halogenated organic waste will be destroyed via high-temperature incineration in compliance with Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[6][7]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating risks.

Spill Cleanup

For a small spill of this compound solid:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined above.

  • Containment: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.[8][9]

  • Collection: Carefully sweep the material and absorbent into a designated hazardous waste container.[8] Avoid creating dust.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone) and paper towels. All cleaning materials must be disposed of as halogenated organic waste.

  • Reporting: Report the spill to your laboratory supervisor or EHS department.

For large spills, evacuate the area immediately and contact your institution's emergency response team.[3][10]

Personnel Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Remove any contaminated clothing.

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2]

  • Inhalation: Move the individual to fresh air.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[2]

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound to the medical personnel.

Conclusion

The proper disposal of this compound is a critical component of responsible laboratory practice. By adhering to the principles of waste segregation, proper container management, and utilizing licensed hazardous waste disposal services for high-temperature incineration, researchers can ensure the safety of themselves and their colleagues while protecting the environment. This commitment to safety and compliance is integral to the integrity of scientific research.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • Fachhochschule-Muenster. Treatment and disposal of chemical wastes in daily laboratory work. [Link]

  • Armour, M. A. Hazardous Laboratory Chemicals Disposal Guide. CRC Press. [Link]

  • Queen Mary University of London. Spill procedure: Clean-up guidance. [Link]

  • Chem Klean. Chemical Spill Procedures - Step By Step Guide. [Link]

  • LookChem. 3-BROMO-6-CHLORO-4-FLUORO (1H)INDAZOLE (CAS No. 1000340-85-1) SDS. [Link]

  • Georgia Institute of Technology Environmental Health & Safety. Spill Kits and Spill Clean Up Procedures. [Link]

  • Suzhou Health Chemicals Co., Ltd. This compound. [Link]

  • U.S. Environmental Protection Agency. Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. [Link]

  • Washington State University Environmental Health & Safety. Halogenated Solvents. [Link]

  • National Center for Biotechnology Information. Regulation Related to Waste Incineration. [Link]

  • Massachusetts Institute of Technology Plasma Science and Fusion Center. PSFC Halogenated Solvents. [Link]

  • U.S. Environmental Protection Agency. Incinerator Standards for Owners and Operators of Hazardous Waste Management Facilities, Consolidated Permit Regulations, Federa. [Link]

  • The University of Edinburgh. WASTE MANAGEMENT. [Link]

  • Chemistry For Everyone. What Regulations Govern Hazardous Waste Management? [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

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Comprehensive Guide to Handling 3-Bromo-4,6-difluoro-1H-indazole: A Senior Application Scientist's Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Pre-Operational Briefing: Understanding the Risks

Before handling 3-Bromo-4,6-difluoro-1H-indazole, a complete understanding of its potential hazards is crucial. While specific toxicological data for this compound is limited, related halogenated indazoles are known to be irritants and potentially harmful.[2][3][4][5] The primary routes of exposure are inhalation, skin contact, and eye contact.[3] Inhalation of dust can lead to respiratory irritation.[2][4] Skin and eye contact may cause irritation or more severe damage.[2][3][4][5] Therefore, all handling procedures must be designed to minimize these exposure risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable for ensuring personal safety. The following table outlines the minimum required PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[1] Always inspect gloves for any signs of degradation or perforation before use.[1][6] Double gloving is advisable for enhanced protection.
Eyes Safety glasses with side shields or gogglesProvides essential protection against splashes and airborne particles.[1][2]
Face Face shieldTo be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing or when handling larger quantities.[1][7]
Body Laboratory coatA standard lab coat is required to protect against skin contact.[1] For tasks with a higher risk of contamination, a chemical-resistant apron or suit should be worn.[2][8]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[1] The specific type of respirator should be determined by a formal risk assessment.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.

Engineering Controls and Preparation
  • Chemical Fume Hood: All manipulations of solid this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][9]

  • Emergency Equipment: Before commencing work, ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[5]

  • Gather Materials: Have all necessary equipment and reagents within the fume hood to avoid unnecessary movement and potential contamination of the laboratory space.

Handling the Compound
  • Don PPE: Wear all the required PPE as detailed in the table above before entering the designated handling area.[1]

  • Avoid Dust Formation: When transferring the solid material, use appropriate tools such as a spatula.[1] Handle the compound gently to avoid creating airborne dust.[1][2]

  • Weighing: If weighing is required, perform this task within the fume hood or in a ventilated balance enclosure.

  • In Solution: When working with the compound in solution, be mindful of potential splashes and ensure all containers are appropriately labeled.

Emergency Procedures: Immediate and Effective Response

In the event of an accidental exposure or spill, a swift and correct response is critical.

  • Inhalation: Move the affected individual to fresh air immediately.[10][11][12] If breathing is difficult, administer oxygen.[10][11] If breathing has stopped, provide artificial respiration, but do not use mouth-to-mouth resuscitation if the victim has ingested or inhaled the substance.[5][10] Seek immediate medical attention.[10][11][12]

  • Skin Contact: Immediately remove all contaminated clothing.[10][11] Wash the affected area with soap and plenty of water for at least 15 minutes.[2][10][11][12] Seek medical attention if irritation persists.[2][11][12]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][11][12] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.[2][11][12]

  • Ingestion: Do NOT induce vomiting.[5][11] Rinse the mouth with water.[2][11][12] Never give anything by mouth to an unconscious person.[2][11][12] Seek immediate medical attention.[2][11][12]

  • Spill: In case of a small spill, and if you are trained to do so, wear appropriate PPE, including respiratory protection.[1] Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[1][3] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: As a halogenated organic compound, all waste containing this compound must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[9]

  • Container Management: Use a chemically compatible container with a secure, tight-fitting lid.[9] The container must be labeled with "Hazardous Waste," the full chemical name, and the approximate quantity.[9]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[9][13]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's licensed hazardous waste management provider.

Workflow Visualization

The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response prep_start Start: New Task Involving this compound risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_check Verify Availability and Condition of PPE risk_assessment->ppe_check eng_controls Confirm Engineering Controls (Fume Hood, Eyewash) are Operational ppe_check->eng_controls don_ppe Don Appropriate PPE eng_controls->don_ppe handle_in_hood Handle Compound in Chemical Fume Hood don_ppe->handle_in_hood avoid_dust Minimize Dust Generation handle_in_hood->avoid_dust spill Spill Occurs handle_in_hood->spill exposure Exposure Occurs handle_in_hood->exposure segregate_waste Segregate into Halogenated Organic Waste avoid_dust->segregate_waste label_container Label Waste Container Correctly segregate_waste->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste dispose_waste Arrange for Professional Disposal store_waste->dispose_waste end End dispose_waste->end Task Complete contact_ehs Contact Environmental Health & Safety spill->contact_ehs follow_first_aid Follow First Aid Procedures (Inhalation, Skin/Eye Contact, Ingestion) exposure->follow_first_aid follow_first_aid->contact_ehs

Sources

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